1-(2,5-Diethoxyphenyl)propane-1,2-dione
Description
The exact mass of the compound 1-(2,5-diethoxyphenyl)-1,2-propanedione is 236.10485899 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,5-Diethoxyphenyl)propane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Diethoxyphenyl)propane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,5-diethoxyphenyl)propane-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-16-10-6-7-12(17-5-2)11(8-10)13(15)9(3)14/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQLESBAMUDILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C(=O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Methodologies of 1-(2,5-Diethoxyphenyl)propane-1,2-dione
Executive Summary & Structural Significance
1-(2,5-Diethoxyphenyl)propane-1,2-dione is a highly functionalized aryl-diketone that serves as a critical synthon in advanced organic synthesis, materials chemistry, and the development of active pharmaceutical ingredients (APIs). Structurally, the molecule features a highly reactive alpha-diketone moiety conjugated to an electron-rich 2,5-diethoxyphenyl ring. This unique push-pull electronic configuration makes it an ideal precursor for the construction of complex nitrogen-containing heterocycles, such as quinoxalines and pyrazines, which are ubiquitous in modern pharmacology[1].
This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic methodology via the Riley oxidation, and explores its downstream reactivity.
Physicochemical & Electronic Profile
Understanding the physical and electronic parameters of 1-(2,5-Diethoxyphenyl)propane-1,2-dione is essential for predicting its behavior in both synthetic workflows and biological assays. The dual ethoxy groups exert a strong electron-donating resonance effect (+R) that enriches the aromatic system, while the adjacent diketone acts as a powerful electron-withdrawing group (-I, -R).
Quantitative Data Summary
The following table summarizes the core physicochemical properties derived from structural analysis and empirical databases[2]:
| Property | Value | Scientific Implication |
| IUPAC Name | 1-(2,5-Diethoxyphenyl)propane-1,2-dione | Standardized nomenclature for regulatory filing. |
| Molecular Formula | C13H16O4 | Defines stoichiometric calculations. |
| Molecular Weight | 236.26 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5). |
| Calculated LogP | 2.38 | Indicates moderate lipophilicity, favorable for membrane permeability. |
| Topological Polar Surface Area | 52.6 Ų | Excellent predictive value for blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 0 | Lacks acidic protons, reducing non-specific protein binding. |
| Hydrogen Bond Acceptors | 4 | Capable of forming strong interactions with target kinase/receptor pockets. |
Note: The keto-enol tautomerization equilibrium in this molecule heavily favors the diketone form in non-polar solvents, though the enol form can be stabilized in protic environments via intermolecular hydrogen bonding.
Synthetic Methodology: The Riley Oxidation Pathway
The most robust and scalable method for synthesizing 1-(2,5-Diethoxyphenyl)propane-1,2-dione is the Riley oxidation of its corresponding propiophenone precursor, 1-(2,5-diethoxyphenyl)propan-1-one[3].
Mechanistic Causality
Selenium dioxide (SeO2) is specifically chosen as the oxidizing agent because of its high chemoselectivity for alpha-methylene groups adjacent to carbonyls. The reaction initiates via the acid-catalyzed enolization of the ketone. SeO2 undergoes an electrophilic attack on the enol to form a selenite ester intermediate. A subsequent[2,3]-sigmatropic rearrangement and elimination process yields the target alpha-diketone and precipitates elemental selenium[4].
The choice of a 1,4-dioxane/water solvent system is mechanistically critical. While SeO2 drives the initial attack, the trace water is required to hydrolyze the intermediate selenite ester. In strictly anhydrous conditions, the reaction stalls, drastically reducing the yield.
Step-by-Step Protocol (Self-Validating Workflow)
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol of 1-(2,5-diethoxyphenyl)propan-1-one in 50 mL of a 1,4-dioxane/water mixture (10:1 v/v).
-
Oxidant Addition: Slowly add 12.0 mmol (1.2 equivalents) of Selenium dioxide (SeO2). Caution: SeO2 is highly toxic; perform this step in a well-ventilated fume hood.
-
Thermal Activation: Heat the reaction mixture to a gentle reflux (80–90 °C) for 4 to 6 hours. The solution will progressively darken as black elemental selenium precipitates.
-
Orthogonal Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase. The reaction is deemed complete when the precursor spot (Rf ~0.6) is entirely replaced by the diketone product spot (Rf ~0.4).
-
Filtration & Workup: Cool the mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite to quantitatively remove the colloidal black selenium. Failure to use Celite will result in selenium contamination, poisoning downstream metal-catalyzed reactions.
-
Extraction: Dilute the filtrate with 100 mL of Ethyl Acetate, wash sequentially with saturated NaHCO3 (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to yield the pure diketone as a vibrant yellow oil.
Caption: Workflow for the Riley oxidation of propiophenone to aryl-diketone using Selenium dioxide.
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized batch, the protocol must be self-validating. The structural confirmation relies on the absolute disappearance of specific precursor signals and the emergence of deshielded diketone markers.
-
1H-NMR (400 MHz, CDCl3): The definitive validation step is the complete disappearance of the alpha-methylene protons (which appear as a multiplet near 2.9 ppm in the precursor). In the purified diketone, the terminal methyl group emerges as a sharp, highly deshielded singlet at ~2.45 ppm , confirming oxidation without over-cleavage of the alkyl chain. The ethoxy -CH2- protons present as overlapping quartets near 4.0 ppm.
-
IR Spectroscopy (ATR): The transformation is validated by the appearance of a dual carbonyl stretch. The aryl-conjugated C=O typically absorbs at ~1670 cm⁻¹ , while the adjacent aliphatic C=O absorbs at ~1710 cm⁻¹ .
Reactivity & Downstream Applications: Quinoxaline Synthesis
The primary application of 1-(2,5-Diethoxyphenyl)propane-1,2-dione in drug discovery is its use as a highly reactive electrophile for condensation with o-phenylenediamines to form quinoxalines[1]. Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum antimicrobial, antiviral, and anti-cancer properties.
Condensation Rationale
The reaction is thermodynamically driven by the formation of a highly stable, fully conjugated pyrazine ring. The two electrophilic carbonyl carbons of the diketone are attacked sequentially by the nucleophilic primary amines of the diamine, followed by a double dehydration (-2 H2O) to aromatize the system.
Caption: Condensation pathway of the aryl-diketone with o-phenylenediamine to form a quinoxaline scaffold.
References
-
National Center for Biotechnology Information (NIH/PMC). "Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2". PMC7445472. URL:[Link]
-
ResearchGate. "An Efficient Synthetic Protocol for Quinoxalinones, Benzoxazinones, and Benzothiazinones from 2‐Oxo‐2‐aryl‐acetyl Bromide Precursors". URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. You are being redirected... [hit2lead.com]
- 3. 1-Phenylpropan-1,2-dion | 579-07-7 [m.chemicalbook.com]
- 4. Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of Fused [1,3]Dioxolo[4,5-d][1,3]dioxoles - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Structure and Conformation of 1-(2,5-Diethoxyphenyl)propane-1,2-dione
[1]
Executive Summary & Chemical Identity
1-(2,5-Diethoxyphenyl)propane-1,2-dione is a specialized
This guide dissects the molecule's structural behavior, emphasizing the steric and electronic consequences of the 2,5-diethoxy substitution pattern. Unlike simple benzil derivatives, the ortho-ethoxy group imposes significant torsional strain, forcing the molecule into a distinct non-planar conformation that governs its reactivity and spectroscopic signature.
| Property | Data |
| IUPAC Name | 1-(2,5-Diethoxyphenyl)propane-1,2-dione |
| Molecular Formula | |
| Molecular Weight | 236.26 g/mol |
| Core Moiety | Acyclic |
| Key Substituents | 2,5-Diethoxy (electron-donating, steric bulk at C2) |
| Primary Conformation | Twisted (Skew) |
Conformational Analysis: The "Skew" Canonical Form
The molecular geometry of 1-(2,5-Diethoxyphenyl)propane-1,2-dione is defined by two critical dihedral angles: the intercarbonyl twist (
The -Dicarbonyl Twist ( )
Contrary to intuitive representations of conjugated systems, acyclic
-
Dipole Repulsion: The two carbonyl dipoles are oriented such that a planar alignment maximizes electrostatic repulsion.
-
The Skew Minimum: To minimize this repulsion while maintaining some orbital overlap, the C1–C2 bond rotates to a skew conformation , typically exhibiting a dihedral angle (
) between 90° and 140° . -
Spectroscopic Evidence: This lack of planarity is often evidenced in IR spectroscopy by the splitting of the carbonyl stretching frequencies (symmetric vs. asymmetric modes) and in UV-Vis by a hypsochromic shift (blue shift) of the
transition compared to rigid planar analogues.
The Ortho-Effect and Aryl-Carbonyl Decoupling ( )
The presence of the 2-ethoxy group is the dominant structural director.[1]
-
Steric Clash: In a planar conformation, the oxygen of the C1-carbonyl would experience severe Van der Waals repulsion with the oxygen or methylene protons of the ortho-ethoxy group.
-
Twist Consequence: The phenyl ring rotates out of the plane of the C1-carbonyl group (dihedral angle
).[1] -
Electronic Decoupling: This twist diminishes the resonance delocalization of the aromatic
-electrons into the dicarbonyl system. Consequently, the C1-carbonyl carbon becomes more electrophilic than in para-substituted analogues, as it receives less stabilization from the electron-rich ring.
Visualization of Conformational Energy Landscape
Figure 1: Conformational energy minimization logic. The molecule abandons planarity to satisfy steric constraints imposed by the ortho-ethoxy group and dipole repulsion of the dione core.[1]
Synthesis & Production Protocol
For research and development applications, the synthesis must prioritize regio-control to ensure the 2,5-substitution pattern is intact before introducing the sensitive dione moiety.
Recommended Route: SeO Oxidation
The most robust "field-proven" method involves the selenium dioxide oxidation of the corresponding propiophenone. This pathway avoids the handling of hazardous organometallic intermediates often required for direct dione synthesis.
Step 1: Friedel-Crafts Acylation[1]
-
Precursors: 1,4-Diethoxybenzene + Propionyl Chloride.[1]
-
Catalyst: AlCl
(Stoichiometric). -
Solvent: DCM or CS
(traditional). -
Mechanism: Electrophilic aromatic substitution. The directing power of the alkoxy groups directs the acyl group ortho to one ethoxy and meta to the other. Due to symmetry in 1,4-diethoxybenzene, only one regioisomer is formed: 1-(2,5-diethoxyphenyl)propan-1-one .[1]
Step 2: Selenium Dioxide Oxidation[1]
-
Reagent: SeO
(1.1 - 1.5 eq).[1] -
Solvent: Dioxane/Water (wet solvent is crucial for SeO
mechanism) or Pyridine. -
Conditions: Reflux (90-100°C) for 4–12 hours.[1]
-
Workup: Filtration of precipitated Selenium metal (black solid).
-
Purification: Distillation (high vacuum) or Recrystallization (if solid).
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from commercially available 1,4-diethoxybenzene to the target dione via the Riley oxidation.
Spectroscopic Characterization Guide
When validating the structure, the following signals are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
H NMR (CDCl
):-
Aromatic Region: Three protons.[2] Look for the characteristic splitting of a 1,2,4-trisubstituted ring (or 2,5-disubstituted relative to acyl). The proton ortho to the dione (H6) will be deshielded (~7.4-7.6 ppm) but less so than in planar systems due to the twist.
-
Ethoxy Groups: Two distinct sets of quartets (~4.0 ppm) and triplets (~1.4 ppm). The 2-ethoxy signals may be slightly broadened or shifted due to the proximity to the carbonyl twist.
-
Acetyl Methyl: A sharp singlet at
ppm.[1] Note: If this signal is a triplet/quartet, you have failed to oxidize the methylene; it must be a singlet for the dione.
-
-
C NMR:
-
Carbonyls: Two distinct peaks in the 180–200 ppm range. The ketone adjacent to the ring (C1) is usually downfield of the acetyl carbonyl (C2), but electronic donation from the 2-ethoxy group can compress this difference.
-
Infrared Spectroscopy (IR)
-
: Expect two bands due to the coupling of the vicinal carbonyls.
-
Band 1: ~1660–1675 cm
(Conjugated/Aryl ketone character). -
Band 2: ~1710–1720 cm
(Aliphatic acetyl character).
-
-
Absence of OH: Confirm no broad band at 3400 cm
to rule out incomplete oxidation ( -hydroxy ketone intermediate).
Applications & Reactivity Profile
Heterocycle Formation
The 1,2-dione moiety is a "linchpin" electrophile. It condenses avidly with bis-nucleophiles.[1]
-
Quinoxalines: Reaction with o-phenylenediamine yields 2-(2,5-diethoxyphenyl)-3-methylquinoxaline.[1] This reaction is quantitative and often used to derivatize the dione for analytical detection.
Photoinitiation
Like its analogue PPD (1-phenylpropane-1,2-dione), this molecule can generate radicals upon UV-Vis irradiation.[1] The 2,5-diethoxy substitution red-shifts the absorption maximum compared to unsubstituted PPD, potentially allowing activation under near-UV or visible light (LED curing), though the twist reduces the extinction coefficient (
References
-
General Conformation of Heteroaryl 1,2-Diketones
- Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. ACS Omega, 2022.
-
Source:
-
Synthesis of 1,2-Diketones (Riley Oxidation)
-
Structural Analogues (Trimethoxyphenyl propanedione)
-
Ortho-Effect in Alkoxy-Substituted Ketones
- Crystal Structures and Emission Properties of 1-Phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione. J. Am. Chem. Soc., 2014.
-
Source:
Sources
- 1. 579-07-7|1-Phenylpropane-1,2-dione|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-phenyl-1,2-propane dione, 579-07-7 [thegoodscentscompany.com]
- 8. scent.vn [scent.vn]
- 9. 1-(2,4,5-Trimethoxyphenyl)-1,2-propanedione | C12H14O5 | CID 15172937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Photophysical Characterization and UV-Vis Absorption Dynamics of 1-(2,5-Diethoxyphenyl)propane-1,2-dione
Executive Summary
The development of advanced photoinitiators is a critical frontier in polymer chemistry, particularly in the formulation of light-cured resins, dental composites, and 3D bioprinting matrices. While Camphorquinone (CQ) has long been the industry standard for visible-light initiation, its reliance on the 470 nm wavelength and its inherent "yellowing effect" severely limit its application in highly esthetic or optically clear materials [1].
1-Phenyl-1,2-propanedione (PPD) and its derivatives have emerged as highly efficient Norrish Type I and Type II photoinitiators that bridge the gap between UV and visible light curing [2]. This technical guide provides an in-depth analysis of 1-(2,5-Diethoxyphenyl)propane-1,2-dione , a specialized PPD derivative. By exploring its molecular architecture, electronic transitions, and UV-Vis absorption profile, we establish the causality behind its enhanced photophysical performance and outline a self-validating protocol for its spectroscopic characterization.
Molecular Architecture & Electronic Transitions
To understand the UV-Vis absorption spectrum of 1-(2,5-Diethoxyphenyl)propane-1,2-dione, we must deconstruct its molecular components and their influence on electronic transitions.
The Baseline: 1-Phenyl-1,2-propanedione (PPD)
Unsubstituted PPD is an
-
Transition: Occurs in the deep UV region (
nm), corresponding to the excitation of the conjugated aromatic system [3]. -
Transition: Occurs in the near-UV to violet region (
nm). This transition involves the non-bonding electrons of the carbonyl oxygen atoms and is responsible for the molecule's photoinitiating capability under dental curing lights [4].
The Auxochromic Effect of 2,5-Diethoxy Substitution
The addition of two ethoxy (
Mechanistic Causality: The lone pairs on the ethoxy oxygen atoms delocalize into the aromatic
Photochemical cleavage pathway of 1-(2,5-diethoxyphenyl)propane-1,2-dione.
Quantitative Data: Comparative Absorption Profiles
The structural modifications of the 2,5-diethoxy derivative yield a highly optimized absorption profile compared to traditional initiators. Table 1 summarizes the photophysical properties.
Table 1: Comparative UV-Vis Photophysical Properties
| Photoinitiator | Primary Transition | Absorption Range (nm) | Molar Absorptivity ( | Esthetic Impact | |
| Camphorquinone (CQ) | ~470 | 400 – 510 | ~50 L/mol·cm | High (Yellowing) | |
| PPD (Unsubstituted) | ~398 | 350 – 450 | ~100 L/mol·cm | Low | |
| 1-(2,5-Diethoxyphenyl)propane-1,2-dione | ~415 | 360 – 480 | ~180 L/mol·cm | Very Low |
Note: Data for unsubstituted PPD and CQ are derived from standardized spectroscopic evaluations in ethanol [2, 4]. Values for the 2,5-diethoxy derivative reflect the theoretical bathochromic and hyperchromic shifts induced by the +M effect of the alkoxy substituents.
Experimental Protocol: Self-Validating UV-Vis Workflow
To accurately characterize the UV-Vis absorption spectrum of 1-(2,5-Diethoxyphenyl)propane-1,2-dione, researchers must employ a methodology that inherently verifies its own accuracy. The following protocol utilizes serial dilutions to confirm adherence to the Beer-Lambert Law, ensuring that the calculated molar extinction coefficient (
Reagents and Equipment
-
Analyte: 1-(2,5-Diethoxyphenyl)propane-1,2-dione (Purity
99%). -
Solvent: Spectroscopic-grade Ethanol (UV cut-off < 210 nm). Causality: Ethanol is chosen because its high polarity accurately simulates the microenvironment of typical methacrylate-based resin monomers (e.g., Bis-GMA, TEGDMA).
-
Cuvettes: Matched quartz cuvettes (1 cm path length).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Hitachi U-2425 or equivalent).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh exactly 2.36 mg of 1-(2,5-Diethoxyphenyl)propane-1,2-dione (MW
236 g/mol ). -
Dissolve in 10.0 mL of spectroscopic-grade ethanol to create a
M stock solution. Sonicate for 2 minutes to ensure complete dissolution.
-
-
Self-Validating Serial Dilution:
-
Prepare a series of dilutions from the stock:
M, M, and M. -
Causality: Measuring multiple concentrations allows for the plotting of Absorbance vs. Concentration. A perfectly linear plot (R² > 0.999) validates that the instrument detector is not saturated and that the solute molecules are not aggregating.
-
-
Baseline Correction:
-
Fill both the reference and sample quartz cuvettes with pure spectroscopic-grade ethanol.
-
Run a baseline scan from 200 nm to 600 nm. Causality: This subtracts the solvent's inherent absorbance and any optical discrepancies between the two cuvettes.
-
-
Spectral Acquisition:
-
Replace the ethanol in the sample cuvette with the
M analyte solution. -
Scan from 200 nm to 600 nm at a scan rate of 100 nm/min with a 1 nm data interval.
-
Record the absorbance peaks (
) for both the UV ( ) and near-visible ( ) regions.
-
-
Data Validation &
Calculation:-
Measure the absorbance of all serial dilutions at the identified
. -
Apply the Beer-Lambert equation:
(where is absorbance, is path length in cm, and is concentration in mol/L). -
Calculate
from the slope of the linear regression line.
-
Self-validating experimental workflow for UV-Vis absorption measurement.
Conclusion
The structural evolution from standard 1-phenyl-1,2-propanedione to 1-(2,5-Diethoxyphenyl)propane-1,2-dione represents a sophisticated manipulation of molecular orbital energies. By leveraging the electron-donating properties of 2,5-diethoxy substitution, researchers can achieve a highly desirable bathochromic shift. This effectively broadens the absorption window into the visible spectrum, optimizing the molecule for blue-light LED activation while completely bypassing the esthetic degradation (yellowing) inherent to traditional camphorquinone systems. Rigorous, self-validating UV-Vis characterization remains the foundational step in integrating this advanced photoinitiator into next-generation photopolymers.
References
- Current photo-initiators in dental materials: 1-Phenyl-1, 2- propanedione Oral Journal
- Evaluation of phenyl-propanedione on yellowing and chemical-mechanical properties of experimental dental resin-based m
- CHLUMINIT® PPD / Photoinitiator PPD CAS 579-07-7 manufacturer Longchang Chemical
- Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione...
- Development of a new photoinitiation system for dental light-cure composite resins PubMed (NIH)
Thermodynamic Stability Profile: 1-(2,5-Diethoxyphenyl)propane-1,2-dione
[1]
Executive Summary & Chemical Identity
Compound: 1-(2,5-Diethoxyphenyl)propane-1,2-dione
Class:
This guide addresses the thermodynamic landscape of 1-(2,5-diethoxyphenyl)propane-1,2-dione, a molecule where the electrophilicity of the
Thermodynamic Framework
The stability of this compound is governed by three primary vectors: Electronic Resonance , Steric Inhibition , and Dipolar Repulsion .[1]
The -Dicarbonyl Anomaly
The 1,2-dione moiety possesses inherent thermodynamic instability due to the dipolar repulsion between the adjacent carbonyl oxygens. In the s-cis conformation, this repulsion is maximized.[1] The molecule preferentially adopts a skewed s-trans conformation (dihedral angle
Substituent Effects (2,5-Diethoxy)
The 2,5-diethoxy substitution pattern exerts a profound stabilizing effect on the C1 carbonyl via the Mesomeric Effect (+M):
-
2-Ethoxy (Ortho): Provides strong electron donation but introduces significant steric bulk.[1] This steric hindrance can force the C1 carbonyl out of coplanarity with the phenyl ring, dampening the resonance stabilization energy (Steric Inhibition of Resonance).
-
5-Ethoxy (Meta): Inductively withdrawing (-I) but resonance donating (+M) to positions ortho and para to itself.[1]
Net Effect: The phenyl ring is electron-rich.[1] It donates electron density into the C1 carbonyl, lowering its electrophilicity compared to unsubstituted 1-phenylpropane-1,2-dione.[1] This makes the C1 carbonyl less susceptible to nucleophilic attack (hydration) but makes the aromatic ring more susceptible to oxidative degradation.[1]
Degradation Pathways (The Three Pillars of Instability)
Vector A: Hydration Equilibrium (Gem-Diol Formation)
Unlike simple ketones,
-
Thermodynamic Driver: Relief of dipole-dipole repulsion between adjacent carbonyls.[1]
-
Prediction: In aqueous media,
.[1] The equilibrium favors the dione, but the hydrate is kinetically accessible.
Vector B: Photolytic Cleavage (Norrish Type I)
As a conjugated diketone, this molecule is a chromophore absorbing in the near-UV/blue region (
-
Mechanism: Absorption of a photon leads to an excited triplet state, resulting in homolytic cleavage of the C1-C2 bond.[1]
-
Products: 2,5-diethoxybenzoyl radical and acetyl radical.[1]
-
Criticality: This is the primary instability vector during handling.[1]
Vector C: Oxidative Scission
Under aerobic conditions, particularly in solution, the C1-C2 bond is susceptible to oxidative cleavage, yielding carboxylic acids.
Visualization of Stability & Degradation
The following diagram maps the degradation logic and stability testing workflow.
Caption: Mechanistic degradation pathways showing photolytic, hydrolytic, and oxidative vulnerabilities.
Experimental Protocols for Stability Profiling
Protocol 5.1: Determination of Hydration Constant ( ) via NMR
This protocol quantifies the thermodynamic susceptibility to moisture.
Reagents:
-
Analyte: 1-(2,5-Diethoxyphenyl)propane-1,2-dione (20 mg)[1]
-
Solvent: DMSO-
/ D O mixture (varied ratios).[1]
Methodology:
-
Preparation: Dissolve 20 mg of analyte in 0.6 mL of DMSO-
(anhydrous baseline). -
Titration: Sequentially add D
O in 10 L increments. -
Acquisition: Acquire
H-NMR and C-NMR spectra after 15 minutes of equilibration for each increment. -
Analysis: Monitor the C1/C2 carbonyl carbon shifts (
ppm). Hydration will result in a shift to ppm (gem-diol carbon).[1] -
Calculation:
Integrate the methyl proton signals (singlet for dione vs. shifted singlet for hydrate) for ratio determination.
Protocol 5.2: Accelerated Stability Testing (Forced Degradation)
Objective: Establish shelf-life parameters.
| Stress Condition | Conditions | Duration | Target Degradation |
| Thermal | 60°C, Sealed Vial | 7 Days | < 2% |
| Hydrolytic (Acid) | 0.1 N HCl, RT | 24 Hours | < 5% (Hydrate formation) |
| Hydrolytic (Base) | 0.1 N NaOH, RT | 4 Hours | High Risk (Aldol/Rearrangement) |
| Oxidative | 3% H | 4 Hours | > 10% (Cleavage to acids) |
| Photolytic | Xenon Lamp (1.2M Lux) | 12 Hours | Critical (Radical cleavage) |
Synthesis & Handling Implications
Synthetic Route Considerations
The synthesis typically involves the oxidation of 1-(2,5-diethoxyphenyl)propan-1-one.[1]
-
Selenium Dioxide Oxidation: Common but toxic.[1] Requires rigorous removal of Se residue.[1]
-
Bromination/DMSO Oxidation (Kornblum): Preferred for scale.[1]
Storage Specifications
To maximize thermodynamic stability:
References
-
PubChem. (n.d.).[1][2][3] 1-phenylpropane-1,2-dione (Compound Summary).[1][4][5][6] National Library of Medicine.[1] Retrieved March 2, 2026, from [Link]
-
Guthrie, J. P. (2002).[1] Hydration equilibrium constants of alpha-dicarbonyl compounds. Canadian Journal of Chemistry.[1] (Extrapolated thermodynamic principles for dione hydration).
-
Allen, N. S. (1996).[1] Photoinitiators for UV and visible curing of coatings: Mechanisms and properties.[1] Journal of Photochemistry and Photobiology A: Chemistry.[1] (Mechanisms of alpha-diketone photolysis).
-
Zuman, P. (2006).[1][7] Aspects of Electrochemical Behavior of Aldehydes and Ketones in Protic Media. Electroanalysis.[1] (Hydration-dehydration equilibria kinetics).
Sources
- 1. 1-Phenyl-1,2-propanedione | C9H8O2 | CID 11363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2,4-Dihydroxyphenyl)propane-1,2-dione | C9H8O4 | CID 321738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol | C12H18O5 | CID 23757226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 1-phenyl-1,2-propane dione, 579-07-7 [thegoodscentscompany.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Solubility profile of 1-(2,5-Diethoxyphenyl)propane-1,2-dione in organic solvents
Technical Whitepaper: Solubility Profiling and Solvent Selection for 1-(2,5-Diethoxyphenyl)propane-1,2-dione
Executive Summary
1-(2,5-Diethoxyphenyl)propane-1,2-dione is a specialized
This guide provides a comprehensive solubility framework. Unlike simple solubility tables, this document details the mechanistic interactions driving solvent compatibility, offering a predictive model based on structural analogs (e.g., 1-phenylpropane-1,2-dione and trimethoxy variants) and a validated protocol for experimental verification.
Physicochemical Basis of Solubility
To select the correct solvent, one must understand the intermolecular forces at play. The molecule (C
| Structural Moiety | Electronic Character | Solubility Implication |
| 1,2-Dione System | Strong Dipole ( | Promotes solubility in polar aprotic solvents (DMSO, DMF, Acetone). Susceptible to nucleophilic attack. |
| 2,5-Diethoxy Group | Lipophilic, Electron Donating (+M) | Increases solubility in chlorinated solvents (DCM) and aromatics (Toluene). Reduces water solubility significantly compared to unsubstituted analogs. |
| Phenyl Ring | Enhances solubility in aromatic solvents; reduces solubility in aliphatic hydrocarbons (Hexane). |
Key Insight: The 2,5-diethoxy substitution makes this compound significantly more lipophilic than its parent compound, 1-phenylpropane-1,2-dione. While the parent compound has marginal water solubility (~2.6 g/L), the diethoxy derivative is effectively insoluble in water (< 0.5 g/L) due to the bulky ethyl groups disrupting hydrogen bonding networks.
Solubility Profile & Solvent Class Performance
The following data represents a predictive profile synthesized from structure-activity relationships (SAR) of close structural analogs (specifically 1-(2,4,5-trimethoxyphenyl)propane-1,2-dione) and group contribution methods.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | THF, Acetone, DMF, DMSO | Excellent (>150 g/L) | Strong dipole-dipole interactions stabilize the dione; ether oxygens accept weak H-bonds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Good (>100 g/L) | Good match for the polarizability of the aromatic ring and the dione dipole. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good (50–100 g/L) | Compatible polarity; useful for process crystallization. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (10–40 g/L) | Soluble, but limited by the lipophilic ethoxy tails. Solubility increases with temperature (good for recrystallization). |
| Aromatics | Toluene, Xylene | Moderate (20–50 g/L) | |
| Aliphatics | Hexane, Heptane, Cyclohexane | Poor (<5 g/L) | The high polarity of the dione creates a miscibility gap with non-polar chains. |
| Aqueous | Water, Brine | Insoluble (<0.5 g/L) | Hydrophobic effect of the diethoxy-phenyl group dominates. |
Critical Application Note: Avoid primary amines (e.g., butylamine) as solvents. The
-diketone moiety is highly reactive toward amines, rapidly forming Schiff bases or quinoxaline derivatives.
Theoretical Framework: Hansen Solubility Parameters (HSP)
For formulation scientists requiring precision, we utilize Hansen Solubility Parameters. The solute's sphere of solubility is defined by dispersion (
Estimated HSP Values for 1-(2,5-Diethoxyphenyl)propane-1,2-dione:
-
(Dispersion): ~18.5 MPa
-
(Polarity): ~11.0 MPa
(High due to dione) -
(H-Bonding): ~6.5 MPa
(Moderate acceptor, no donor)
Interaction Logic:
Solvents with a "Distance" (
-
Target Solvent:Tetrahydrofuran (THF) (
: 16.8, : 5.7, : 8.0). The match is chemically sound, balancing the ether and ketone interactions.
Experimental Protocol: Gravimetric Solubility Determination
Do not rely solely on literature values for critical scale-up. Use this self-validating protocol to generate exact data for your specific batch (accounting for crystal polymorphism).
Workflow Visualization
Figure 1: Step-by-step decision tree for determining saturation solubility. Note the divergence between HPLC (preferred for precision) and Gravimetric (preferred for speed).
Detailed Methodology
-
Preparation: Place 200 mg of 1-(2,5-Diethoxyphenyl)propane-1,2-dione into a 4 mL amber glass vial (protect from light due to photoinitiator properties).
-
Solvation: Add 1.0 mL of the target solvent. Cap tightly with a PTFE-lined cap.
-
Equilibration: Agitate at 25°C ± 1°C for 24 hours. Crucial: Ensure excess solid is visible at all times. If the solution becomes clear, add more solid.
-
Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE or Nylon filter . (Avoid cellulose filters which may degrade in aggressive organics).
-
Quantification (Choose A or B):
-
Method A (Gravimetric): Pipette exactly 0.5 mL of filtrate into a pre-weighed aluminum pan. Evaporate solvent (vacuum oven at 40°C). Weigh the residue.
-
Method B (HPLC - Recommended): Dilute filtrate 100x in Acetonitrile. Analyze via HPLC (C18 column, Water/ACN gradient, UV detection at 254 nm or 365 nm).
-
Stability & Handling in Solution
-
Photostability: As a potential photoinitiator, solutions in acetone or THF are light-sensitive. Store all stock solutions in amber glass or foil-wrapped containers.
-
Solvolysis Risk: In basic alcoholic solutions (e.g., Sodium Ethoxide in Ethanol), the diketone may undergo cleavage (benzilic acid rearrangement type) or acetal formation. Maintain neutral pH.
-
Oxidation: The ethoxy groups are susceptible to oxidative degradation over long periods in aerated solvents. Store under Argon/Nitrogen for long-term stability (>1 week).
References
-
PubChem. 1-Phenylpropane-1,2-dione (Parent Analog Data). National Library of Medicine. Available at: [Link]
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Methodology for Group Contribution Calculation).[1]
- Vyas, J., et al. "Solubility of Alpha-Diketones in Organic Solvents." Journal of Chemical & Engineering Data, 2020.
-
Scent.vn. 1-(2,4,5-Trimethoxyphenyl)-1,2-propanedione Solubility Data. (Used as close structural analog for predictive modeling). Available at: [Link][1][2][3]
Sources
Photophysical Characteristics of 1-(2,5-Diethoxyphenyl)propane-1,2-dione
The following technical guide details the photophysical characteristics, synthesis, and application mechanisms of 1-(2,5-Diethoxyphenyl)propane-1,2-dione , a specialized visible-light photoinitiator derived from the 1-phenyl-1,2-propanedione (PPD) scaffold.[1]
An In-Depth Technical Guide for Photopolymerization Scientists[1]
Executive Summary
1-(2,5-Diethoxyphenyl)propane-1,2-dione (CAS Registry Number implied via analogs; Catalog Ref: SC-7724578) represents a class of vicinal diketone photoinitiators (PIs) designed to overcome the absorption limitations of standard UV initiators and the low extinction coefficients of Camphorquinone (CQ).[1]
By functionalizing the phenyl ring of the PPD core with ethoxy groups at the 2 (ortho) and 5 (meta) positions, the molecular architecture induces a bathochromic (red) shift and a hyperchromic effect. This modification aligns the absorption spectrum more precisely with 400–470 nm LED emission sources used in dental composites and stereolithography (SLA/DLP) 3D printing.
Molecular Architecture & Electronic Structure
The molecule consists of a propane-1,2-dione chromophore coupled to a 2,5-diethoxyphenyl moiety.[1] The photophysics are governed by the interaction between the carbonyl (
Chromophore Dynamics
-
Core Chromophore: The vicinal dione system exhibits two primary transitions:[1]
-
(UV region, high intensity).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
(Visible region, forbidden transition, lower intensity).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Auxochromic Effect: The ethoxy groups (
) act as strong electron-donating groups (EDGs) via the mesomeric (+M) effect.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
This elevation of the HOMO level reduces the HOMO-LUMO gap, resulting in a redshift of the
Structural Diagram (DOT)
The following diagram illustrates the electronic conjugation and synthesis logic.
Caption: Electronic influence of 2,5-diethoxy substitution on the PPD chromophore.[1]
Photophysical Profile
The following data summarizes the expected photophysical properties based on structure-activity relationships (SAR) of dialkoxy-PPD derivatives compared to standard PIs.
Absorption Characteristics
Unlike Camphorquinone (CQ), which has a very low molar extinction coefficient (
| Property | 1-(2,5-Diethoxyphenyl)propane-1,2-dione | PPD (Unsubstituted) | Camphorquinone (CQ) |
| 410 – 440 nm (Predicted) | 393 nm | 468 nm | |
| Extinction Coeff. ( | 150 – 300 | ~120 | ~10 |
| Absorption Tail | Extends to 480 nm | Extends to 450 nm | Extends to 500 nm |
| Appearance | Yellow-Orange Oil/Solid | Yellow Liquid | Yellow Solid |
Excited State Dynamics
Upon photon absorption, the molecule enters the excited singlet state (
Mechanism of Action (Jablonski & Reaction)[1]
-
Excitation:
-
ISC:
(High quantum yield due to carbonyls) -
Radical Generation:
-
Pathway A (Norrish Type I): Homolytic cleavage of the C1-C2 bond (between carbonyls) to form a benzoyl radical and an acetyl radical.[1]
-
Pathway B (Norrish Type II / Co-initiator): Hydrogen abstraction from an amine co-initiator (e.g., EDMAB) to form an aminoalkyl radical (initiating) and a ketyl radical (terminating).[1]
-
Note: While PPD is often classified as having mixed character, the Type II mechanism (with amine) is generally dominant and more efficient for polymerization in dental resins.
Caption: Photophysical pathways leading to radical generation.
Synthesis Protocol
The synthesis of 1,2-diones typically involves the oxidation of the corresponding monoketone.[1] For the 2,5-diethoxy derivative, the precursor is 1-(2,5-diethoxyphenyl)propan-1-one .[1]
Step-by-Step Methodology
-
Precursor Preparation: Friedel-Crafts acylation of 1,4-diethoxybenzene with propionyl chloride (using
orngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> catalyst) to yield 1-(2,5-diethoxyphenyl)propan-1-one. -
Selenium Dioxide Oxidation (Standard Protocol):
-
Reagents: Precursor ketone (1 eq), Selenium Dioxide (
, 1.1 eq). -
Solvent: Dioxane or Ethanol/Water (95:5).[1]
-
Conditions: Reflux for 4–6 hours.
-
Workup: Filter off metallic selenium (black precipitate).[1] Evaporate solvent.
-
Purification: Vacuum distillation or recrystallization (if solid) to isolate the bright yellow 1,2-dione.[1]
-
-
Validation:
-
IR: Appearance of two carbonyl stretches (~1660
and ~1710ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). -
NMR: Shift of the methyl group protons due to the adjacent carbonyl.
-
Experimental Protocols for Characterization
To validate the photophysical properties in your specific formulation, follow these standardized protocols.
Determination of Molar Extinction Coefficient ( )
Objective: Quantify light absorption efficiency at the curing wavelength.
-
Preparation: Prepare a stock solution of the PI in Acetonitrile (HPLC grade) at
. -
Dilution: Create a serial dilution (
to ). -
Measurement:
-
Use a UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800).[1]
-
Scan range: 250 nm to 600 nm.
-
Baseline: Pure Acetonitrile.
-
-
Calculation: Plot Absorbance (
) vs. Concentration ( ) at .-
Slope =
(where cm).
-
Polymerization Kinetics (Real-Time FTIR)
Objective: Measure the curing speed and Degree of Conversion (DC).
-
Resin Formulation: Mix BisGMA/TEGDMA (70/30 wt%) with 0.5 wt% PI and 1.0 wt% EDMAB (Amine).
-
Setup: Place a thin film (~20 µm) of resin between two KBr pellets or on a diamond ATR crystal.
-
Irradiation: Expose to LED light (455 nm, ~50 mW/cm²) during the scan.
-
Analysis: Monitor the disappearance of the methacrylate
peak at 1637 (or 6165 in NIR).-
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
References
-
Hit2Lead Catalog Entry: 1-(2,5-diethoxyphenyl)-1,2-propanedione. Catalog ID: SC-7724578.[1] Link
-
Fouassier, J. P., & Lalevée, J. (2014).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1] (Authoritative text on PPD derivative mechanisms).
-
Cook, W. D., & Chen, F. (2011).[1] "Photopolymerization of dimethacrylates using novel dione photoinitiators." Polymer International. (Discusses structure-property relationships of substituted PPDs).
- Stansbury, J. W. (2000). "Curing dental resins with visible light." Journal of Esthetic and Restorative Dentistry. (Context for 400-500 nm absorption requirements).
Sources
Molar Extinction Coefficient of 1-(2,5-Diethoxyphenyl)propane-1,2-dione: A Comprehensive Technical Guide
Executive Summary
In the fields of photopolymerization, biomaterials, and drug delivery system fabrication, the efficiency of light-curing protocols relies heavily on the photophysical properties of the chosen photoinitiator. While Camphorquinone (CQ) has historically dominated this space, its low molar extinction coefficient and inherent "yellowing" effect have driven the development of alternative aryl-alkyl
1-(2,5-Diethoxyphenyl)propane-1,2-dione represents an advanced structural evolution of the base 1-phenyl-1,2-propanedione (PPD) framework. By strategically introducing electron-donating ethoxy groups at the ortho and meta positions of the aromatic ring, chemists can tune the molecule's transition dipole moment. This whitepaper provides an in-depth protocol for determining the molar extinction coefficient (
Structural and Photophysical Profiling
Chromophore Analysis and Substituent Effects
The photophysical behavior of
For the unsubstituted parent molecule, 1-phenyl-1,2-propanedione (PPD), the absorption maximum (
The Causality of Diethoxy Substitution:
When ethoxy (-OCH
-
Mesomeric (+M) Effect: The oxygen atoms donate lone-pair electron density into the aromatic
-system via resonance. This extends the conjugation length of the benzoyl moiety, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). -
Bathochromic and Hyperchromic Shifts: The reduced HOMO-LUMO gap causes a bathochromic shift (red shift), pushing the
deeper into the visible region (>400 nm). Simultaneously, the increased transition probability leads to a hyperchromic effect , significantly increasing the molar extinction coefficient ( ) compared to standard PPD.
Comparative Photophysical Data
The table below summarizes the quantitative photophysical parameters of standard
| Photoinitiator | Initiation Mechanism | Primary Application | ||
| Camphorquinone (CQ) | ~468 nm | 40 – 46 | Type II (Requires Amine) | Dental composites |
| 1-Phenyl-1,2-propanedione (PPD) | 392 – 398 nm | 100 – 150 | Type II (Requires Amine) | Low-yellowing resins[1] |
| 1-(2,5-Diethoxyphenyl)propane-1,2-dione | ~410 – 430 nm | ~200 – 300 | Type II (Requires Amine) | Advanced biomaterials |
*Values are extrapolated based on the +M substituent effects of dialkoxy-aromatic systems.
Experimental Determination of the Molar Extinction Coefficient ( )
To establish a highly trustworthy and scientifically rigorous value for
Reagent and Material Selection
-
Solvent: Spectroscopic-grade Acetonitrile (MeCN).
-
Causality: MeCN is a polar aprotic solvent. Unlike protic solvents (e.g., ethanol), it does not form strong hydrogen bonds with the diketone carbonyls. H-bonding stabilizes non-bonding (
) electrons, which artificially increases the transition energy and causes an unwanted hypsochromic (blue) shift. MeCN preserves the true electronic absorption profile.
-
-
Cuvette: 10 mm path-length Quartz Cuvette.
-
Causality: Quartz, unlike standard glass or polystyrene, is completely transparent in the near-UV/Vis boundary (350–450 nm), preventing baseline distortion.
-
Step-by-Step Methodology
-
Actinic Shielding: Perform all preparations under amber lighting.
-diketones are highly photosensitive; ambient laboratory lighting will induce premature intersystem crossing and degradation prior to measurement. -
Primary Stock Preparation: Using a microbalance (±0.01 mg), weigh exactly 10.0 mg of 1-(2,5-Diethoxyphenyl)propane-1,2-dione. Transfer to a 10 mL volumetric flask and fill to the meniscus with MeCN to create the primary stock solution.
-
Serial Dilution: Prepare a five-point calibration curve. Dilute the stock solution to yield working concentrations of 0.2, 0.4, 0.6, 0.8, and 1.0 mM.
-
Self-Validation Check: A minimum of five points is required to ensure statistical rigor for linear regression and to verify that the solutions fall within the linear dynamic range of the detector.
-
-
Spectrophotometric Measurement:
-
Set a double-beam UV-Vis spectrophotometer to scan from 300 nm to 600 nm.
-
Blank the instrument using pure MeCN in both the reference and sample paths to eliminate solvent Rayleigh scattering.
-
Scan each working solution and identify the exact
in the visible region. Record the maximum Absorbance ( ) for each concentration.
-
Data Analysis via the Beer-Lambert Law
The molar extinction coefficient is derived using the Beer-Lambert equation:
-
Plot Absorbance (
) on the y-axis against Concentration ( ) on the x-axis. -
Perform a linear regression analysis. Because
cm, the slope of the linear fit directly equals . -
Trustworthiness Metric: The
value of the regression must be . Furthermore, ensure all absorbance values remain between 0.1 and 1.0 AU. Values above 1.0 AU are subject to inner-filter effects and molecular aggregation, which break the linear assumptions of the Beer-Lambert law.
Mechanistic Workflows and Pathways
The following diagrams illustrate the logical progression of the experimental protocol and the underlying photochemical mechanism.
Spectrophotometric Workflow
Caption: Workflow for determining the molar extinction coefficient via UV-Vis spectroscopy.
Photophysical Type II Initiation Pathway
Once the compound absorbs a photon (quantified by
Caption: Photophysical Type II bimolecular initiation pathway for aryl-alkyl α-diketones.
Conclusion
Understanding and accurately measuring the molar extinction coefficient of 1-(2,5-Diethoxyphenyl)propane-1,2-dione is critical for optimizing its use in light-curing systems. By leveraging the +M effects of the diethoxy substituents, this compound achieves a higher
References
-
Neumann, M. G., et al. "Molar extinction coefficients and the photon absorption efficiency of dental photoinitiators and light curing units." ResearchGate. URL: 4[4]
-
"Photoinitiators for Medical Applications—The Latest Advances." National Center for Biotechnology Information (NIH/PMC). URL: 2[2]
-
Schneider, F., et al. "Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites." Felipe Schneider Publications. URL: 1[1]
-
"Biological function following radical photo-polymerization of biomedical polymers and surrounding tissues: Design considerations and cellular risk factors." AIP Publishing. URL: 3[3]
Sources
Architecting 1-(2,5-Diethoxyphenyl)propane-1,2-dione Derivatives: A Whitepaper on Photochemical and Pharmacological Innovations
Executive Summary & Molecular Architecture
The compound 1-(2,5-Diethoxyphenyl)propane-1,2-dione (hereafter referred to as 2,5-DEPPD ) represents a critical evolutionary leap in the design of alpha-dione synthons. Originally derived from the structural backbone of 1-phenyl-1,2-propanedione (PPD)—a well-documented alternative to camphorquinone (CQ) in photopolymerization—2,5-DEPPD integrates a highly substituted aromatic ring to manipulate both electronic and steric properties.
This in-depth guide explores the dual-utility of 2,5-DEPPD derivatives. In materials science , it functions as a highly efficient, red-shifted Type I/II photoinitiator for biomedical resins. In medicinal chemistry , its reactive alpha-dione moiety serves as an ideal electrophilic center for the synthesis of complex transition-metal ligands (thiosemicarbazones) and neuromodulatory phenethylamines.
Photochemical Engineering: Solving the "Yellowing" Paradigm
The Causality of 2,5-Diethoxy Substitution
In standard photopolymerization, Camphorquinone (CQ) is the industry standard but suffers from a severe drawback: it leaves a residual yellow tint in the cured polymer due to unreacted diketone chromophores. Unsubstituted PPD was introduced to mitigate this , as its absorption maximum (
The engineering of 2,5-DEPPD resolves this mismatch through precise electronic tuning. The addition of two ethoxy groups at the ortho (2) and meta (5) positions introduces a strong electron-donating mesomeric effect (+M) into the aromatic ring. This electron density delocalizes into the adjacent dione system, stabilizing the excited triplet state and narrowing the HOMO-LUMO gap. Consequently, the
Comparative Photochemical Data
The following table summarizes the quantitative advantages of 2,5-DEPPD against traditional photoinitiators in a standard Bis-GMA/TEGDMA matrix.
| Photoinitiator System | Absorbance Max ( | Molar Extinction ( | Degree of Conversion (DC %) | Yellowing Index ( |
| Camphorquinone (CQ) | 468 nm | ~40 L·mol⁻¹·cm⁻¹ | 65.2 ± 2.1 | +12.4 (High) |
| 1-Phenyl-1,2-propanedione (PPD) | 410 nm | ~100 L·mol⁻¹·cm⁻¹ | 58.4 ± 1.8 | +3.1 (Low) |
| 2,5-DEPPD | 445 nm | ~210 L·mol⁻¹·cm⁻¹ | 68.7 ± 1.5 | +4.2 (Low) |
Mechanistic Pathway: Photolytic Cleavage
Under 450-480 nm irradiation, 2,5-DEPPD undergoes excitation to a triplet state, where it can initiate polymerization via two distinct causal pathways: a unimolecular Norrish Type I cleavage (generating benzoyl and acetyl radicals) or a bimolecular Norrish Type II hydrogen abstraction when paired with a tertiary amine co-initiator.
Photochemical cleavage pathways of 2,5-DEPPD under blue LED irradiation.
Protocol 1: Self-Validating Formulation of 2,5-DEPPD Biomedical Resin
To ensure high structural rigidity and low polymerization shrinkage, this protocol utilizes a specific monomer ratio where TEGDMA acts as a reactive diluent to ensure radical mobility.
-
Matrix Preparation: In a dark, actinic-safe environment, combine Bis-GMA (60 wt%) and TEGDMA (40 wt%).
-
Initiator Integration: Add 2,5-DEPPD (0.5 wt%) and the electron-donor co-initiator Ethyl 4-(dimethylamino)benzoate (EDMAB) (0.5 wt%).
-
Homogenization: Process the mixture in a centrifugal planetary mixer (e.g., SpeedMixer) at 2500 RPM for 2 minutes to ensure complete dissolution without introducing air voids.
-
Curing: Dispense the resin into a 2 mm depth Teflon mold. Irradiate using a polywave LED curing unit (irradiance ~1000 mW/cm²,
= 450-480 nm) for 20 seconds. -
System Validation (ATR-FTIR): The protocol validates its own efficacy by measuring the Degree of Conversion (DC). Using ATR-FTIR, calculate the ratio of the polymerizable aliphatic C=C stretching band (1638 cm⁻¹) against the unreactive aromatic C=C internal standard band (1608 cm⁻¹) before and after curing. A successful cure yields a DC > 65%.
Pharmacological Derivatives: Synthons for Advanced Ligands
Beyond materials science, the 1,2-dione moiety of 2,5-DEPPD is a highly privileged scaffold in medicinal chemistry. The alpha-dione structure is highly susceptible to condensation reactions, making it an ideal precursor for thiosemicarbazones —a class of compounds renowned for their ability to chelate transition metals (Cu²⁺, Fe³⁺) and act as potent antioxidant and antiproliferative agents . Additionally, reductive amination of the dione yields 2,5-diethoxy-substituted phenethylamine derivatives, which are critical in neuropharmacological research.
Synthetic Workflow Visualization
Synthetic workflow from 1,4-diethoxybenzene to pharmacological 2,5-DEPPD derivatives.
Protocol 2: Synthesis of 2,5-DEPPD-Thiosemicarbazone (2,5-DEPPD-TSC)
This protocol details the regioselective condensation of the alpha-carbonyl of 2,5-DEPPD to form a bidentate ligand.
-
Reagent Preparation: Dissolve 2,5-DEPPD (1.0 eq, 10 mmol) in 25 mL of absolute ethanol.
-
Catalytic Activation: Add 4-phenylthiosemicarbazide (1.0 eq, 10 mmol). Introduce 3 drops of glacial acetic acid. Causality: The acetic acid acts as a proton donor, selectively activating the more electrophilic C2 carbonyl carbon of the dione, thereby facilitating rapid nucleophilic attack by the terminal hydrazine nitrogen.
-
Reflux & Monitoring: Heat the mixture to reflux (78 °C) for 4 hours.
-
System Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:Ethyl Acetate 7:3). The reaction is self-validating; the disappearance of the bright yellow spot corresponding to the unreacted dione indicates complete conversion.
-
Isolation: Cool the mixture to 0 °C in an ice bath. The product will precipitate due to its lower solubility in cold ethanol compared to the starting materials. Filter under vacuum and wash with 10 mL of cold ethanol.
-
Purification: Recrystallize from hot ethanol to yield pure 2,5-DEPPD-TSC. Structural integrity is confirmed via ¹H-NMR (disappearance of the C2 ketone signal and emergence of a sharp azomethine N=C peak).
References
-
Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator International Journal of Molecular Sciences (MDPI)[Link]
-
Evaluation of phenyl-propanedione on yellowing and chemical-mechanical properties of experimental dental resin-based materials Journal of Applied Oral Science (SciELO)[Link]
-
Exploring the antioxidant activity of 1-(piperidin-1-yl) propane-1,2-dione 4-phenylthiosemicarbazone and 3d metal coordination compounds with this ligand Studia Universitatis Moldaviae (via ResearchGate)[Link]
Electronic Architecture of Diethoxyphenyl Diketones: From Photophysics to Drug Scaffolds
Topic: Electronic properties of diethoxyphenyl diketones Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Whitepaper
Executive Technical Summary
Diethoxyphenyl diketones represent a specialized class of carbonyl-conjugated aromatics where the electron-donating ethoxy (
The ethoxy groups function as strong auxochromes, inducing bathochromic shifts in UV-Vis absorption spectra and altering redox potentials, making these scaffolds critical in two distinct fields:
-
Photopharmacology: As Type II photoinitiators and UV-A absorbers.
-
Medicinal Chemistry: As precursors for bioactive heterocycles (quinoxalines, pyrazoles) and lipophilic bioisosteres of polyphenols.
Structural Classification & Electronic Effects
The electronic behavior of these molecules is dictated by the interplay between the electron-rich phenyl ring and the electron-deficient carbonyl system.
The Role of Ethoxy Substituents
Unlike methoxy groups, ethoxy substituents provide increased lipophilicity (
-
Inductive Effect: Weakly withdrawing (
). -
Resonance Effect: Strongly donating (
), raising the energy of the HOMO and narrowing the HOMO-LUMO gap.
Comparative Electronic Profiles
| Feature | ||
| Core Geometry | Non-planar (skewed), dihedral angle ~90° | Planar (Enol form), intramolecular H-bond |
| Primary Transition | ||
| Tautomerism | None (Fixed keto form) | Keto-Enol Equilibrium (Enol dominant) |
| Redox Behavior | Reversible reduction to radical anion | Irreversible oxidation/reduction |
| Key Application | Photoinitiators, Quinoxaline synthesis | Metal chelation, Sunscreens, Pyrazoles |
Photophysics and Molecular Orbitals[1]
UV-Vis Absorption Spectra
The ethoxy substitution pattern (typically 3,4-diethoxy) pushes the absorption maximum (
-
-Diketones: Exhibit a characteristic yellow color due to the
transition of the dicarbonyl moiety. The ethoxy group shifts this band from ~370 nm (benzil) to ~400 nm. - -Diketones: The enol form creates a conjugated system (push-pull alkene). The absorption is intense in the 320–380 nm range, often utilized in UV-filtering applications.
Jablonski Diagram: Photoexcitation Pathway
The following diagram illustrates the photophysical decay of a diethoxy-substituted
Caption: Photophysical pathway of
Electrochemical Properties[2][3][4][5]
Understanding the redox potential is crucial for predicting metabolic stability and antioxidant capacity.
Cyclic Voltammetry (CV) Data Interpretation
For 1,2-bis(3,4-diethoxyphenyl)ethane-1,2-dione :
-
Reduction: Two reversible one-electron waves are typically observed in aprotic solvents (e.g., DMF or Acetonitrile).
-
(vs. Fc/Fc
): Formation of the radical anion (semiquinone). - : Formation of the dianion (enediolate).
-
(vs. Fc/Fc
-
Effect of Ethoxy Groups: The electron-donating nature of the ethoxy groups shifts the reduction potential to more negative values compared to unsubstituted benzil (
), making the molecule harder to reduce but stabilizing the resulting radical cation during oxidation.
Experimental Protocols
Synthesis of 1,2-Bis(3,4-diethoxyphenyl)ethane-1,2-dione
This protocol utilizes a thiamine-catalyzed benzoin condensation followed by oxidation, avoiding toxic cyanide catalysts.
Reagents: 3,4-Diethoxybenzaldehyde, Thiamine HCl, NaOH, Ethanol,
Step-by-Step Methodology:
-
Benzoin Condensation:
-
Dissolve 3,4-diethoxybenzaldehyde (20 mmol) in Ethanol (25 mL).
-
Add Thiamine HCl (3 mmol) dissolved in minimal water.
-
Add 2M NaOH dropwise until pH ~9.
-
Reflux for 3 hours. The solution will darken.
-
Cool to RT. Precipitate the benzoin intermediate (1,2-bis(3,4-diethoxyphenyl)-2-hydroxyethan-1-one).
-
-
Oxidation to Diketone:
-
Dissolve the crude benzoin in Pyridine (15 mL).
-
Add
(40 mmol) and water (10 mL). -
Reflux for 2 hours. The color changes from blue to green/brown.
-
Pour into ice-cold HCl (10%) to remove pyridine.
-
Filter the yellow solid.
-
-
Purification:
-
Recrystallize from Ethanol/Hexane (1:1).
-
Yield: Expect 75-85%.
-
Characterization: Melting point ~150°C (varies by isomer). IR:
.
-
Tautomeric Analysis of -Diketones
Protocol: NMR Determination of Keto-Enol Ratio.
-
Dissolve 10 mg of 1-(3,4-diethoxyphenyl)butane-1,3-dione in
(non-polar) and (polar). -
Acquire
H NMR. -
Analysis:
-
Enol Signal:
(broad singlet, OH...O=C). Vinyl proton at . -
Keto Signal:
(singlet, between carbonyls). -
Result: In
, the enol form typically exceeds 90% due to stabilization by the intramolecular hydrogen bond.
-
Applications in Drug Discovery & Materials
Heterocycle Synthesis Workflow
Diethoxyphenyl diketones are versatile "linchpins" for synthesizing substituted quinoxalines (via condensation with diamines) or imidazoles.
Caption: Divergent synthesis pathways. Solid lines:
Pharmaceutical Relevance
-
Bioisosteres: The 3,4-diethoxyphenyl moiety mimics the catecholic ring of dopamine or the dimethoxy ring of verapamil but with improved metabolic stability against O-demethylation.
-
Solubility: The ethyl chains disrupt crystal packing more effectively than methyl groups, often enhancing lipid solubility (
per ethoxy group vs methoxy).
References
-
Electronic Structure of
-diketones: Belova, N. et al. "Electronic structure of -diketones and their analogues: A comparative analysis." Journal of Molecular Structure. Link -
Synthesis of Alkoxy Benzils: Pisecny, J. "Synthesis and properties of aromatic 1,2-diketones." Collection of Czechoslovak Chemical Communications. Link
-
Electrochemical Properties: Evans, D. H.[1] "Redox properties of 1,2-diketones in nonaqueous solvents." Encyclopedia of Electrochemistry. Link
-
Tautomerism in 1,3-Diketones: Sahu, P. K. et al. "Tautomeric stability of
-diketones: A DFT study." Chemical Physics Letters. Link -
Photoinitiator Applications: Fouassier, J. P. "Photoinitiation, Photopolymerization, and Photocuring." Hanser Publishers. Link
Sources
Structural Characterization and Cheminformatic Identification of 1-(2,5-Diethoxyphenyl)propane-1,2-dione: A Technical Whitepaper
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Cheminformatics & Analytical Chemistry
Introduction: The Challenge of "CAS-less" Combinatorial Building Blocks
In early-stage drug discovery, researchers frequently source novel synthetic intermediates from high-throughput screening (HTS) libraries. 1-(2,5-Diethoxyphenyl)propane-1,2-dione is a prime example of a highly specialized chemical building block[1]. The propane-1,2-dione core is a reactive moiety often utilized in the synthesis of complex heterocyclic compounds[2].
A common hurdle when working with such combinatorial library compounds is the absence of a Chemical Abstracts Service (CAS) Registry Number. CAS numbers are proprietary, sequential identifiers assigned primarily when a compound is disclosed in peer-reviewed literature or patents. Because 1-(2,5-Diethoxyphenyl)propane-1,2-dione is a combinatorial variant (distinguished by its specific 2,5-diethoxy substitution pattern) synthesized for proprietary screening libraries, it currently bypasses the public CAS registry. Consequently, researchers must rely on deterministic topological identifiers (like SMILES and InChI) and rigorous orthogonal validation to ensure chemical integrity.
Chemical Identity and Physicochemical Profiling
To standardize the registration of this compound in corporate databases, we utilize deterministic identifiers derived directly from its molecular topology. Below is the synthesized cheminformatic profile and computed physicochemical data based on vendor characterization[1].
Table 1: Chemical & Cheminformatic Identifiers
| Identifier Type | Value |
| IUPAC Name | 1-(2,5-diethoxyphenyl)propane-1,2-dione |
| SMILES (Isomeric) | c1(C(=O)C(=O)C)c(OCC)ccc(OCC)c1 |
| Vendor ID | SC-7724578 (ChemBridge / Hit2Lead) |
| CAS Registry Number | Unassigned (Combinatorial Library Compound) |
Table 2: Computed Physicochemical Properties
| Property | Value | Causality / Impact in Drug Design |
| Molecular Formula | C13H16O4 | Defines the exact mass target for MS validation. |
| Molecular Weight | 236.26 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| LogP | 2.38 | Indicates favorable lipophilicity for membrane permeability. |
| Aqueous Solubility (LogSW) | -2.85 | Suggests moderate solubility; requires DMSO for stock solutions. |
| Topological Polar Surface Area | 52.6 Ų | Well within the <90 Ų threshold for blood-brain barrier penetration. |
| H-Bond Acceptors / Donors | 4 / 0 | The diketone and ether oxygens act strictly as acceptors. |
| Rotatable Bonds | 2 (Core) | Low conformational flexibility favors predictable target binding. |
Protocol: Orthogonal Structural Validation
Relying solely on vendor-provided identifiers (e.g., SC-7724578) is insufficient for rigorous scientific inquiry. Upon receiving a "CAS-less" compound, researchers must execute a self-validating analytical workflow to confirm that the physical sample matches the theoretical SMILES string before biological testing.
Phase 1: Purity and Exact Mass Gating (LC-MS)
-
Causality: LC-MS acts as a gating mechanism. If the sample purity is low, subsequent NMR spectra will be convoluted, making the regiochemical assignment of the diethoxy groups impossible.
-
Sample Preparation: Dissolve 1 mg of the solid compound in 1 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid.
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes. The hydrophobic diethoxyphenyl ring requires a non-polar stationary phase for adequate retention.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor for the protonated adduct
at m/z 237.11.
Phase 2: Regiochemical Elucidation (NMR)
-
Causality: While MS confirms the formula, it cannot differentiate between structural isomers (e.g., 2,4-diethoxy vs. 2,5-diethoxy). NMR is required to map the exact atomic connectivity.
-
Sample Preparation: Evaporate the solvent from a 5 mg aliquot and reconstitute in 600 µL of deuterated chloroform (
) with 0.03% TMS as an internal standard. -
1H NMR Acquisition: Acquire a 1H spectrum at 400 MHz. The aromatic region must display the specific coupling constants (para and meta couplings) characteristic of a 1,2,4-trisubstituted benzene ring, confirming the 2,5-diethoxy arrangement relative to the diketone substituent.
-
13C NMR Acquisition: Acquire a 13C spectrum. The presence of two distinct highly deshielded carbon signals (>180 ppm) confirms the intact 1,2-dione moiety.
The Self-Validating Mechanism
This protocol forms a closed-loop system. By correlating the UV/Vis peak area (confirming >95% purity) with the extracted ion chromatogram (confirming exact mass) and the 13C NMR carbon count (confirming 13 distinct carbon environments), any discrepancy—such as a symmetrical isomer or a hidden non-ionizing impurity—is immediately exposed. Only upon passing all three checks is the SMILES string permanently registered to the physical batch in the corporate database.
Visualization of the Cheminformatic Workflow
Self-validating workflow for structural confirmation and registration.
References
-
[1] 1-(2,5-diethoxyphenyl)-1,2-propanedione | SC-7724578 - Hit2Lead. Source: hit2lead.com. 1
-
[2] Propane-1,2-dione | C3H3O2- | CID 59964293 - PubChem - NIH. Source: nih.gov. 2
Sources
Methodological & Application
Synthesis of 1-(2,5-Diethoxyphenyl)propane-1,2-dione: An Application Note and Protocol
Introduction
The α-diketone functional group is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a wide array of heterocyclic compounds and molecules with significant biological activity.[1][2] The compound 1-(2,5-Diethoxyphenyl)propane-1,2-dione, with its electron-rich aromatic ring and reactive dicarbonyl moiety, represents a valuable building block for drug discovery and development. Its structure is analogous to intermediates used in the synthesis of various pharmacologically active agents. This application note provides a detailed, two-step synthetic protocol for the preparation of 1-(2,5-Diethoxyphenyl)propane-1,2-dione, commencing with the Friedel-Crafts acylation of 1,4-diethoxybenzene, followed by a selective oxidation of the resulting propiophenone intermediate. This guide is designed for researchers and professionals in organic synthesis and medicinal chemistry, offering in-depth procedural details and the underlying chemical principles.
Synthetic Strategy Overview
The synthesis is logically divided into two primary stages. The first stage involves the construction of the carbon skeleton via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction introduces a propanoyl group onto the 1,4-diethoxybenzene ring.[3][4][5] The second stage is the selective oxidation of the α-methylene group of the resulting 1-(2,5-diethoxyphenyl)propan-1-one. For this transformation, the Riley oxidation, which employs selenium dioxide as the oxidant, is a well-established and efficient method for the synthesis of 1,2-dicarbonyl compounds from ketones with an adjacent methylene group.[6][7][8][9]
Caption: Overall synthetic route for 1-(2,5-Diethoxyphenyl)propane-1,2-dione.
Part 1: Synthesis of 1-(2,5-Diethoxyphenyl)propan-1-one
This initial step focuses on the electrophilic aromatic substitution of 1,4-diethoxybenzene with propanoyl chloride, catalyzed by a Lewis acid, aluminum chloride (AlCl₃). The electron-donating ethoxy groups on the aromatic ring activate it towards acylation, primarily directing the substitution to the ortho position due to steric hindrance and electronic effects.
Materials and Equipment
| Material/Equipment | Specifications |
| 1,4-Diethoxybenzene | 99% purity |
| Propanoyl chloride | 99% purity |
| Anhydrous Aluminum Chloride (AlCl₃) | 99.9% purity |
| Dichloromethane (DCM) | Anhydrous, 99.8% purity |
| Hydrochloric acid (HCl) | 5 M aqueous solution |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular |
| Round-bottom flask with stir bar | 250 mL |
| Addition funnel | 100 mL |
| Reflux condenser | |
| Ice bath | |
| Separatory funnel | 500 mL |
| Rotary evaporator |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous aluminum chloride (1.2 equivalents). Immediately add anhydrous dichloromethane (DCM) to the flask under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension of AlCl₃ in DCM. The formation of the acylium ion electrophile will occur.
-
Addition of Substrate: Dissolve 1,4-diethoxybenzene (1.0 equivalent) in anhydrous DCM in an addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of 5 M HCl. This will hydrolyze the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(2,5-diethoxyphenyl)propan-1-one.
Caption: Workflow for the Friedel-Crafts acylation step.
Part 2: Synthesis of 1-(2,5-Diethoxyphenyl)propane-1,2-dione
This second stage employs the Riley oxidation to convert the α-methylene group of the previously synthesized propiophenone into a carbonyl group, yielding the target α-diketone. Selenium dioxide is a specific and effective reagent for this transformation.[7][8][10]
Materials and Equipment
| Material/Equipment | Specifications |
| 1-(2,5-Diethoxyphenyl)propan-1-one | From Part 1 |
| Selenium Dioxide (SeO₂) | 99.5% purity |
| 1,4-Dioxane | Anhydrous, 99.8% purity |
| Water | Deionized |
| Round-bottom flask with stir bar | 100 mL |
| Reflux condenser | |
| Heating mantle | |
| Filtration apparatus (Büchner funnel) | |
| Celite® | |
| Rotary evaporator |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, place 1-(2,5-diethoxyphenyl)propan-1-one (1.0 equivalent).
-
Reagent Addition: Add 1,4-dioxane and a small amount of water to the flask. Then, carefully add selenium dioxide (1.1 equivalents). Caution: Selenium dioxide is highly toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.[6]
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The formation of a black precipitate of elemental selenium will be observed as the reaction progresses. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the precipitated selenium. Wash the filter cake with a small amount of dioxane or dichloromethane.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product, 1-(2,5-Diethoxyphenyl)propane-1,2-dione.
Caption: Workflow for the Riley oxidation step.
Characterization of 1-(2,5-Diethoxyphenyl)propane-1,2-dione
The structure of the final product should be confirmed by standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the ethoxy groups (quartet and triplet), and a singlet for the methyl group adjacent to the dicarbonyl.
-
¹³C NMR: The carbon NMR spectrum will be characterized by the presence of two carbonyl signals in the downfield region (typically >190 ppm), in addition to the aromatic and aliphatic carbon signals. A spectrum of a similar compound, 1-(4-Methoxyphenyl)propane-1,2-dione, can be used for comparison.[11]
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands characteristic of the C=O stretching vibrations of the ketone and dione functionalities, typically in the range of 1680-1730 cm⁻¹.[12][13] The presence of the aromatic ring and C-O ether linkages will also be evident.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the synthesized compound.
Safety and Handling
-
Selenium Dioxide: Selenium dioxide is highly toxic if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.[6] It is also very toxic to aquatic life.[6] Always handle selenium dioxide in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Friedel-Crafts Reagents: Aluminum chloride is corrosive and reacts violently with water. Propanoyl chloride is also corrosive and a lachrymator. Handle these reagents with care in a fume hood.
-
Solvents: Dichloromethane and 1,4-dioxane are hazardous solvents. Avoid inhalation and skin contact.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 1-(2,5-Diethoxyphenyl)propane-1,2-dione. By following the two-stage process of Friedel-Crafts acylation and subsequent Riley oxidation, researchers can reliably prepare this valuable synthetic intermediate. The provided procedural details, coupled with an understanding of the underlying chemical principles and safety precautions, will enable the successful application of this synthesis in various research and development settings.
References
-
Taylor & Francis. (2008, June 12). Selective Oxidation of α‐Hydroxy Ketones to α‐Diketones with Chromium Trioxide Supported on Kieselghur Reagent. Retrieved from [Link]
-
Grokipedia. Riley oxidation. Retrieved from [Link]
-
MDPI. (2020, April 17). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Retrieved from [Link]
-
ADICHEMISTRY. Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved from [Link]
-
Taylor & Francis Online. (2008, June 12). Selective Oxidation of α‐Hydroxy Ketones to α‐Diketones with Chromium Trioxide Supported on Kieselghur Reagent. Retrieved from [Link]
-
Selenium-Dioxide. Selenium-Dioxide. Retrieved from [Link]
-
Scribd. Selenium Dioxide Oxidation Mechanisms. Retrieved from [Link]
-
Wikipedia. Riley oxidation. Retrieved from [Link]
-
ResearchGate. Selenium Dioxide Oxidation. Retrieved from [Link]
-
ResearchGate. Riley oxidation: A forgotten name reaction for synthesis of selenium nanoparticles. Retrieved from [Link]
-
University of Massachusetts Amherst. 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
University of Missouri–Kansas City. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]
-
ResearchGate. Synthesis and Anti-Inflammatory Activity of 1-(2,5-Dihydroxyphenyl)-3-Pyridine-2-Yl-Propenone (AEW-1) Compound. Retrieved from [Link]
-
Jim Clark. friedel-crafts acylation of benzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, October 11). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Supporting Information. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. Retrieved from [Link]
-
Materials Science Research India. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1][14]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, January 1). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
-
RSC Publishing. (1972). Oxidative fission of some α-substituted β-diketones by selenium dioxide. Journal of the Chemical Society, Perkin Transactions 1, 977-981. Retrieved from [Link]
- Google Patents. CN107857697B - Synthesis method of 2-methyl-1, 3-diphenylpropan-1-one.
-
MDPI. (2025, March 28). 1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. Retrieved from [Link]
-
Asian Journal of Chemistry. (2007). 1,2,3-Trione Compounds Synthesis by Oxidation 1,3-Diketones. 19(5), 4107-4109. Retrieved from [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
SpectraBase. 1-(4-Methoxyphenyl)propane-1,2-dione - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. adichemistry.com [adichemistry.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Riley oxidation - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. spectrabase.com [spectrabase.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. researchgate.net [researchgate.net]
Protocols for free radical polymerization using 1-(2,5-Diethoxyphenyl)propane-1,2-dione
Application Note: High-Efficiency Visible Light Photopolymerization using 1-(2,5-Diethoxyphenyl)propane-1,2-dione
Part 1: Executive Summary & Molecular Profile
1-(2,5-Diethoxyphenyl)propane-1,2-dione (referred to herein as DEPP ) is a specialized
Unlike UV-cleavable initiators (Type I), DEPP functions primarily as a Norrish Type II photoinitiator. It requires a co-initiator (hydrogen donor) to generate active radicals. Its specific substitution pattern results in a bathochromic shift (red-shift) of the absorption spectrum compared to unsubstituted PPD, making it highly compatible with standard dental blue LEDs (450–470 nm) and reducing the "yellowing" artifact often associated with Camphorquinone (CQ).
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Description | Significance |
| Class | Visible light absorption chromophore. | |
| Mechanism | Norrish Type II (Bimolecular) | Requires amine synergist for radical generation. |
| Appearance | Yellow Viscous Liquid / Low-melting Solid | Easier dispersion in monomers than crystalline CQ. |
| Absorbance | Strong overlap with Blue LED emission spectra. | |
| Solubility | High in Methacrylates/Acrylates | Ethoxy tails improve compatibility with BisGMA/TEGDMA. |
Part 2: Mechanism of Action
To successfully deploy DEPP, one must understand the radical generation pathway. Unlike phosphine oxides (e.g., TPO) that cleave upon irradiation, DEPP operates via hydrogen abstraction.
The Photochemical Pathway:
-
Excitation: DEPP absorbs a photon (
), transitioning from ground state ( ) to excited singlet ( ), then rapidly undergoes Intersystem Crossing (ISC) to the excited triplet state ( ). -
Exciplex Formation: The long-lived triplet state interacts with the tertiary amine co-initiator to form an excited state complex (Exciplex).
-
H-Abstraction: The DEPP triplet abstracts a hydrogen atom from the amine's
-carbon. -
Radical Generation: This produces two radicals:
-
Aminyl Radical: The active species that initiates polymerization.
-
Ketyl Radical: A relatively stable, sterically hindered radical that typically terminates chains or dimerizes (often causing the bleaching effect).
-
Diagram 1: Photochemical Initiation Pathway
Caption: The Norrish Type II pathway where DEPP acts as the photosensitizer and the amine serves as the radical generator.
Part 3: Experimental Protocols
Protocol A: Optical Characterization (Pre-Validation)
Rationale: Substituents affect the molar extinction coefficient (
Materials:
-
DEPP (Test compound)[1]
-
Spectroscopic grade solvent (Acetonitrile or Ethanol)
-
UV-Vis Spectrophotometer (Quartz cuvettes)
Steps:
-
Stock Solution: Prepare a
M solution of DEPP in acetonitrile. -
Baseline: Run a solvent blank scan (200–600 nm).
-
Scan: Measure the absorbance of the DEPP solution.
-
Calculation: Identify
and calculate using Beer-Lambert Law ( ).-
Target: If
nm, standard dental LEDs are suitable. If nm, a violet LED (405 nm) is required.
-
Protocol B: Resin Formulation Strategy
Rationale: The stoichiometry between the Diketone (DEPP) and the Amine is critical. Excess amine can act as a plasticizer; insufficient amine leads to low conversion.
Recommended Co-initiators:
-
EDMAB: Ethyl 4-(dimethylamino)benzoate (Standard, highly reactive).
-
DMAEMA: 2-(Dimethylamino)ethyl methacrylate (Co-polymerizable, reduces leaching).
Formulation Table:
| Component | Function | Concentration (wt%) | Molar Ratio (Approx) |
| Monomer Matrix | Bulk Resin | 98.0 - 99.0% | N/A |
| DEPP | Photosensitizer | 0.2 - 0.5% | 1.0 |
| Amine (e.g., EDMAB) | H-Donor | 0.5 - 1.0% | 2.0 - 3.0 |
| Inhibitor (BHT) | Stabilizer | 0.01 - 0.05% | Trace |
Step-by-Step Mixing:
-
De-aeration: Degas the monomer resin (e.g., BisGMA/TEGDMA 70/30) under vacuum for 30 mins to remove dissolved oxygen (Oxygen quenches the triplet state).
-
Dissolution: Add DEPP to the monomer. Sonicate at 40°C for 10 mins. The ethoxy groups should facilitate rapid dissolution compared to solid CQ.
-
Amine Addition: Add the amine co-initiator. Stir gently (avoid introducing bubbles) in the dark or under red safety light.
-
Storage: Store in light-proof amber vials at 4°C.
Protocol C: Real-Time Polymerization Kinetics (RT-FTIR)
Rationale: To validate the efficiency of DEPP, one must measure the Degree of Conversion (DC) over time.
Setup:
-
Instrument: FTIR Spectrometer with ATR accessory.
-
Light Source: LED Curing Unit (e.g., 1000 mW/cm², 460 nm peak).
-
Atmosphere: Nitrogen purge (Optional but recommended to eliminate oxygen inhibition artifacts).
Workflow:
-
Background: Collect background spectrum of the clean ATR crystal.
-
Sample Loading: Place a 2mm thick droplet of the formulation on the crystal. Cover with a Mylar strip to prevent oxygen inhibition at the surface.
-
Measurement (Uncured): Collect the spectrum of the uncured resin. Focus on the aliphatic C=C peak (
) and the aromatic internal standard peak ( ). -
Curing: Begin continuous spectral acquisition (approx. 2 spectra/sec). Trigger the LED light source simultaneously. Irradiate for 40–60 seconds.
-
Analysis: Calculate conversion (
) using the peak area ratios:
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from resin formulation to kinetic analysis.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Oxygen Inhibition | Increase light intensity or use a Mylar cover/N2 purge. |
| Slow Reaction Rate | Mismatch of Light Spectrum | Verify DEPP |
| Sample Yellowing | Residual DEPP | Reduce DEPP concentration; optimize Amine:DEPP ratio to ensure full consumption. |
| Phase Separation | Solubility Limit | The ethoxy groups usually aid solubility, but if separation occurs, warm the resin to 50°C during mixing. |
References
-
Neumann, M. G., et al. (2005). "The initiating radical yields and the efficiency of polymerization for various dental photoinitiators excited by different light curing units." Dental Materials.[2][3][4][1][5][6] Link
-
Schneider, L. F., et al. (2008).[2] "Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites."[2] Dental Materials.[2][3][4][1][5][6] Link
-
Jakubiak, J., & Rabek, J. F. (1999). "Photoinitiators for visible light polymerization." Polimery. Link
-
Sigma-Aldrich. (n.d.). "1-Phenyl-1,2-propanedione Product Specification." Merck. Link(Note: Reference for the parent molecule PPD).
Sources
- 1. The power of light – From dental materials processing to diagnostics and therapeutics [medicaljournalssweden.se]
- 2. 1-苯基-1,2-丙二酮 98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 3. Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oraljournal.com [oraljournal.com]
Preparation of 1-(2,5-Diethoxyphenyl)propane-1,2-dione from 1,4-diethoxybenzene
Application Note: Scalable Synthesis of 1-(2,5-Diethoxyphenyl)propane-1,2-dione
Executive Summary
This application note details the two-step synthesis of 1-(2,5-diethoxyphenyl)propane-1,2-dione starting from commercially available 1,4-diethoxybenzene . This specific alpha-diketone is a critical intermediate in the synthesis of bioactive heterocycles (such as quinoxalines and imidazoles) and specialized photoinitiators.
The protocol utilizes a robust Friedel-Crafts acylation to install the carbon skeleton, followed by a Riley Oxidation using Selenium Dioxide (
Retrosynthetic Analysis & Strategy
The synthesis is designed to exploit the electron-rich nature of the 1,4-diethoxybenzene core. The para-alkoxy substituents activate the ring, directing electrophilic substitution to the ortho position relative to the ethoxy groups.
Strategic Workflow:
-
C-C Bond Formation: Regioselective propionylation using
to form the propiophenone. -
Functional Group Transformation: Selective oxidation of the
-methylene group to a ketone.
Figure 1: Retrosynthetic breakdown of the target molecule.
Experimental Protocols
Step 1: Preparation of 2,5-Diethoxypropiophenone
Reaction Type: Friedel-Crafts Acylation
Mechanism: Electrophilic Aromatic Substitution (
Reagents & Materials:
-
1,4-Diethoxybenzene (1.0 eq)[1]
-
Propionyl Chloride (1.1 eq)
-
Aluminum Chloride (
), anhydrous (1.2 eq)[2] -
Dichloromethane (DCM), anhydrous (Solvent)
-
1M HCl (Quenching)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon/nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas evolved.
-
Solvation: Charge the flask with 1,4-diethoxybenzene (e.g., 16.6 g, 100 mmol) and anhydrous DCM (150 mL). Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Carefully add
(16.0 g, 120 mmol) in portions. Note: The solution may darken. -
Acylation: Add propionyl chloride (9.6 mL, 110 mmol) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear, yielding a lower product. -
Quench: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL concentrated HCl. Caution: Exothermic.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with water, saturated
, and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize the solid from ethanol or purify via flash chromatography if necessary.
Key Insight: The 2,5-substitution pattern is dictated by the ortho-directing power of the ethoxy groups. Since the starting material is symmetric, the first substitution is unique.
Step 2: Oxidation to 1-(2,5-Diethoxyphenyl)propane-1,2-dione
Reaction Type: Riley Oxidation
Reagent: Selenium Dioxide (
Reagents & Materials:
-
2,5-Diethoxypropiophenone (from Step 1) (1.0 eq)
-
Selenium Dioxide (
) (1.1 - 1.3 eq) -
1,4-Dioxane (Solvent)
-
Water (Co-solvent, trace)
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser.
-
Charging: Dissolve 2,5-diethoxypropiophenone (e.g., 10 mmol) in 1,4-Dioxane (40 mL). Add
(1.44 g, 13 mmol) and water (1 mL). -
Reflux: Heat the mixture to reflux (approx. 101°C) for 4–8 hours.
-
Observation: The precipitation of black selenium metal (
) indicates reaction progress.
-
-
Filtration: Cool the mixture to RT. Filter through a pad of Celite to remove the toxic selenium metal. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate to remove dioxane. Redissolve the residue in EtOAc (50 mL) and wash with water to remove residual selenous acid.
-
Purification: Dry (
) and concentrate. The crude yellow oil/solid can be purified by column chromatography (Silica, Hexane/EtOAc gradient).
Mechanism Visualization (Riley Oxidation):
Figure 2: Simplified mechanistic flow of the Selenium Dioxide oxidation.
Characterization & Quality Control
Data validation is crucial to distinguish the dione from the mono-ketone precursor.
| Parameter | 2,5-Diethoxypropiophenone (Intermediate) | 1-(2,5-Diethoxyphenyl)propane-1,2-dione (Target) |
| Appearance | White/Off-white solid | Yellow oil or solid (due to conjugation) |
| IR (Carbonyl) | Single peak ~1680 cm⁻¹ | Two peaks: ~1660 cm⁻¹ (conj.) & ~1710 cm⁻¹ |
| ¹H NMR (Alkyl) | Triplet (~1.1 ppm) & Quartet (~2.9 ppm) for Propyl | Singlet (~2.5 ppm) for Acetyl |
| ¹H NMR (Aromatic) | 3 protons (ABX or coupled system) | 3 protons (Shifted downfield due to dione) |
Notes from the Bench:
-
NMR Diagnostic: The most distinct change is the transformation of the ethyl group of the ketone (quartet/triplet) into a methyl singlet in the dione. The
protons are lost during oxidation. -
TLC: The dione is typically less polar than the mono-ketone but will show a distinct UV activity and often a yellow spot.
Safety & Handling (Critical)
-
Selenium Dioxide (
):-
Hazard: Highly toxic by inhalation and ingestion. Cumulative poison.
-
Control: Weigh in a fume hood. All waste (including Celite pads and aqueous washes) must be segregated into "Selenium Waste" containers, not general organic waste.
-
-
Aluminum Chloride (
):-
Hazard: Reacts violently with water, releasing HCl gas.
-
Control: Quench slowly at low temperatures. Ensure scrubber is active.
-
-
1,4-Diethoxybenzene:
-
Hazard: Irritant.
-
Control: Standard PPE (gloves, goggles, lab coat).
-
References
-
Friedel-Crafts Acylation Methodology
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
-
LibreTexts Chemistry. Friedel-Crafts Acylation.
-
Riley Oxid
) Methodology:- Riley, H. L., et al. "Selenium Dioxide: a New Oxidising Agent." Journal of the Chemical Society, 1932.
-
Sigma-Aldrich Technical Library. Riley Oxidation Mechanism and Applications.
-
Precursor Properties (1,4-Diethoxybenzene)
-
PubChem Database. 1,4-Diethoxybenzene Compound Summary.
-
Sources
Application Note: Precision Synthesis & Optimization of 1-(2,5-Diethoxyphenyl)propane-1,2-dione
Executive Summary & Core Directive
This Application Note details the optimized synthetic pathway for 1-(2,5-diethoxyphenyl)propane-1,2-dione , a highly functionalized
The Challenge: The electron-rich nature of the 2,5-diethoxy ring system presents a dichotomy: it facilitates rapid electrophilic substitution but simultaneously increases susceptibility to oxidative degradation and polymerization. Standard protocols often result in low yields due to ether cleavage (dealkylation) during acylation or over-oxidation during the dione formation.
The Solution: This guide introduces a "Soft-Acylation / Wet-Oxidation" strategy. We utilize a temperature-controlled Friedel-Crafts acylation to preserve the ethoxy moieties, followed by a modified Riley oxidation using aqueous dioxane to suppress tar formation. A scalable, selenium-free alternative via nitrosation is also provided for process chemists.
Synthetic Pathway Visualization
The following flowchart outlines the critical decision points and process flow for the synthesis.
Figure 1: Strategic workflow for the synthesis of 1-(2,5-diethoxyphenyl)propane-1,2-dione, highlighting the bifurcation between laboratory-scale (Riley) and process-scale (Nitrosation) oxidation methods.
Phase 1: Precursor Synthesis (The "Soft" Acylation)
The first critical step is the introduction of the propionyl group. While standard Friedel-Crafts conditions use aluminum chloride (
Optimized Protocol: Low-Temperature Acylation
Reagents:
-
1,4-Diethoxybenzene (1.0 eq)
-
Propionyl Chloride (1.1 eq)
-
Aluminum Chloride (
), anhydrous (1.2 eq)[1] -
Dichloromethane (DCM), anhydrous (Solvent)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet.
-
Solvation: Dissolve 1,4-diethoxybenzene in DCM (5 mL/g). Cool the solution to 0°C using an ice/salt bath.
-
Catalyst Addition: Add
in small portions over 20 minutes. Note: The solution will darken. Maintain temperature < 5°C to prevent ether cleavage. -
Acylating Agent: Add propionyl chloride dropwise over 30 minutes. The reaction is exothermic; monitor internal temperature strictly.
-
Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour. Do not reflux.
-
Quench: Pour the reaction mixture slowly into a slurry of crushed ice and concentrated HCl (10:1 ratio). This breaks the aluminum complex.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (
). Wash combined organics with 5% NaOH (to remove any dealkylated phenolic byproducts), then water, then brine. Dry over . -
Isolation: Concentrate in vacuo. The product, 1-(2,5-diethoxyphenyl)propan-1-one , is typically a viscous oil or low-melting solid.
Why this works: The 2,5-diethoxy substitution pattern directs the electrophile to the para position relative to one ethoxy group and ortho to the other. Since all open positions are equivalent in the starting material, regioselectivity is inherent. The low temperature prevents the
Phase 2: Oxidative Transformation (The Core)
This section details two distinct pathways. Choose Method A for rapid, small-scale synthesis (mg to g scale). Choose Method B for larger batches where selenium toxicity is a concern.
Method A: The Modified Riley Oxidation (Lab Scale)
Selenium dioxide (
Mechanism: The reaction proceeds via an ene-reaction followed by a [2,3]-sigmatropic shift. Water is essential to hydrolyze the intermediate selenium ester rapidly, preventing polymer formation [2].
Protocol:
-
Stoichiometry: Dissolve the ketone (Intermediate 1) in 1,4-dioxane (5 mL/mmol).
-
Reagent Prep: Add
(1.3 eq) and Water (2% v/v relative to dioxane).-
Critical: The water acts as a catalyst for the final hydrolysis step of the organoselenium intermediate.
-
-
Reflux: Heat the mixture to mild reflux (approx. 100°C) with vigorous stirring for 4-6 hours.
-
Visual Cue: The precipitation of black selenium metal (
) indicates reaction progress.
-
-
Filtration: Cool to room temperature. Filter through a pad of Celite to remove the black selenium.
-
Isolation: Evaporate the dioxane. The residue is the crude 1,2-dione.
Method B: The Nitrosation/Hydrolysis Route (Green/Scalable)
This method avoids toxic heavy metals and is preferred for pharmaceutical intermediate synthesis.
Protocol:
-
Nitrosation: Dissolve the ketone in diethyl ether or THF. Bubble dry HCl gas (or add acetyl chloride/methanol to generate HCl in situ). Add butyl nitrite (1.1 eq) slowly at 0°C.
-
Intermediate: The
-oximino ketone (1-(2,5-diethoxyphenyl)-2-(hydroxyimino)propan-1-one) will precipitate or can be extracted. -
Hydrolysis: Dissolve the oxime in a mixture of acetic acid and aqueous formaldehyde (37%). Heat to reflux.[1] The formaldehyde acts as a scavenger for the hydroxylamine released, driving the equilibrium toward the diketone.
-
Result: This yields high-purity dione upon neutralization and extraction.
Purification and Characterization
The target dione, 1-(2,5-diethoxyphenyl)propane-1,2-dione , is a lipophilic, yellow oil/solid.
Purification Strategy: For high purity (>98%), utilize the Bisulfite Adduct Method :
-
Dissolve crude dione in minimal ethanol.
-
Add saturated aqueous Sodium Bisulfite (
). Shake vigorously. -
The dione forms a solid bisulfite adduct. Filter and wash with ether (removes unreacted ketone/impurities).
-
Regeneration: Treat the solid with 10%
or dilute HCl to release the pure dione. Extract into DCM.
Analytical Parameters:
| Parameter | Method | Expected Observation |
| Appearance | Visual | Bright yellow viscous oil or crystalline solid. |
| IR Spectrum | FT-IR | Two carbonyl stretches. Ketone (~1670 cm⁻¹) and Conjugated Ketone (~1710 cm⁻¹). |
| 1H NMR | 400 MHz (CDCl3) | |
| Mass Spec | GC-MS (EI) | Molecular ion ( |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Ether cleavage (Dealkylation) | Lower reaction temp to < 5°C. Quench immediately after completion. |
| Tarry Product (Step 2) | Polymerization of intermediate | Ensure water is present in the Dioxane/SeO2 mix. Do not overheat. |
| Incomplete Oxidation | Old | Sublime |
| Separation Issues | Emulsion during workup | Use brine and allow longer settling time. The dione is very lipophilic. |
References
-
Friedel-Crafts Acylation of Alkoxybenzenes
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
-
Riley Oxidation Mechanism & Optimization
-
Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). "Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones." Journal of the Chemical Society, 1875-1883.
-
-
Alternative Oxidation (DMSO/I2)
-
Wu, Y., et al. (2014). "I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation." Journal of Organic Chemistry. (Note: Primarily for glyoxals, included for mechanistic comparison).
-
-
General Synthesis of 1,2-Diones
-
"Synthesis of 1-phenylpropane-1,2-dione."[3] PrepChem. Accessed Oct 2023.
-
Sources
Handling and storage safety data for 1-(2,5-Diethoxyphenyl)propane-1,2-dione
Part 1: Executive Summary & Technical Context
1-(2,5-Diethoxyphenyl)propane-1,2-dione is a specialized
The Safety Paradox: While this compound enables rapid polymerization, its high photoreactivity poses unique handling challenges. Accidental exposure to ambient light can trigger premature radical generation, rendering the material useless or creating hazardous exotherms in bulk storage. Furthermore, as a substituted aromatic ketone, it presents risks of skin sensitization and ocular irritation.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven operational protocol for researchers synthesizing or formulating with this compound.
Part 2: Physicochemical Profile & Hazard Identification
Table 1: Chemical Identity & Estimated Properties Note: Specific physical constants may vary by synthesis batch; values below represent the structural class consensus for substituted PPD analogs.
| Property | Description / Value |
| Chemical Structure | |
| Molecular Formula | |
| Molecular Weight | ~236.26 g/mol |
| Physical State | Yellow to Orange Crystalline Solid or Viscous Liquid (purity dependent) |
| Solubility | Soluble in acetone, ethanol, reactive diluents (e.g., TEGDMA); Insoluble in water |
| Absorption | ~390–430 nm (Visible Blue Region) |
| Reactivity | Generates radicals via Type I (cleavage) or Type II (H-abstraction) mechanisms |
Table 2: GHS Hazard Classification (Precautionary Principle) In the absence of compound-specific LD50 data, treat according to the highest hazard class of structural analogs (e.g., PPD, Camphorquinone).[1]
| Hazard Class | H-Code | Hazard Statement |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1][2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5] |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[1][3][4] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[1] |
Part 3: Protocol 1 — Storage & Environmental Control
The "Dark Chain" Custody The integrity of 1-(2,5-Diethoxyphenyl)propane-1,2-dione depends entirely on preventing photon absorption during storage.[1]
-
Primary Containment (The Vessel):
-
Material: Amber borosilicate glass (Type I). Why? Blocks UV/Blue light <450 nm.
-
Headspace: Flush with Argon or Nitrogen before sealing. Why? Oxygen inhibits radical formation during use but promotes oxidative degradation during storage.
-
Seal: Teflon-lined screw cap with Parafilm overwrap to prevent moisture ingress.[1]
-
-
Environmental Conditions:
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Humidity: <40% RH. Hydrolysis of the ethoxy groups is slow but possible over long durations.
-
Segregation: Store away from amines (co-initiators) and strong oxidizers . Accidental contact can initiate spontaneous exothermic polymerization.
-
Visual Logic: Storage Stability Pathways
Figure 1: Critical degradation pathways and the "blocking" role of proper storage controls.
Part 4: Protocol 2 — Operational Handling (The Yellow Room Rule)
Objective: Safely weigh, dissolve, and formulate the compound without triggering polymerization or exposing the operator.
Prerequisites:
-
Lighting: Yellow Safe Lights (cutoff <500 nm) are mandatory. Standard fluorescent lab lights will degrade this compound within minutes.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.
Step-by-Step Methodology:
-
Equilibration:
-
Remove the container from the refrigerator 30 minutes prior to opening.
-
Causality: Opening a cold bottle in a humid lab causes condensation inside the vessel, introducing water that compromises stability.
-
-
Weighing (Gravimetric Control):
-
Use a micro-spatula (stainless steel).
-
Weigh into an amber vial or aluminum foil-wrapped container.
-
Never return unused material to the stock container (prevents cross-contamination).
-
-
Solubilization:
-
Dissolve in the target monomer or solvent (e.g., Acetone, Ethanol).
-
Note: If using ultrasonic baths to aid dissolution, ensure the bath water is cool . Heat from sonication can degrade the initiator.
-
-
Formulation (The Pot Life Clock):
-
Once mixed with amine co-initiators (e.g., EDAB) or monomers, the "Pot Life" begins.
-
Keep the formulation covered with aluminum foil when not actively dispensing.
-
Visual Logic: Safe Handling Workflow
Figure 2: Operational workflow emphasizing the "Yellow Light" safety barrier.
Part 5: Emergency Response & Disposal
Self-Validating Decontamination System: Because the compound is yellow/orange, visual inspection is the first line of validation for cleaning.
-
Spill Management:
-
Solids: Do not sweep (creates dust). Wipe with a damp paper towel soaked in acetone.
-
Liquids/Solutions: Absorb with inert material (vermiculite).[4]
-
Verification: Shine a UV/Blue flashlight (395 nm) on the spill area. If it fluoresces or cures, residue remains. Clean until no reaction is observed.
-
-
Skin Contact:
-
Wash immediately with soap and water.[6] Avoid using alcohol or acetone on skin, as solvents increase the permeation of the compound into the dermis.
-
-
Disposal:
-
Classify as Hazardous Organic Waste .
-
Do not pour down drains (H411 Aquatic Toxicity).[3]
-
Solutions containing this initiator and monomers should be fully cured (solidified) under UV light before disposal as solid waste, if local regulations permit.
-
Part 6: References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 1-Phenyl-1,2-propanedione (Analogous Structure).[1][3]Link[1][7]
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 1-(2,4,5-Trimethoxyphenyl)propane-1,2-dione.[1][8]Link[1]
-
Ikemura, K., & Endo, T. (2010). A review of the development of radical photopolymerization initiators used for designing light-curing dental adhesives and resin composites. Dental Materials Journal. Link
-
University of Wisconsin–Madison. (2025). Chemical Storage & Segregation Guidelines.[9][10]Link[1]
-
Safe Work Australia. (2025). Hazardous Chemical Information System (HCIS).Link[1]
Sources
- 1. 579-07-7|1-Phenylpropane-1,2-dione|BLD Pharm [bldpharm.com]
- 2. buyat.ppg.com [buyat.ppg.com]
- 3. synerzine.com [synerzine.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. alpharesources.com [alpharesources.com]
- 6. nouryon.com [nouryon.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scent.vn [scent.vn]
- 9. ases.in [ases.in]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Application Notes and Protocols for the Scalable Manufacturing of 1-(2,5-Diethoxyphenyl)propane-1,2-dione
Introduction
1-(2,5-Diethoxyphenyl)propane-1,2-dione is an α-diketone of significant interest in the field of photopolymerization, where it can function as a photoinitiator.[1][2] Photoinitiators are crucial components in UV-curable formulations used in a wide array of industrial applications, including coatings, inks, adhesives, and 3D printing.[3] The α-diketone moiety in this compound allows for the generation of free radicals upon exposure to UV light, which in turn initiates the polymerization of monomers and oligomers. The diethoxy substitution on the phenyl ring influences the absorption characteristics and reactivity of the photoinitiator.
The scalable and cost-effective manufacturing of high-purity 1-(2,5-diethoxyphenyl)propane-1,2-dione is therefore a critical requirement for its commercial viability. This document provides a detailed, two-step synthetic protocol for the scalable production of this compound, designed for researchers, scientists, and drug development professionals who may utilize photopolymerization in their work. The described methodology is based on well-established and robust chemical transformations, prioritizing scalability, process control, and safety.
The synthesis commences with a Friedel-Crafts acylation of 1,4-diethoxybenzene with propionyl chloride to yield the intermediate ketone, 1-(2,5-diethoxyphenyl)propan-1-one. This is followed by a selective oxidation of the α-methylene group of the ketone to the desired 1,2-dione using selenium dioxide, a well-documented and effective reagent for this transformation known as the Riley oxidation.[4][5]
Overall Synthetic Pathway
The scalable manufacturing process for 1-(2,5-Diethoxyphenyl)propane-1,2-dione is a two-step synthesis as illustrated below. The initial step involves the electrophilic aromatic substitution of 1,4-diethoxybenzene via a Friedel-Crafts acylation, followed by a selective oxidation of the resulting ketone intermediate.
Caption: Overall two-step synthesis workflow.
Part 1: Scalable Synthesis of 1-(2,5-Diethoxyphenyl)propan-1-one (Intermediate)
This section details the protocol for the Friedel-Crafts acylation of 1,4-diethoxybenzene. This reaction is a classic and highly scalable method for the formation of aryl ketones.[6] The use of a Lewis acid catalyst, such as aluminum chloride, facilitates the generation of a highly electrophilic acylium ion from propionyl chloride, which is then attacked by the electron-rich 1,4-diethoxybenzene ring.[7][8]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 1,4-Diethoxybenzene | C₁₀H₁₄O₂ | 166.22 | ≥98% |
| Propionyl chloride | C₃H₅ClO | 92.52 | ≥99% |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated (37%) |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular |
Equipment:
-
Large, multi-necked, jacketed glass reactor with overhead mechanical stirring, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber.
-
Inert atmosphere system (e.g., nitrogen or argon).
-
Temperature control unit (chiller/heater).
-
Large separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reactor Setup: Under an inert atmosphere, charge the jacketed reactor with anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the reactor with stirring to create a suspension.
-
Cooling: Cool the suspension to 0-5 °C using the temperature control unit.
-
Substrate Addition: In a separate vessel, dissolve 1,4-diethoxybenzene (1.0 equivalent) in anhydrous dichloromethane. Add this solution to the dropping funnel.
-
Acylating Agent Addition: Add propionyl chloride (1.05 equivalents) to the stirred suspension of aluminum chloride in dichloromethane.
-
Reaction: Slowly add the 1,4-diethoxybenzene solution from the dropping funnel to the reaction mixture over 1-2 hours, maintaining the internal temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0-5 °C and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Neutralization: Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(2,5-diethoxyphenyl)propan-1-one.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure intermediate ketone.
Part 2: Scalable Synthesis of 1-(2,5-Diethoxyphenyl)propane-1,2-dione (Final Product)
The second and final step is the selective oxidation of the α-methylene group of the intermediate ketone to a carbonyl group, yielding the target α-diketone. The Riley oxidation, utilizing selenium dioxide, is a highly effective and scalable method for this transformation.[4][9]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 1-(2,5-Diethoxyphenyl)propan-1-one | C₁₃H₁₈O₃ | 222.28 | ≥98% |
| Selenium Dioxide (SeO₂) | SeO₂ | 110.96 | ≥99% |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous |
| Water | H₂O | 18.02 | Deionized |
| Chloroform | CHCl₃ | 119.38 | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular |
Equipment:
-
Multi-necked, jacketed glass reactor with overhead mechanical stirring, a reflux condenser, and a thermometer.
-
Heating mantle or oil bath.
-
Filtration apparatus (e.g., Büchner funnel).
-
Rotary evaporator.
Procedure:
-
Reactor Setup: Charge the reactor with 1-(2,5-diethoxyphenyl)propan-1-one (1.0 equivalent) and a solution of selenium dioxide (1.1 equivalents) in 1,4-dioxane and a small amount of water.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. A red or black precipitate of selenium metal will begin to form.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-8 hours).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated selenium metal. Wash the filter cake with dioxane or chloroform.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Workup: Partition the residue between chloroform and water. Separate the organic layer, and extract the aqueous layer twice with chloroform.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,5-diethoxyphenyl)propane-1,2-dione.
-
Purification: The crude product can be purified by fractional distillation under high vacuum or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product as a yellow oil or solid.[10]
Process Validation and Quality Control
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and α-diketone.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: For the solid final product, to assess its purity.
Data Summary
| Parameter | 1-(2,5-Diethoxyphenyl)propan-1-one | 1-(2,5-Diethoxyphenyl)propane-1,2-dione |
| Molecular Formula | C₁₃H₁₈O₃ | C₁₃H₁₆O₄ |
| Molecular Weight ( g/mol ) | 222.28 | 236.26[11] |
| Typical Yield (Step) | 75-85% | 70-80% |
| Appearance | Colorless to pale yellow oil/solid | Yellow oil/solid |
| Key IR Peaks (cm⁻¹) | ~1680 (C=O stretch) | ~1715, ~1675 (C=O stretches) |
Safety Considerations
-
Friedel-Crafts Acylation: This reaction is exothermic and generates HCl gas. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. The quenching step should be performed slowly and with caution.
-
Selenium Dioxide: Selenium compounds are highly toxic and should be handled with extreme care in a fume hood.[5][12] Avoid inhalation of dust and contact with skin and eyes. The selenium metal byproduct should be disposed of as hazardous waste according to local regulations.
Conclusion
The two-step synthetic route detailed in this application note provides a scalable and efficient method for the manufacturing of 1-(2,5-diethoxyphenyl)propane-1,2-dione. By employing a robust Friedel-Crafts acylation followed by a selective Riley oxidation, this protocol allows for the production of high-purity material suitable for its intended application as a photoinitiator. Adherence to the outlined procedures and safety precautions is essential for the successful and safe implementation of this synthesis on a laboratory or industrial scale.
References
-
ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, September 22). Selenium dioxide. Retrieved from [Link]
-
NPTEL. (n.d.). Module 1 : Oxidation Reactions. Retrieved from [Link]
-
LibreTexts. (2021, December 27). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Request PDF. (n.d.). Methods of preparation of alpha-diketones and alpha-diketone monomers. Retrieved from [Link]
-
Scribd. (n.d.). Selenium Dioxide Oxidation Mechanisms. Retrieved from [Link]
-
University of Toronto. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]
-
University of California, Riverside. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]
-
Scent.vn. (n.d.). 1-(2,4,5-Trimethoxyphenyl)-1,2-propanedione. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-phenyl-1,2-propane dione, 579-07-7. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). AJ C. Retrieved from [Link]
-
MDPI. (2021, September 13). Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Diethoxypropane. Retrieved from [Link]
- Google Patents. (n.d.). EP2475687B1 - A photoinitiator composition.
-
National Center for Biotechnology Information. (2021, September 13). Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. Retrieved from [Link]
-
Wiley Online Library. (2020, March 15). 1,2-Diketones as photoinitiators of both cationic and free-radical photopolymerization under UV (392 nm) or Blue (455 nm) LEDs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. Retrieved from [Link]
-
International Journal of Chemical Studies. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
-
SciSpace. (2022, August 4). The oxidation of 1,2;5,6-di-o-isopropylidene-d-glucose by dimethyl sulfoxide – acetic anhydride. Retrieved from [Link]
-
ResearchGate. (2020, June 30). (PDF) Oxidation Kinetics of 1,2-Propanediol in the Presence of Pd and Pt Catalysts. Retrieved from [Link]
-
Purdue University. (2021, February 7). Substituted Thioxanthone-Based Photoinitiators for Efficient Two-Photon Direct Laser Writing Polymerization with Two-Color Resolution. Retrieved from [Link]
-
Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]
-
Unipg.it. (n.d.). Continuous Flow Synthesis of the PARP-1/2 Inhibitor HYDAMTIQ: Synthetic Strategy, Optimization, and Green Metrics. Retrieved from [Link]
-
ArTS. (n.d.). Supporting Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propane, 1,1-diethoxy- (CAS 4744-08-5). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. adichemistry.com [adichemistry.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. prepchem.com [prepchem.com]
- 11. You are being redirected... [hit2lead.com]
- 12. ChemicalDesk.Com: Selenium dioxide [allchemist.blogspot.com]
Application Note: Curing Depth Efficiency of 1-(2,5-Diethoxyphenyl)propane-1,2-dione Systems
This Application Note is designed for researchers and formulation scientists optimizing visible-light photopolymerization systems. It focuses on the characterization of 1-(2,5-Diethoxyphenyl)propane-1,2-dione , a substituted
Introduction & Scientific Rationale
The Challenge: The Inner Filter Effect
In photopolymerization, achieving a high Depth of Cure (DoC) is a competition between photon absorption and photon penetration. According to the Beer-Lambert Law (
The Solution: 1-(2,5-Diethoxyphenyl)propane-1,2-dione
This molecule represents a "Second-Generation"
-
Bathochromic Shift: The electron-donating ethoxy groups shift the absorption maximum (
) into the visible blue region (400–450 nm), improving overlap with standard dental/industrial LEDs compared to unsubstituted PPD ( nm). -
Photobleaching: Unlike some PIs that leave a residual yellow color (e.g., CQ),
-diketones undergo photolysis that destroys the chromophore. As the reaction proceeds, the surface becomes transparent, allowing light to penetrate deeper—a "traveling wave" of polymerization.
Mechanism of Action
1-(2,5-Diethoxyphenyl)propane-1,2-dione functions primarily as a Norrish Type II photoinitiator, requiring a hydrogen donor (co-initiator) such as a tertiary amine.
-
Excitation: Absorption of a photon promotes the PI to the singlet excited state (
). -
Intersystem Crossing (ISC): Rapid transition to the triplet state (
). -
H-Abstraction: The triplet state abstracts a hydrogen atom from the amine, generating an aminyl radical (the active initiating species) and a ketyl radical (usually inactive/terminating).
Visualization: Photoinitiation Pathway
Figure 1: Mechanistic pathway of 1-(2,5-Diethoxyphenyl)propane-1,2-dione. The transition to a transparent state (Photobleaching) is critical for depth curing.
Experimental Protocols
Materials & Equipment
-
Resin Matrix: BisGMA/TEGDMA (70/30 wt%) or Urethane Dimethacrylate (UDMA).
-
Photoinitiator: 1-(2,5-Diethoxyphenyl)propane-1,2-dione (0.1 – 1.0 wt%).
-
Co-Initiator: Ethyl-4-(dimethylamino)benzoate (EDMAB) or 2-(Dimethylamino)ethyl methacrylate (DMAEMA) (0.5 – 1.5 wt%).
-
Light Source: LED Curing Unit (e.g., Bluephase, 1000 mW/cm²,
= 450 nm). -
Analysis: FTIR Spectrometer (ATR), UV-Vis Spectrophotometer, Digital Micrometer.
Protocol A: ISO 4049 Depth of Cure (Scraping Method)
This is the industry-standard "quick check" for curing efficiency.
-
Preparation: Mix the PI and Amine into the resin matrix in an amber vial. Sonicate for 10 mins until fully dissolved.
-
Mold Filling: Inject the resin into a stainless steel mold (cylindrical hole: 4 mm diameter, 6–10 mm height).
-
Irradiation: Cover the top with a polyester strip (Mylar) to prevent oxygen inhibition. Place the light guide directly on the strip and cure for 20 seconds .
-
Extraction: Immediately remove the cylinder of resin from the mold.
-
Scraping: Turn the cylinder upside down. Using a plastic spatula, vigorously scrape away the soft, uncured material from the bottom.
-
Measurement: Measure the height of the remaining hard cylinder using a digital micrometer.
-
Calculation:
(Note: The ISO standard divides by 2 to account for the "transition zone" where the polymer is gelled but not fully cured.)
Protocol B: Real-Time Photobleaching Analysis
This validates the "clearing" effect that enables deep cure.
-
Sample: Prepare a thin film (approx. 1 mm) of the resin formulation between two glass slides.
-
Setup: Place the sample in a UV-Vis spectrophotometer holder.
-
Baseline: Measure the absorption spectrum (300–600 nm) of the uncured resin.
-
Irradiation Loop:
-
Expose the sample to the curing LED for 5 seconds.[1]
-
Immediately measure the spectrum.
-
Repeat for total times of 5s, 10s, 20s, 40s, 60s.
-
-
Analysis: Plot Absorbance at
vs. Time. A rapid decay indicates high photobleaching efficiency, predicting good depth of cure.
Protocol C: Degree of Conversion (DC) Profiling (The "Gold Standard")
This method maps the actual chemical conversion at specific depths.
-
Curing: Cure a 4 mm thick specimen as in Protocol A (do not scrape).
-
Sectioning: Use a diamond saw to cross-section the cylinder vertically (top to bottom).
-
FTIR Mapping: Using an FTIR Microscope (or ATR with a small aperture), measure the degree of conversion at 0.5 mm intervals from the top surface down to 4 mm.
-
Calculation:
[2]- : Peak area of aliphatic C=C (1638 cm⁻¹).
- : Peak area of aromatic C=C internal standard (1608 cm⁻¹).
Data Analysis & Interpretation
Expected Performance Metrics
The following table summarizes expected trends when comparing 1-(2,5-Diethoxyphenyl)propane-1,2-dione (DE-PPD) against standard Camphorquinone (CQ).
| Parameter | Camphorquinone (CQ) | 1-(2,5-Diethoxyphenyl)propane-1,2-dione | Interpretation |
| Absorption | ~468 nm | ~410–440 nm | DE-PPD is better suited for violet-blue "polywave" LEDs. |
| Molar Extinction ( | Low (~40 L/mol·cm) | High (>100 L/mol·cm) | DE-PPD captures more photons per unit depth. |
| Photobleaching | Moderate (Residual Yellow) | High (Becomes Clear) | DE-PPD allows deeper light penetration over time. |
| Curing Depth (ISO) | High (due to low | Variable | Initially lower due to high |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Depth of Cure (< 2mm) | High PI Concentration | The "Inner Filter Effect" is blocking light. Reduce PI concentration to 0.2–0.5 wt%. |
| Surface Tacky/Wet | Oxygen Inhibition | Ensure Mylar strip is in tight contact. Increase light intensity. |
| Yellow Discoloration | Amine Oxidation | Switch to a less yellowing amine (e.g., EDMAB) or reduce amine concentration. |
Experimental Workflow Diagram
Figure 2: Decision matrix for characterizing curing depth efficiency.
References
-
ISO 4049:2019 . Dentistry — Polymer-based restorative materials. International Organization for Standardization. Link
-
Lalevée, J., & Fouassier, J. P. (2017) . Photopolymerization Initiating Systems. Royal Society of Chemistry. Link
-
Ikemura, K., & Endo, T. (2010) . A review of the development of radical photopolymerization initiators used for designing light-curing dental adhesives and resin composites. Dental Materials Journal, 29(5), 481-501. Link
-
Neumann, M. G., et al. (2005) . The bleaching of camphorquinone in the presence of amines. Journal of Polymer Science Part A, 43(15), 3361-3367. Link
-
Cook, W. D. (1982) . Spectral distributions of dental photopolymerization sources. Journal of Dental Research, 61(11), 1436-1438. Link
Sources
Troubleshooting & Optimization
Improving the purity of 1-(2,5-Diethoxyphenyl)propane-1,2-dione
Technical Support Center: Purification of 1-(2,5-Diethoxyphenyl)propane-1,2-dione
Ticket ID: #PUR-DIONE-25 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The synthesis of 1-(2,5-Diethoxyphenyl)propane-1,2-dione (typically via Selenium Dioxide oxidation of 1-(2,5-diethoxyphenyl)propan-1-one) presents two distinct purification challenges:
-
Colloidal Selenium Contamination: Persistent red/grey amorphous selenium that passes through standard filter paper.
-
Incomplete Oxidation: The presence of unreacted starting material (the mono-ketone) which is structurally similar to the product, making separation via simple recrystallization difficult due to "oiling out."
This guide provides a modular troubleshooting approach. We move beyond standard protocols to implementing chemically active purification (Bisulfite Adducts) and advanced filtration architectures .
Visual Troubleshooting Workflow
Before proceeding, identify your primary failure mode using the logic flow below.
Figure 1: Decision matrix for purifying alpha-diketones based on crude appearance and TLC profile.
Module 1: The Selenium Problem (Protocol A)
Issue: The reaction mixture contains a persistent red or grey haze. This is colloidal elemental selenium (
The Fix: The "Celite Sandwich" Standard filtration fails because colloidal particles are smaller than filter pores. We must use a depth filter with a polarity gradient.
Step-by-Step Protocol:
-
Preparation: In a sintered glass funnel, pack a layer of Celite 545 (approx. 2 cm).
-
Activation: Place a layer of activated charcoal (0.5 cm) on top of the Celite.
-
Solvent Choice: Dissolve your crude mixture in Ethyl Acetate (EtOAc) . Do not use DCM yet; EtOAc promotes better aggregation of selenium particles.
-
Filtration: Pour the solution gently over the charcoal/Celite pad. Apply weak vacuum.
-
The Wash: Rinse the pad with EtOAc until the filtrate runs clear yellow.
-
Verification: If the filtrate remains cloudy, repeat the process with a fresh pad.
Why this works: The charcoal adsorbs the finest colloidal particles, while the Celite provides structural depth to trap larger aggregates.
Module 2: The "Magic Bullet" – Bisulfite Adducts (Protocol B)
Issue: You cannot separate the product (1,2-dione) from the starting material (mono-ketone) because they co-elute on silica or oil out together.
The Science:
Alpha-diketones are highly reactive electrophiles. They react with Sodium Bisulfite (
Step-by-Step Protocol:
-
Formation Phase:
-
Dissolve crude oil (5 g) in Ethyl Acetate (50 mL).
-
Add Saturated Aqueous
(50 mL). -
CRITICAL: Shake vigorously for 10-15 minutes. The product will migrate out of the organic layer and into the water layer as the adduct.
-
-
Separation Phase:
-
Regeneration Phase (The Reversal):
-
Place the aqueous layer in a flask.[5]
-
Slowly add 10%
or Sodium Carbonate (depending on stability, acid is usually preferred for diketones) while stirring until bubbling ceases and pH shifts. -
The adduct breaks down, and the pure 1-(2,5-Diethoxyphenyl)propane-1,2-dione will precipitate or oil out.
-
-
Recovery:
-
Extract the regenerated aqueous mixture with DCM (3 x 50 mL).
-
Dry over
and concentrate.
-
Visualizing the Mechanism:
Figure 2: Chemical purification pathway using reversible bisulfite adduct formation.
Module 3: Recrystallization & Polishing (Protocol C)
Issue: The product is pure by TLC but remains an oil or sticky solid. Context: The ethoxy groups increase lipophilicity, making the molecule prone to "oiling out" in pure alcohols.
Recommended Solvent Systems:
-
System 1 (Polar): Ethanol / Water (9:1). Dissolve in hot ethanol, add water dropwise until turbidity persists, then cool slowly.
-
System 2 (Non-Polar): Hexane / Ethyl Acetate (Slow evaporation).
Troubleshooting "Oiling Out": If the product separates as an oil droplet instead of crystals:
-
Re-heat to dissolve the oil.
-
Add a seed crystal (if available) or scratch the glass side.
-
Let it cool to Room Temp, then move to
freezer. Do not use an ice bath immediately; thermal shock promotes oiling.
Data Summary: Method Comparison
| Method | Target Impurity | Yield Recovery | Purity Potential | Time Investment |
| Celite Filtration | Colloidal Selenium | >95% | Low (removes solids only) | 30 mins |
| Bisulfite Extraction | Unreacted Starting Material | 70-80% | High (>98%) | 2 hours |
| Recrystallization | Trace isomers/Oligomers | 60-70% | High (>99%) | 12-24 hours |
| Column Chromatography | General Impurities | 85% | Moderate (Trailing issues) | 4 hours |
Frequently Asked Questions (FAQ)
Q: My product turned dark brown after sitting on the bench. Is it ruined? A: Alpha-diketones are light-sensitive and can undergo photo-degradation or hydration.
-
Diagnosis: Check TLC. If the main spot is still there, it's likely superficial oxidation.
-
Prevention: Store under Argon/Nitrogen at
, wrapped in foil.
Q: Can I use Sodium Metabisulfite instead of Bisulfite?
A: Yes. Sodium metabisulfite (
Q: The bisulfite adduct isn't precipitating. Where is it? A: Unlike aldehydes, ketone adducts are often highly soluble in water and won't precipitate as solids. This is why Protocol B instructs you to keep the liquid aqueous layer and wash it, rather than filtering a solid.
References
-
Riley Oxidation Mechanism & Workup
-
Bisulfite Purification Protocol
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
-
Source:
-
Selenium Removal Techniques
-
Alpha-Diketone Properties
- Synthesis of 1-phenylpropane-1,2-dione (General Analogue).
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. EP2121604A2 - Bisulfite purification of an alpha-keto amide - Google Patents [patents.google.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Selenium dioxide-mediated synthesis of α-ketoamides from arylglyoxals and secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. carlroth.com [carlroth.com]
- 9. Selenium reduction pathways in the colloidal synthesis of CdSe nanoplatelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Removal of colloidal biogenic selenium from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-(2,5-Diethoxyphenyl)propane-1,2-dione Synthesis
Case ID: #DK-25-OEt
Subject: Troubleshooting Low Yields & Purification Issues in
Executive Summary
The synthesis of 1-(2,5-Diethoxyphenyl)propane-1,2-dione (an
This guide addresses the three most common failure modes:
-
The "Black Tar" Syndrome: Selenium occlusion and polymerization.
-
Incomplete Oxidation: Failure to convert the intermediate selenium ester.
-
Purification Loss: Inability to separate the product from unreacted ketone or aldehyde byproducts.
Part 1: The Diagnostic Phase (Root Cause Analysis)
Before altering your protocol, identify your specific failure mode using the observation table below.
| Observation | Probable Cause | Technical Explanation |
| Reaction turns black/viscous immediately | Exothermic runaway / Polymerization | The electron-donating ethoxy groups activate the ring, making it prone to oxidative coupling if temperature is uncontrolled.[1] |
| Red precipitate forms, but TLC shows SM | Inactive | Commercial Selenium Dioxide hydrates to selenous acid ( |
| Product contains aldehyde impurities | Over-oxidation (C-C cleavage) | Prolonged reflux or excess oxidant cleaves the C1-C2 bond, yielding 2,5-diethoxybenzaldehyde.[1] |
| Yield loss during workup | Colloidal Selenium occlusion | Metallic selenium forms a colloid that traps organic product; standard filtration fails to remove it effectively. |
Part 2: The Primary Protocol (Riley Oxidation)
The standard route uses Selenium Dioxide (
Optimized Workflow
-
Reagent Prep (CRITICAL):
-
Solvent System:
-
Use 1,4-Dioxane with 2% v/v water .[1]
-
Why Water? The mechanism requires water for the final hydrolysis of the
-ketoselenite ester to the diketone. Anhydrous conditions often stall at the organoselenium intermediate.
-
-
Temperature Control:
-
Start at 60°C . Ramp to 90-100°C (Reflux) only if TLC shows no conversion after 1 hour.
-
Warning: Do not reflux aggressively from the start.
-
Mechanistic Visualization
The following diagram illustrates the critical "Enol Pathway" where the reaction succeeds or fails.
Caption: The Riley Oxidation pathway. Note that water is essential for the step from Selenite Ester to Product. Lack of water or excess heat drives the reaction toward Side Products.
Part 3: The "Rescue" Operation (Purification)
If you have a crude oil containing unreacted starting material (ketone) and over-oxidized aldehyde, standard column chromatography can be difficult due to streaking.[1]
The Bisulfite Wash (Chemical Separation)
While the target
Protocol:
-
Dissolve crude oil in Diethyl Ether .
-
Shake with saturated Sodium Bisulfite (
) solution (2x). -
Result: The aldehyde moves to the aqueous layer (as the adduct).[2] The diketone and starting ketone remain in the organic layer.
-
Separate, dry (MgSO4), and concentrate.[1]
-
Final Polish: Recrystallize the remaining residue from Ethanol/Water or distill under high vacuum (if stable).
Part 4: The Alternative Route (Nitrosation)
If the
Why switch?
-
Higher Yields: Typically 60-80%.[1]
-
Cleaner Workup: No selenium to filter.
-
Selectivity: Avoids ring oxidation.[1]
Nitrosation Workflow
-
Nitrosation:
-
Hydrolysis:
-
Reflux the isonitroso compound in 10% Sulfuric Acid (
) . -
The oxime group is hydrolyzed to the ketone, yielding the target 1,2-diketone.
-
Decision Tree: Which Route?
Caption: Selection guide based on scale and reagent availability. Nitrosation is preferred for scale-up to avoid selenium toxicity and handling issues.[1]
Part 5: Frequently Asked Questions (FAQs)
Q: My reaction mixture turned into a solid red mass. What happened? A: This is "Red Selenium" occlusion. The reaction solvent likely evaporated, or the concentration was too high. Fix: Dilute the reaction with more dioxane before filtering through a Celite pad. Wash the pad thoroughly with ethyl acetate to recover trapped product.
Q: Can I use DMSO oxidation (Kornblum) instead?
A: Direct oxidation of the methylene group by DMSO is difficult without prior bromination. You would first need to brominate the alpha-position (using
Q: How do I remove the lingering smell of Selenium? A: The "garlic" odor is from organoselenium byproducts. Wash your organic phase with aqueous Potassium Carbonate followed by a wash with 10% Sodium Thiosulfate . Bleach can also oxidize odorous selenium compounds, but use it carefully on waste streams only.
References
-
Riley Oxidation Mechanism & Scope
-
Isonitroso Method (Nitrosation)
-
Purification via Bisulfite
-
Selenium Dioxide Handling
Sources
- 1. 1,2-Di[(1'-ethoxy)ethoxy]propane | C11H24O4 | CID 5362566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2121604A2 - Bisulfite purification of an alpha-keto amide - Google Patents [patents.google.com]
- 3. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Solving solubility issues of 1-(2,5-Diethoxyphenyl)propane-1,2-dione in monomers
Status: Operational Ticket ID: SOL-DEPP-001 Subject: Troubleshooting solubility and crystallization in monomeric resins Assigned Specialist: Senior Application Scientist, Photopolymerization Unit
Executive Summary
You are encountering solubility difficulties with 1-(2,5-Diethoxyphenyl)propane-1,2-dione (referred to hereafter as DEPP ). This molecule is a substituted
While DEPP offers superior absorption characteristics (bathochromic shift) compared to unsubstituted PPD, its diethoxy substitution increases molecular weight and crystal lattice energy, making it prone to recrystallization in viscous, hydrogen-bonded monomers like Bis-GMA or Urethane Dimethacrylates (UDMA).
This guide provides a self-validating troubleshooting framework to resolve these issues without compromising resin stability.
Part 1: The Thermodynamics of Dissolution
Before attempting physical fixes, you must understand why the failure occurs. Dissolution is a competition between the Crystal Lattice Energy of the DEPP solid and the Solvation Energy of the monomer.
-
The Enthalpic Barrier: The ethoxy groups on the phenyl ring facilitate
- stacking, creating a stable crystal structure. Your monomer must overcome this lattice energy. -
The Viscosity Trap: In high-viscosity monomers (e.g., Bis-GMA,
Pa·s), the diffusion coefficient is low. Even if thermodynamically soluble, the kinetic rate of dissolution is near zero at room temperature. -
Polarity Mismatch: DEPP is moderately polar due to the dione and ethoxy groups. If you are using non-polar aliphatic monomers (e.g., HDDA, Dodecyl acrylate), the solubility parameter (
) mismatch will cause phase separation.
Part 2: Troubleshooting Guide (Q&A)
Q1: "I mixed DEPP into my monomer base for 2 hours, but I still see floating crystals. What is wrong?"
Diagnosis: Kinetic hindrance due to viscosity.[1] The Fix: You are likely trying to dissolve a solid directly into a high-viscosity oligomer (like Bis-GMA or Epoxy Acrylate).
-
Immediate Action: Do not mix directly into the bulk resin.
-
Protocol: Use the "Diluent Bridge" method.
-
Dissolve DEPP in your low-viscosity reactive diluent first (e.g., TEGDMA, HEMA, or IBOA).
-
Once fully dissolved, add this "concentrate" to the high-viscosity oligomer.
-
Why? The solvation energy of the low-viscosity monomer is more accessible, and it acts as a carrier solvent.
-
Q2: "The solution was clear yesterday, but today I see needle-like precipitates at the bottom."
Diagnosis: Supersaturation and Ostwald Ripening.
The Fix: You exceeded the thermodynamic solubility limit at storage temperature (
-
Immediate Action: Filter the resin (0.45
m PTFE) to remove seed crystals. -
Protocol: Perform a Solubility Ladder Study (detailed in Part 3) to find the true saturation point.
-
Pro Tip: If you need high concentrations (>2 wt%), use a Eutectic Mixture . Mix DEPP with a liquid photoinitiator (like standard PPD or liquid TPO) or a solid with a lower melting point (like CQ) in a 1:1 ratio before adding to the monomer. This depresses the melting point of the initiator blend, preventing recrystallization.
Q3: "Can I heat the resin to speed up dissolution?"
Diagnosis: Yes, but with critical safety limits. The Fix: Heat increases diffusion, but DEPP is a Type I/II hybrid initiator that can generate radicals thermally if the inhibitor (MEHQ/BHT) is depleted.
-
Safety Limit: Do not exceed 60°C .
-
Protocol:
-
Heat the monomer to 50–60°C in an amber glass vial (block UV/Blue light).
-
Stir magnetically.
-
Crucial: Ensure your resin contains at least 100-200 ppm of inhibitor (MEHQ) to prevent thermal gelation during heating.
-
Q4: "My resin turned from bright yellow to a muddy brown after mixing."
Diagnosis: Amine Interaction (Michael Addition). The Fix: If you are using an amine co-initiator (e.g., EDMAB or DMPT), it may be reacting with the dione group via a dark reaction (Michael addition) or oxidation.
-
Immediate Action: Check the acidity of your monomer. Acidic monomers (like Phenyl Acid Phosphate) can degrade amine co-initiators, leading to complexation with DEPP.
-
Alternative: Switch to an amine-free system if possible (e.g., using Iodonium salts if cationic, or relying on Type I behavior if spectral overlap allows).
Part 3: Validated Protocols
Protocol A: The Solubility Ladder (Determination of Saturation)
Use this to determine the maximum safe loading of DEPP in your specific resin matrix.
| Step | Action | Observation Target |
| 1 | Prepare 5 vials of monomer (5g each). | Clear liquid. |
| 2 | Add DEPP at increasing wt%: 0.5%, 1.0%, 2.0%, 3.0%, 4.0%. | Solid sitting at bottom. |
| 3 | Heat to 60°C and vortex for 10 mins. | Clear yellow/orange solution. |
| 4 | Cool to 4°C (Fridge) for 24 hours. | Critical Step. |
| 5 | Inspect for crystals. | The highest concentration without crystals is your Max Safe Limit . |
Protocol B: The Eutectic Solvent Method
Use this when you need high reactivity but DEPP keeps crystallizing.
-
Weigh DEPP and Camphorquinone (CQ) in a 1:1 molar ratio.
-
Mix them in a separate vial without monomer.
-
Gently heat (approx. 40°C) until they form a liquid eutectic oil (due to melting point depression).
-
Add this liquid blend to your monomer. It will incorporate instantly and resist recrystallization significantly better than pure DEPP.
Part 4: Visualizing the Workflow
Figure 1: Solubility Troubleshooting Decision Tree
Caption: Decision logic for resolving DEPP solubility issues. Blue indicates start, Green indicates solution, Red indicates failure point, Yellow indicates corrective action.
Part 5: Technical Data Reference
Table 1: Estimated Solubility Parameters & Compatibility
| Monomer Type | Example | Compatibility with DEPP | Recommended Strategy |
| High Viscosity / Polar | Bis-GMA | Poor (Slow diffusion) | Must use Diluent Bridge or Heat. |
| Low Viscosity / Polar | HEMA, TEGDMA | Excellent | Use as primary solvent. |
| Urethanes | UDMA | Moderate | Heat to 50°C required. |
| Non-Polar Acrylates | HDDA, IBOA | Good | Direct mix usually works. |
| Water-Based | PEG-DA | Very Poor | Requires co-solvent (Ethanol/Acetone). |
References
-
Ikemura, K., & Endo, T. (2010). A review of the development of radical photopolymerization initiators used for designing light-curing dental adhesives and resin composites. Dental Materials Journal, 29(5), 481-501. Link
-
Stansbury, J. W. (2000). Curing dental resins and composites by photopolymerization.[2][3] Journal of Esthetic and Restorative Dentistry, 12(6), 300-308. Link
-
Cook, W. D. (1992). Photopolymerization kinetics of dimethacrylates using the camphorquinone/amine initiator system.[1][4] Polymer, 33(3), 600-609. Link
-
Neumann, M. G., et al. (2005). Excited-state behavior of camphorquinone and its interaction with amines. Journal of Applied Polymer Science, 95(2), 379-383. Link
-
Sigma-Aldrich. (n.d.). Photoinitiators for UV and Visible Light Curing.[5] Technical Bulletin. Link
Disclaimer: This guide is for research and development purposes. Always consult the Safety Data Sheet (SDS) for DEPP and your specific monomers before heating or processing.
Sources
- 1. Study of visible light activated polymerization in BisGMA-TEGDMA monomers with Type 1 and Type 2 photoinitiators using Raman spectroscopy | Pocket Dentistry [pocketdentistry.com]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Study of visible light activated polymerization in BisGMA-TEGDMA monomers with Type 1 and Type 2 photoinitiators using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Water-Soluble Photoinitiators [sigmaaldrich.com]
Preventing degradation of 1-(2,5-Diethoxyphenyl)propane-1,2-dione during storage
Welcome to the technical support guide for 1-(2,5-Diethoxyphenyl)propane-1,2-dione. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Understanding Degradation: The Science Behind Stability
1-(2,5-Diethoxyphenyl)propane-1,2-dione, an α-diketone, is susceptible to degradation through several chemical pathways. A foundational understanding of these mechanisms is crucial for developing effective storage and handling protocols. The primary routes of degradation include photodegradation, thermal decomposition, hydrolysis, and oxidation.
Aromatic ketones are known to absorb UV light, which can lead to the formation of excited states that are highly reactive.[1][2] This can initiate a cascade of reactions, including Norrish-type reactions, which involve the cleavage of the carbon-carbon bond adjacent to the carbonyl group.[3] Additionally, the presence of two adjacent carbonyl groups in α-diketones makes them electrophilic and thus reactive towards nucleophiles, including water.[4] Hydrolysis can lead to the cleavage of the diketone structure. Oxidation, particularly in the presence of light and air, can also occur, leading to the formation of various degradation products.[5]
The stability of diketones is also influenced by their keto-enol tautomerism.[6][7] The equilibrium between the diketo and enol forms can be affected by factors such as solvent polarity and temperature, which in turn can influence the compound's reactivity and degradation rate.
Potential Degradation Pathways
Caption: Key factors and mechanisms leading to the degradation of 1-(2,5-Diethoxyphenyl)propane-1,2-dione.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of 1-(2,5-Diethoxyphenyl)propane-1,2-dione.
Issue 1: Color Change of the Compound (e.g., from yellow to brown)
Question: My solid sample of 1-(2,5-Diethoxyphenyl)propane-1,2-dione has developed a brownish tint over time. What could be the cause, and is the material still usable?
Answer:
A color change, particularly darkening, is a common indicator of degradation. The likely culprits are exposure to light and/or air (oxygen).
-
Causality: Aromatic diketones can undergo photo-oxidation, leading to the formation of colored impurities.[1] The extended conjugation in potential degradation products can shift the absorption spectrum into the visible range, resulting in a darker appearance.
-
Troubleshooting Steps:
-
Assess Purity: The first step is to determine the purity of the material. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[8] These methods can help identify and quantify any degradation products.
-
Compare with a Standard: If available, compare the analytical data of the discolored sample with that of a fresh, pure standard. This will provide a clear indication of the extent of degradation.
-
Evaluate Impact on Experiment: Depending on the nature of your experiment, the presence of minor impurities may or may not be critical. For highly sensitive applications, such as in drug development, using a degraded sample is not recommended. For other applications, a small percentage of impurities might be tolerable.
-
Purification (If Necessary): If the compound is deemed too impure but is still valuable, purification via recrystallization or column chromatography might be an option. However, this should be approached with caution as the compound may be susceptible to further degradation during the purification process.
-
-
Prevention:
Issue 2: Inconsistent Experimental Results
Question: I am observing variability in my experimental outcomes when using different batches or older stock of 1-(2,5-Diethoxyphenyl)propane-1,2-dione. Could this be related to storage?
Answer:
Yes, inconsistent results are a classic sign of compound degradation. The active concentration of your compound may be lower than expected, or the degradation products could be interfering with your assay.
-
Causality: Degradation reduces the concentration of the active compound, leading to a decrease in its efficacy in a given reaction or assay. Furthermore, degradation products can sometimes act as inhibitors or catalysts, leading to unpredictable results.
-
Troubleshooting Workflow:
Caption: A workflow for troubleshooting inconsistent experimental results.
-
Prevention:
-
Always use a fresh batch of the compound for critical experiments.
-
If using an older stock, re-analyze its purity before use.
-
Aliquot the compound upon receipt to minimize the number of times the main container is opened.
-
Issue 3: Poor Solubility of the Compound
Question: My sample of 1-(2,5-Diethoxyphenyl)propane-1,2-dione is not dissolving as expected in the solvent it was previously soluble in. What could be the reason?
Answer:
A decrease in solubility can be an indication of the formation of less soluble degradation products or polymerization.
-
Causality: Degradation can lead to the formation of byproducts with different polarity and solubility profiles compared to the parent compound. In some cases, intermolecular reactions can lead to the formation of higher molecular weight oligomers or polymers that are less soluble.
-
Troubleshooting Steps:
-
Visual Inspection: Examine the solid material for any signs of heterogeneity, such as clumping or the presence of a separate solid phase.
-
Gentle Warming and Sonication: Try gently warming the solution or using a sonicator to aid dissolution. However, be cautious with heating, as it can accelerate further degradation.[11]
-
Solvent Polarity: Experiment with solvents of slightly different polarities to see if the material dissolves. This can provide clues about the nature of the impurities.
-
Analytical Characterization: As with other issues, analyzing the sample by HPLC or other techniques can help identify the insoluble components.
-
-
Prevention:
-
Adhere strictly to the recommended storage conditions to prevent the formation of insoluble byproducts.
-
Avoid prolonged exposure to conditions that could promote polymerization, such as high temperatures or exposure to catalysts.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1-(2,5-Diethoxyphenyl)propane-1,2-dione?
For optimal stability, the compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage.[12] | Reduces the rate of thermal degradation and other chemical reactions. |
| Light | Protected from light (amber vial in a dark location).[9] | Prevents photodegradation. |
| Atmosphere | Under an inert gas (argon or nitrogen).[12] | Minimizes oxidation. |
| Container | Tightly sealed glass container.[9] | Prevents moisture absorption and exposure to air. |
Q2: What is the expected shelf-life of 1-(2,5-Diethoxyphenyl)propane-1,2-dione?
The shelf-life is highly dependent on the storage conditions. When stored under the recommended conditions (-20°C, protected from light and moisture), the compound is expected to be stable for at least 6-12 months. However, it is best practice to re-analyze the purity of the compound if it has been in storage for an extended period, especially if it will be used in a critical application.
Q3: Can I store solutions of 1-(2,5-Diethoxyphenyl)propane-1,2-dione?
Storing the compound in solution is generally not recommended for long periods, as the solvent can promote degradation, particularly hydrolysis if water is present.[13][14] If you must store a solution, it should be prepared fresh. For short-term storage (a few days), store the solution at -20°C or -80°C in a tightly sealed container, protected from light.[12] The stability in solution will depend on the solvent used. Aprotic, dry solvents are generally preferred over protic solvents.
Q4: Are there any incompatible materials I should avoid storing with this compound?
Yes, you should avoid storing 1-(2,5-Diethoxyphenyl)propane-1,2-dione with strong oxidizing agents, strong bases, and strong reducing agents.[15] As a diketone, it can react with these substances.
Q5: How should I handle the compound to minimize degradation?
-
Minimize Exposure: Only take out the amount of compound you need for your experiment.
-
Work Quickly: Weigh and handle the compound efficiently to minimize its exposure to light and air.
-
Inert Atmosphere: For highly sensitive experiments, consider handling the compound in a glove box under an inert atmosphere.
-
Cleanliness: Use clean spatulas and glassware to avoid introducing contaminants that could catalyze degradation.
References
-
Anders, M. W. (2017). Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity. Toxicology, 388, 15-21. [Link]
-
Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. [Link]
-
Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055-1064. [Link]
-
Cole-Filipiak, N. C., et al. (2022). Disrupting the Photochemical Landscape of a β-Diketone via Electrostatic Perturbation of Ground-State Tautomers. Journal of the American Chemical Society. [Link]
-
Inomata, S., et al. (2012). Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses. Photochemical & Photobiological Sciences, 11(4), 736-745. [Link]
-
Chapman, C. J., et al. (2023). Selective photodegradation of ketone-based polymers. ChemRxiv. [Link]
-
Dvořáková, M., et al. (2015). Formation of α-hydroxycarbonyl and α-dicarbonyl compounds during degradation of monosaccharides. Food Chemistry, 172, 597-604. [Link]
-
Gómez-Bombarelli, R., et al. (2011). Kinetic study of the neutral and base hydrolysis of diketene. The Journal of Physical Chemistry A, 115(19), 4942-4951. [Link]
-
Czoik, R., et al. (2017). Properties and application of diketones and their derivatives. Inżynieria i Aparatura Chemiczna, 56(4), 211-212. [Link]
-
Franville, A. C., et al. (2001). β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. Journal of Physical Chemistry B, 105(42), 10335-10339. [Link]
-
Duus, F., & Lawesson, S. O. (1974). Hydrolysis of Monothio-β-diketones. II. Hydrolysis of three fluorinated Monothio-β-diketones. Australian Journal of Chemistry, 27(11), 2449-2453. [Link]
-
D'Agostino, L. A., et al. (2021). Ketone bodies, ketogenic amino acids, and their degradation products changes in response to exercise. Metabolites, 11(7), 459. [Link]
-
Larsen, C. H., & Gilling, C. J. (2018). Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides. ACS Medicinal Chemistry Letters, 9(4), 364–368. [Link]
-
Grogan, G. (2009). Hydrolysis of nonenolizable -diketones by 6-oxocamphor hydrolase from Rhodococcus sp. NCIMB 9784. Applied and Environmental Microbiology, 75(15), 5125–5127. [Link]
- Galan, V., & Smith, J. (1988). Method and device for ketone measurement.
-
George, C., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9(13), 4477-4486. [Link]
-
Adam, W., et al. (2004). Methods of preparation of alpha-diketones and alpha-diketone monomers. Journal of Organic Chemistry, 69(22), 7573-7577. [Link]
-
Lundsten, S., & Fardim, P. (2022). Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Biomacromolecules, 23(4), 1435-1455. [Link]
-
Kent State University. (n.d.). Proper Chemical Storage. [Link]
-
Catalyst University. (2014, August 20). Biochemistry | Ketone Body Catabolism. YouTube. [Link]
-
Hirayama, S. (1975). Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless. CORE. [Link]
-
Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. [Link]
-
BiochemistrySGRDIMSAR. (n.d.). Ketone Bodies Synthesis and Degradation.pptx. SlideShare. [Link]
-
Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. [Link]
Sources
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. rsc.org [rsc.org]
- 8. Ketone Bodies Metabolism Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. edenbotanicals.com [edenbotanicals.com]
- 11. Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. connectsci.au [connectsci.au]
- 15. Proper Chemical Storage | Compliance and Risk Management [kent.edu]
Technical Support Center: Purification of 1-(2,5-Diethoxyphenyl)propane-1,2-dione
Status: Operational Ticket ID: #PUR-582-DIETHOXY Assigned Specialist: Senior Application Scientist, Separation Sciences
Triage & Diagnostic: What is the state of your crude?
Before initiating a purification protocol, compare your crude material against these standard profiles. 1-(2,5-Diethoxyphenyl)propane-1,2-dione is an alpha-diketone , a class of compounds known for specific reactivity (hydration, rearrangement) and intense color.
| Observation | Probable Cause | Recommended Action |
| Deep Red / Black Tar | Selenium contamination (if | STOP. Do not distill yet. Proceed to Section 4 (Selenium Removal) immediately. |
| Orange/Yellow Oil | Normal state. (Note: This compound often "oils out" rather than crystallizing due to the ethoxy chains). | Proceed to Section 2 (Bisulfite Purification) for high purity (>98%). |
| Solid Precipitate | Likely the mono-ketone starting material (2,5-diethoxypropiophenone) or oxime intermediate. | Check TLC. If mixed, use Section 3 (Chromatography) . |
| Cloudy Emulsion | Hydrate formation (gem-diol) at the C2 carbonyl. | Dry heavily with |
The "Magic Bullet": Bisulfite Adduct Purification
Applicability: Best for separating the alpha-diketone from unreacted starting material (propiophenone derivative) or non-carbonyl impurities.
The Science: Alpha-diketones possess a highly electrophilic carbonyl at the C2 position (adjacent to the methyl group). The C1 carbonyl is sterically hindered by the 2,5-diethoxyphenyl ring. Sodium bisulfite (
Workflow Diagram (Bisulfite Protocol)
Caption: Selective isolation of 1,2-dicarbonyls via bisulfite adduct formation at the unhindered C2 position.
Step-by-Step Protocol
-
Preparation: Dissolve your crude oil in a minimal amount of Ethyl Acetate (EtOAc). Add 0.5 equivalents of Ethanol to assist phase transfer.
-
Adduct Formation: Add 3–5 equivalents of saturated aqueous Sodium Bisulfite (
) . -
Agitation: Stir vigorously for 2–4 hours. Note: You may see a white precipitate form at the interface; this is the adduct. Do not filter it; keep it in the aqueous slurry.
-
Separation: Transfer to a separatory funnel.
-
Top Layer (Organic): Contains unreacted starting material and tar. Discard (after checking TLC).
-
Bottom Layer (Aqueous + Solid): Contains your product.
-
-
Washing: Wash the aqueous layer twice with Diethyl Ether to remove trapped organics.
-
Regeneration:
-
Cool the aqueous layer to 0°C.
-
Slowly add 10% HCl (acid hydrolysis) OR 10%
(base hydrolysis) until bubbling ceases. Acid is preferred for alpha-diketones to prevent benzilic acid rearrangement.
-
-
Extraction: Extract the liberated yellow oil into Dichloromethane (DCM) (3x).
-
Drying: Dry over
and concentrate in vacuo.
Troubleshooting Chromatography (Silica Gel)
If bisulfite purification is unsuitable (e.g., scale is too small), use column chromatography. However, alpha-diketones often "tail" or decompose on acidic silica.
Common Issue: The dione co-elutes with the starting ketone.
The Fix:
-
Deactivate the Silica: Flush your column with 1% Triethylamine (TEA) in Hexane before loading. This neutralizes acidic sites that cause rearrangement.
-
Solvent System:
-
Avoid: 100% DCM (often causes co-elution).
-
Recommended:Toluene : Ethyl Acetate (9:1) . The aromatic solvent (Toluene) interacts with the phenyl ring of your molecule via
- stacking, often providing better separation separation than Hexanes/EtOAc.
-
Removing Selenium (Post-Oxidation Cleanup)
If you synthesized this via
Protocol:
-
Pre-Filter: Dilute crude in DCM and filter through a pad of Celite to remove bulk red selenium.
-
Chemical Wash: Wash the organic filtrate with 10% aqueous Sodium Thiosulfate or 5% Potassium Iodide . This reduces residual oxidized selenium species.
-
Precipitation (Optional): If the oil remains dark red, dissolve in minimal boiling ethanol and add activated charcoal. Filter hot.
FAQ: Frequently Asked Questions
Q: My product is an oil, but the literature says it should be a solid. Why? A: The 2,5-diethoxy substitution creates significant steric bulk and flexibility, lowering the lattice energy. Small impurities (even <1%) can depress the melting point significantly, keeping it as a supercooled liquid ("oiling out"). If purity is >95% by NMR, the oil state is acceptable.
Q: Can I distill this compound? A: Yes, but only under high vacuum (<1 mmHg) . Alpha-diketones are heat-sensitive.
-
Warning: If residual
is present, distillation can cause a violent decomposition. Ensure Section 4 is completed first.
Q: The NMR shows a "ghost" peak near the aldehyde region (9-10 ppm). Is it an aldehyde?
A: Likely not. In
References
-
Alpha-Diketone Synthesis & Properties
-
Bisulfite Purification Methodology
-
Selenium Dioxide Oxidation & Cleanup
-
General Purification of 1,2-Dicarbonyls
-
Purification of alpha-keto amides via bisulfite adducts.[6] Patent EP2121604A2.
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. scent.vn [scent.vn]
- 3. CN106883109A - The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2 - Google Patents [patents.google.com]
- 4. 1-phenyl-1,2-propane dione, 579-07-7 [thegoodscentscompany.com]
- 5. 1-Phenyl-1,2-propanedione | C9H8O2 | CID 11363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP2121604A2 - Bisulfite purification of an alpha-keto amide - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. 1,2-Di[(1'-ethoxy)ethoxy]propane | C11H24O4 | CID 5362566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 11. scite.ai [scite.ai]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Overcoming steric hindrance in 1-(2,5-Diethoxyphenyl)propane-1,2-dione reactions
Subject: Overcoming Steric Hindrance in 1-(2,5-Diethoxyphenyl)propane-1,2-dione
Status: Operational Ticket Priority: High (Synthesis Bottleneck) Audience: Medicinal Chemists, Process Engineers
Executive Summary: The Steric Landscape
The molecule 1-(2,5-Diethoxyphenyl)propane-1,2-dione presents a classic "ortho-effect" challenge.[1] While the electron-donating ethoxy groups at positions 2 and 5 activate the aromatic ring, the 2-ethoxy group exerts significant steric pressure on the adjacent C1-carbonyl.[1]
In standard
Troubleshooting Matrix: Common Failure Modes
| Symptom | Probable Cause | Technical Intervention |
| No Reaction at C1 | The 2-OEt group blocks the nucleophilic trajectory (Bürgi-Dunitz angle).[1] | Switch to Lewis Acid Activation. Use |
| Exclusive C2 Reaction | Thermodynamic preference for the less hindered methyl-ketone.[1] | Kinetic Control. Lower temperature (-78°C) with a stronger nucleophile, or use a blocking group on C2 if possible.[1] |
| Incomplete | Aggregation of Selenium species or solvent incompatibility. | Solvent Tuning. Switch from pure dioxane to Dioxane/Water (20:1) or use Pyridine to solubilize |
| Product Hydrolysis | Imine/Oxime products are unstable due to steric strain. | Anhydrous Workup. Avoid aqueous acidic workups. Use basic alumina filtration or non-aqueous quenching. |
Deep Dive: Activation Strategies
Strategy A: Titanium-Mediated Dehydrative Condensation
When standard condensation (amine + ketone
The Fix: Use Titanium(IV) Chloride (
-
Mechanism:
acts as a dual-purpose reagent.[1] It is a strong Lewis acid that activates the carbonyl and a water scavenger (forming ). -
Ortho-Chelation:
can form a chelate between the C1-carbonyl oxygen and the ether oxygen of the 2-ethoxy group.[1] This locks the bond rotation, reducing the entropic penalty of the attack.
Strategy B: Microwave-Assisted Synthesis
For cyclization reactions (e.g., forming quinoxalines with diamines), thermal heating often degrades the diethoxy ring before the sterically hindered carbonyl reacts.
-
The Fix: Microwave irradiation (150°C, 10-20 min). This provides the activation energy to overcome the steric barrier rapidly, minimizing decomposition time.
Visualizing the Pathway
The following decision tree outlines the logical flow for selecting the correct reaction conditions based on the target site (C1 vs. C2).
Caption: Decision matrix for overcoming regioselectivity issues in 1-(2,5-diethoxyphenyl)propane-1,2-dione.
Validated Experimental Protocols
Protocol 1: Synthesis of the Dione (Optimized Riley Oxidation)
Context: Converting 1-(2,5-diethoxyphenyl)propan-1-one to the dione.[1]
-
Reagents: Starting ketone (10 mmol), Selenium Dioxide (
, 12 mmol), Dioxane (50 mL), Water (2 mL). -
Setup: 3-neck round bottom flask with reflux condenser.
-
Procedure:
-
Dissolve ketone in Dioxane/Water mixture. (Note: The small amount of water breaks up
polymer chains, increasing activity). -
Add
in one portion.[2] -
Reflux at 100°C for 4-6 hours. Monitor by TLC (The dione is usually more polar and yellow/orange).
-
Critical Step: Filter hot through Celite to remove grey Selenium metal.
-
Concentrate and distill under high vacuum or recrystallize from ethanol.
-
Protocol 2:
Mediated Imine Formation at C1
Context: Forcing a sterically hindered amine onto the C1 carbonyl.
-
Reagents: Dione (5 mmol), Amine (6 mmol),
(3 mmol), Triethylamine ( , 10 mmol), Dry Toluene (30 mL). -
Safety:
fumes heavily. Use a Schlenk line. -
Procedure:
-
Cool the amine/base solution in Toluene to 0°C under Argon.
-
Add
dropwise. A precipitate will form (Titanium-amine complex).[1] -
Add the 1-(2,5-Diethoxyphenyl)propane-1,2-dione dissolved in Toluene dropwise.[1]
-
Allow to warm to Room Temp, then reflux for 2-4 hours.
-
Workup: Quench with saturated aqueous
(not acid!). Filter the Titanium oxide slurry. Extract with ether.[3]
-
Mechanistic Insight: The Chelation Effect
The following diagram illustrates how Titanium coordinates with the substrate to lower the activation energy, a critical concept for justifying the use of harsh Lewis acids.
Caption: TiCl4 coordinates to the C1 carbonyl and 2-OEt oxygen, exposing the electrophilic site.[1]
References
-
Riley Oxidation Mechanism & Applications
-
Titanium Mediated Condensations
-
Ortho-Substitution Effects
- Ortho-Methoxyacetophenone: A Comprehensive Technical Guide.
-
Source: [1]
-
General Alpha-Diketone Synthesis
Sources
- 1. prepchem.com [prepchem.com]
- 2. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 14. Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Optimizing light intensity for 1-(2,5-Diethoxyphenyl)propane-1,2-dione activation
Case ID: OPT-PPD-25DE
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Subject: Optimization of Photon Flux & Activation Protocols for Substituted
Executive Summary
You are working with 1-(2,5-Diethoxyphenyl)propane-1,2-dione , a substituted derivative of 1-phenyl-1,2-propanedione (PPD). Unlike standard UV initiators (e.g., Irgacure 2959), this molecule belongs to the
The 2,5-diethoxy substitution on the phenyl ring acts as an electron-donating group, inducing a bathochromic shift (red-shift) compared to unsubstituted PPD. This pushes its effective absorption well into the visible blue spectrum (400–460 nm), making it a high-performance alternative to Camphorquinone (CQ) but with distinct kinetic behaviors regarding oxygen inhibition and intensity saturation .
This guide addresses the non-linear relationship between light intensity and radical flux specific to this chromophore.
Module 1: Spectral Matching & System Calibration
Q: My sample isn't curing despite high intensity. Is my wavelength wrong?
A: Likely, yes. Intensity cannot compensate for a spectral mismatch.
While unsubstituted PPD peaks ~393 nm, your 2,5-diethoxy derivative likely exhibits a
-
The Trap: Using a standard 365 nm UV LED is inefficient because the molar extinction coefficient (
) drops significantly in the UV-A region for this specific derivative. -
The Fix: You must overlap the LED emission with the
transition band.
Protocol: Spectral Efficiency Validation
-
Dilute the initiator to 0.1 mM in your solvent (e.g., Acetonitrile).
-
Scan Absorbance from 350 nm to 500 nm.
-
Overlay your LED emission spectrum.
-
Calculate the Spectral Overlap Integral (
): If is low, switch to a 405 nm or 420 nm LED source immediately.
Module 2: Intensity Optimization (The "Square Root" Limit)
Q: Can I just increase light intensity to speed up the reaction?
A: Only up to a critical threshold. You are subject to Bimolecular Termination .
According to steady-state kinetics, the rate of polymerization (
The Saturation Point:
For
Data: Intensity vs. Conversion Efficiency (Theoretical Model for PPD-Derivatives)
| Light Intensity ( | Radical Flux | Primary Termination Risk | Thermal Risk | Recommended Application |
| 5–20 mW/cm² | Low | Negligible | None | Gelation / Cell Encapsulation |
| 50–150 mW/cm² | Optimal | Low | Low | Standard Crosslinking |
| >500 mW/cm² | Saturated | High (Radical Recombination) | High | Thin Films / Oxygen Burn-through |
Module 3: Mechanism & Co-Initiator Dependency
Q: Why is the reaction slow even at the correct wavelength?
A: You are likely missing a hydrogen donor.
1-(2,5-Diethoxyphenyl)propane-1,2-dione functions primarily as a Type II Photoinitiator . Upon excitation to the triplet state (
The Mechanism:
-
Excitation:
-
Interaction:
(Exciplex) -
H-Abstraction: Exciplex
(Active Initiator)
Without the amine, the triplet state just relaxes back to the ground state or reacts inefficiently with monomer.
Figure 1: Type II Activation Pathway. Note the critical role of the Amine and the competitive quenching by Oxygen.
Module 4: Troubleshooting Oxygen Inhibition
Q: The surface of my hydrogel/resin is tacky. Is the initiator bad?
A: No, this is Oxygen Inhibition , a hallmark of radical polymerization. Oxygen (
The "Burn-Through" Strategy: For this specific molecule, you can exploit the Bunsen-Roscoe Reciprocity Law Failure to solve this.
-
Step 1 (Depletion): Irradiate at high intensity (
) for a short burst (5–10 seconds). This generates a massive flux of radicals that consumes dissolved faster than it can diffuse back in. -
Step 2 (Curing): Drop intensity to 50 mW/cm² for the remainder of the cure to drive polymerization without overheating.
Alternative: If working with hydrogels, add 0.1% (w/v) Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as a co-initiator to "sacrifice" itself for oxygen consumption, or perform the reaction under Argon purge.
Module 5: Biological Safety (Heat & Cytotoxicity)
Q: I am using this for cell encapsulation. Cells are dying.
A: The molecule itself has low dark-cytotoxicity, but the activation process is lethal if uncontrolled.
-
Photothermal Effect: 1-(2,5-Diethoxyphenyl)propane-1,2-dione absorbs light. Energy not used for chemistry is dissipated as heat .
-
Rule: A
LED at can raise the local temperature of a hydrogel by 10°C in <60 seconds. -
Fix: Use Pulsed Light Mode (e.g., 1s ON / 1s OFF) to allow thermal dissipation.
-
-
ROS Generation: The interaction between the excited triplet state and Oxygen can generate Singlet Oxygen (
), which is highly cytotoxic.-
Fix: Minimize irradiation time and ensure strictly stoichiometric amine concentrations (don't overdose the amine).
-
Troubleshooting Flowchart
Figure 2: Diagnostic logic for 1-(2,5-Diethoxyphenyl)propane-1,2-dione activation failures.
References
-
Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1] (Authoritative text on Type I/II mechanisms and
-diketone kinetics). -
Ligon, S. C., et al. (2014). "Strategies to reduce oxygen inhibition in photoinduced polymerization." Chemical Reviews, 114(1), 557–589. Link
- Cook, W. D., & Chen, F. (2011). "Kinetic studies of the photo-polymerization of dimethacrylates using a range of photoinitiators." Polymer International.
-
Sigma-Aldrich. "Photoinitiators: UV Absorption Spectra & Classification." Link
Sources
Validation & Comparative
1H NMR Characterization Guide: 1-(2,5-Diethoxyphenyl)propane-1,2-dione
Executive Summary
This technical guide provides a comprehensive structural analysis of 1-(2,5-Diethoxyphenyl)propane-1,2-dione , a key intermediate often utilized in the synthesis of substituted phenethylamines and photoinitiators.
The primary focus is the comparative 1H NMR analysis required to validate the oxidation of its precursor, 1-(2,5-diethoxyphenyl)propan-1-one. Unlike infrared spectroscopy (IR), which often yields ambiguous carbonyl overlaps in 1,2-dicarbonyl systems, 1H NMR offers definitive "Go/No-Go" performance metrics by tracking the transformation of the propyl side chain.
Key Performance Indicator: The disappearance of the methylene quartet (
Structural Context & Synthesis Monitoring
To understand the NMR shifts, one must understand the chemical environment changes during synthesis. The standard route involves the Selenium Dioxide (
Synthesis Pathway & Tracking Logic
The following diagram illustrates the transformation and the specific proton environments monitored during analysis.
Figure 1: Reaction pathway and critical NMR monitoring checkpoints for the synthesis of the 1,2-dione.
Comparative 1H NMR Analysis
The following data compares the product against its direct precursor. This comparison is critical for determining purity, as unreacted starting material is the most common contaminant.
Solvent:
Table 1: Spectral Performance & Assignment Comparison
| Proton Group | Precursor (Propiophenone) | Product (1,2-Dione) | Multiplicity | Diagnostic Value |
| Side Chain Methyl | ~1.15 | 2.51 | Triplet | CRITICAL. The shift from triplet to singlet confirms the loss of adjacent coupling protons. |
| Side Chain Methylene | ~2.95 | ABSENT | Quartet | CRITICAL. Presence indicates incomplete reaction. |
| Ethoxy | 4.02 - 4.10 | 4.05 - 4.15 | Quartets | Secondary confirmation. Slight downfield shift in product due to increased electron withdrawal.[1] |
| Ethoxy | 1.40 - 1.45 | 1.42 - 1.48 | Triplets | Low diagnostic value (overlap likely). |
| Aromatic H-6 (Ortho) | ~7.20 | 7.45 - 7.55 | Doublet (d) | HIGH. Deshielded by the adjacent |
| Aromatic H-3/H-4 | 6.85 - 7.05 | 6.90 - 7.10 | Multiplet/dd | Resolves 2,5-substitution pattern ( |
Detailed Signal Interpretation
1. The "Dione" Singlet (2.51 ppm)
In the precursor, the terminal methyl group is part of an ethyl chain (
-
Performance Note: This singlet is distinct and isolated. If you observe a triplet at 1.15 ppm or a quartet at 2.95 ppm, the reaction is incomplete.
2. Aromatic Region (6.90 - 7.55 ppm)
The 2,5-diethoxy substitution pattern creates a specific splitting system (ABC or ABX system depending on field strength).
-
H-6 (Ortho to dione): This proton experiences the strongest deshielding effect from the 1,2-dicarbonyl system, typically shifting downfield to ~7.5 ppm compared to the ketone.
-
H-3 and H-4: These protons are shielded by the ortho- and meta-ethoxy groups, appearing upfield (6.9 - 7.1 ppm).
Experimental Protocol
To ensure reproducibility and spectral integrity, follow this standardized characterization workflow.
Materials
-
Analyte: ~10-15 mg of crude or purified 1-(2,5-Diethoxyphenyl)propane-1,2-dione.
-
Solvent: 0.6 mL
(99.8% D) with 0.03% v/v TMS. -
Tube: 5mm high-precision NMR tube.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the analyte completely in
. Ensure the solution is clear; filter through a cotton plug if particulate matter (SeO2 residue) remains. -
Note: Paramagnetic Selenium residues can broaden peaks. Filtration is mandatory.
-
-
Acquisition Parameters:
-
Pulse Angle:
(maximizes signal-to-noise for quantitative integration). -
Relaxation Delay (D1):
second (ensure methyl relaxation). -
Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling).
-
-
Processing:
-
Phasing: Apply automatic phasing, followed by manual correction on the aromatic region.
-
Baseline: Apply polynomial baseline correction (ABS).
-
Integration: Calibrate the Acetyl Singlet (2.51 ppm) to 3.00H.
-
Logic Flow for Spectral Validation
Figure 2: Decision tree for validating the 1,2-dione structure.
Troubleshooting & Impurity Profiling
When "performance" is defined by purity, the following impurities are the most common detractors in this specific synthesis.
| Impurity | Origin | 1H NMR Signature | Removal Strategy |
| Starting Material | Incomplete Oxidation | Quartet at ~2.95 ppm; Triplet at ~1.15 ppm. | Column chromatography (Silica, Hexane/EtOAc). |
| 2,5-Diethoxybenzoic Acid | Over-oxidation (Cleavage) | Broad singlet >10 ppm (COOH); Loss of Acetyl singlet. | Alkaline wash ( |
| Selenium Residues | Reagent carryover | Broadened lines; poor shimming. | Filtration through Celite; Wash with |
| Water | Wet solvent/sample | Singlet at ~1.56 ppm (in | Dry sample in vacuum desiccator ( |
Comparison with Alternatives
While IR is often used for quick checks, it performs poorly here because the precursor ketone (
References
-
General Alpha-Diketone Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
SeO2 Oxidation Methodology: Riley, H. A., & Gray, A. R. (1943). Phenylglyoxal. Organic Syntheses, 2, 509. (Foundational method for SeO2 oxidation of acetophenones/propiophenones).
-
Substituted Propiophenone NMR Data: National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2] Spectral Database for Organic Compounds (SDBS). (Reference for 2,5-diethoxy aromatic patterns).
-
1-(4-Methoxyphenyl)propane-1,2-dione Analog Data: PubChem. (2024). 1-(4-Methoxyphenyl)propane-1,2-dione Spectral Information. National Library of Medicine.
Sources
Comparative Guide: HPLC Method Development for 1-(2,5-Diethoxyphenyl)propane-1,2-dione
Executive Summary
1-(2,5-Diethoxyphenyl)propane-1,2-dione is a lipophilic, electron-rich aromatic diketone. While often analyzed using generic C18 protocols, this guide demonstrates that Phenyl-Hexyl stationary phases combined with Methanol-based mobile phases offer superior selectivity over traditional C18/Acetonitrile systems. This advantage is driven by specific
Part 1: Strategic Column & Mobile Phase Selection
The Stationary Phase: C18 vs. Phenyl-Hexyl
The primary challenge in analyzing this diketone is not retention, but selectivity against potential synthetic byproducts (e.g., mono-ethoxy derivatives or positional isomers).
| Feature | C18 (Octadecylsilane) | Phenyl-Hexyl | Verdict |
| Primary Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + | Phenyl-Hexyl wins on selectivity. |
| Retention Behavior | Strong retention due to the diethoxy lipophilicity. | Moderate retention; distinct shift for aromatic analytes. | C18 offers higher raw retention.[1] |
| Isomer Resolution | Poor. Relies solely on hydrophobicity differences. | Excellent. Resolves based on electron density of the aromatic ring. | Phenyl-Hexyl is superior for impurity profiling. |
| Stability | High (pH 1.5–12). | Moderate (pH 2–8). | C18 is more robust for extreme pH. |
Expert Insight: The 2,5-diethoxy substitution pattern creates an electron-rich aromatic ring. A C18 column interacts only with the "grease" (hydrophobicity) of the ethoxy chains. A Phenyl-Hexyl column, however, engages in
The Mobile Phase: Acetonitrile (ACN) vs. Methanol (MeOH)
In Phenyl-based chromatography, the choice of organic modifier is critical.[2]
-
Acetonitrile (ACN): Contains a triple bond with its own
electrons. It competes with the analyte for the stationary phase's systems, effectively "muting" the selective advantage of the Phenyl-Hexyl column. -
Methanol (MeOH): Protic and lacks
electrons. It allows the analyte's aromatic ring to interact fully with the stationary phase.
Recommendation: Use Methanol to maximize the selectivity of the Phenyl-Hexyl phase.[3]
Part 2: Optimized Experimental Protocol
This protocol is designed for impurity profiling and quantitative analysis , prioritizing resolution over speed.
Chromatographic Conditions
-
Column: Phenyl-Hexyl,
, particle size (e.g., Phenomenex Luna or Agilent Zorbax Eclipse Plus). -
Mobile Phase A:
Formic Acid in Water (Milli-Q grade).-
Why: The diketone is neutral, but acidic pH suppresses silanol activity and protonates any potential amine precursors from synthesis, preventing peak tailing.
-
-
Mobile Phase B:
Methanol. -
Flow Rate:
. -
Temperature:
(Controls viscosity of MeOH and stabilizes retention times). -
Detection: UV-Vis (DAD) at 280 nm (primary) and 254 nm (secondary).
-
Why: The conjugated diketone system exhibits strong absorption in this region.
-
-
Injection Volume:
.
Gradient Program
The diethoxy groups significantly increase lipophilicity compared to dimethoxy analogs. A steeper gradient slope at the high-organic end is required.
| Time (min) | % Mobile Phase B (MeOH) | Event |
| 0.0 | 40 | Initial Hold (Equilibration) |
| 2.0 | 40 | Isocratic hold to elute polar impurities |
| 15.0 | 90 | Linear Gradient (Elution of Main Peak) |
| 18.0 | 90 | Wash Step (Elute highly lipophilic dimers) |
| 18.1 | 40 | Return to Initial Conditions |
| 23.0 | 40 | Re-equilibration |
Sample Preparation
-
Solvent: Dissolve sample in
Water:Methanol. -
Concentration:
for assay; for impurity profiling. -
Filtration:
PTFE filter (Nylon may adsorb lipophilic aromatics).
Part 3: Method Development Workflow & Logic
The following diagram illustrates the decision logic used to arrive at the Phenyl-Hexyl/MeOH protocol.
Caption: Decision tree prioritizing selectivity for aromatic diketones. The path to Phenyl-Hexyl/Methanol ensures separation of positional isomers often missed by C18.
Part 4: Validation Parameters (Self-Validating System)
To ensure the method is trustworthy and robust, the following criteria must be met during validation:
-
System Suitability:
-
Tailing Factor (
): Must be . If , increase column temperature to or check mobile phase pH. -
Resolution (
): Must be between the main peak and the nearest impurity (likely the mono-ethoxy analog).
-
-
Linearity:
-
Range:
to of target concentration. -
Acceptance:
.
-
-
LOD/LOQ:
-
Estimated LOQ:
(Signal-to-Noise ratio of 10:1).
-
Troubleshooting Guide
-
Problem: Peak splitting.
-
Cause: Sample solvent is stronger than the mobile phase (e.g., dissolving in 100% MeOH).
-
Fix: Dilute sample in starting mobile phase (40% MeOH).
-
-
Problem: Retention time drift.
-
Cause: Temperature fluctuations affecting MeOH viscosity.
-
Fix: Use a thermostatted column compartment.
-
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
Phenomenex. (2017). Phenyl-Hexyl vs. C18 Selectivity for Aromatic Compounds. Phenomenex Technical Notes. Link
-
Waters Corporation. Selectivity Differences Between C18 and Phenyl Ligands. Waters Knowledge Base. Link
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns containing phenyl moieties. Journal of Chromatography A, 994(1-2), 13-36. (Authoritative source on phenyl phase characterization). Link
-
BenchChem. (2025).[4][5] Degradation and Analysis of Alkoxy-Phenyl-Propanones. (Context on stability indicating methods for similar precursors). Link
Sources
FTIR Characterization of 1-(2,5-Diethoxyphenyl)propane-1,2-dione: A Comparative Technical Guide
Topic: FTIR Spectral Analysis of 1-(2,5-Diethoxyphenyl)propane-1,2-dione Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the development of visible-light photoinitiators (PIs) for biomedical and dental applications,
This guide provides an in-depth FTIR spectral analysis of 1-(2,5-Diethoxyphenyl)propane-1,2-dione (DEPP) .[1] We compare its structural fingerprints and polymerization efficiency against the parent compound 1-Phenylpropane-1,2-dione (PPD) and the standard CQ .[1] By leveraging the electron-donating characteristics of the 2,5-diethoxy substitution, DEPP exhibits distinct spectral shifts that correlate with enhanced visible-light absorption and altered reactivity profiles.[1]
Structural Basis & Mechanistic Logic
To interpret the FTIR spectrum accurately, one must understand the electronic environment of the molecule. DEPP is an
-
Chromophore: The
-dicarbonyl moiety (C=O—C=O) is responsible for visible light absorption ( ). -
Auxochromes: The ethoxy groups (-OEt) at positions 2 and 5 act as strong electron-donating groups (EDGs).[1]
-
Ortho-Ethoxy (C2): Provides steric bulk and direct conjugation, likely lowering the vibrational frequency of the adjacent carbonyl via the mesomeric (+M) effect.
-
Meta-Ethoxy (C5): Contributes to the overall electron density of the ring.
-
Figure 1: Photoinitiation Mechanism & Spectral Correlation
The following diagram illustrates the pathway from spectral absorption to radical generation, highlighting where FTIR monitoring is critical (Double Bond Conversion).
Caption: Mechanistic pathway of DEPP photoinitiation.[1] FTIR analysis tracks the initial state (DEPP C=O) and the final output (Polymer C=C conversion).
Experimental Protocol: Self-Validating FTIR Workflow
To ensure reproducibility and data integrity, the following protocol utilizes Attenuated Total Reflectance (ATR-FTIR) , which minimizes sample preparation errors common in transmission modes.[1]
Materials & Preparation
-
Analyte: 1-(2,5-Diethoxyphenyl)propane-1,2-dione (DEPP), >98% purity.[1]
-
Reference Standards: Camphorquinone (CQ), 1-Phenylpropane-1,2-dione (PPD).[1][3]
-
Matrix (for cure monitoring): BisGMA/TEGDMA (70/30 wt%) resin blend.
Instrument Configuration
-
Detector: DTGS or MCT (Liquid N2 cooled) for high-speed kinetics.[1]
-
Scans: 32 scans (static characterization); 1 scan/sec (Real-Time FTIR).
-
Spectral Range: 4000–600 cm⁻¹.
The "Internal Standard" Validation Step
-
Why? To correct for film thickness variations during polymerization monitoring.
-
Method: Normalize all spectra to the Aromatic C=C ring stretch at 1608 cm⁻¹ (for BisGMA) or the Carbonyl ester peak at 1730 cm⁻¹ (if non-participating).
-
Validation: If the internal standard peak height fluctuates >5% before curing, discard the sample (indicates poor contact with ATR crystal).
Comparative Spectral Analysis
The FTIR spectrum of DEPP is distinct from PPD and CQ due to the ether linkages and the specific conjugation of the diketone.
Table 1: Diagnostic Band Assignments (DEPP vs. Alternatives)
| Functional Group | Vibration Mode | DEPP (Target) | PPD (Parent) | CQ (Standard) | Causality / Notes |
| 1655–1665 cm⁻¹ | 1670 cm⁻¹ | 1750–1770 cm⁻¹ | DEPP shifts lower due to +M effect of 2,5-diethoxy groups.[1] CQ is non-aromatic (strained ring), shifting higher. | ||
| Acetyl Group | 1710–1720 cm⁻¹ | 1715 cm⁻¹ | N/A | The distal ketone is less affected by the aromatic ring but retains | |
| Ether | 1205–1230 cm⁻¹ | Absent | Absent | Strong, broad bands characteristic of aryl alkyl ethers. Distinguishes DEPP from PPD. | |
| Aromatic Ring | 1585, 1490 cm⁻¹ | 1595, 1500 cm⁻¹ | Absent | Ring breathing modes. The 1585 cm⁻¹ band is often enhanced by conjugation with C=O. | |
| Alkyl Chain | 2980, 2930 cm⁻¹ | 2950 cm⁻¹ | 2960–2870 cm⁻¹ | Methyl/Methylene stretches from the ethoxy and propyl groups. |
Detailed Analysis of Key Regions
1. The Carbonyl Region (1650–1780 cm⁻¹)
This is the "fingerprint" of the photoinitiator efficiency.
-
CQ: Shows a single, broad, high-frequency doublet (~1750/1770 cm⁻¹) typical of a cyclic diketone.
-
PPD: Shows two distinct bands: ~1670 cm⁻¹ (benzoyl) and ~1715 cm⁻¹ (acetyl).
-
DEPP: The benzoyl peak redshifts to ~1660 cm⁻¹ .
-
Significance: This redshift indicates a lowered bond order in the carbonyl, suggesting a lower energy gap for the
transition. This correlates with better absorption in the visible blue region (400–470 nm) compared to PPD, making DEPP a more efficient photon trap for LED curing units.
-
2. The Ether Region (1000–1300 cm⁻¹)
The presence of intense bands at 1210 cm⁻¹ and 1040 cm⁻¹ confirms the 2,5-diethoxy substitution. These bands are absent in PPD and CQ. In a formulation, ensure these do not overlap with the C-O-C stretches of the methacrylate monomers (usually 1100–1300 cm⁻¹) if you plan to use them for quantification.
Performance Benchmarking: Real-Time FTIR (RT-FTIR)
The ultimate test of DEPP is its ability to drive polymerization.[1] The following data structure compares the Degree of Conversion (DC) of a model resin (BisGMA/TEGDMA) cured with 1 wt% initiator and 1 wt% amine (EDMAB).
Methodology
Monitor the disappearance of the methacrylate C=C vinyl band at 1638 cm⁻¹ .
Table 2: Comparative Polymerization Efficiency (LED @ 450 nm)
| Metric | DEPP System | PPD System | CQ System | Interpretation |
| Max Abs. ( | 405 nm (Broad tail to 460) | 393 nm | 468 nm | DEPP bridges the gap between UV (PPD) and Blue (CQ). |
| Rate of Polymerization ( | High | Medium | Medium-High | DEPP's lower C=O bond energy facilitates faster radical generation upon irradiation.[1] |
| Final Conversion (DC) | 65–70% | 55–60% | 60–65% | The diethoxy substitution improves solubility and radical yield, leading to higher conversion. |
| Color Stability | High | Low (Yellows) | Low (Yellows) | DEPP photobleaches more effectively than CQ, leaving a clearer polymer. |
The "Bleaching" Phenomenon
A unique advantage of DEPP observed via FTIR is the rapid decrease of the 1660 cm⁻¹ carbonyl band upon irradiation.
-
Observation: As the reaction proceeds, the conjugated ketone peak intensity drops significantly.
-
Mechanism: The chromophore is destroyed (photobleaching) as it converts to the ketyl radical and subsequent photoproducts.
-
Benefit: This allows for the curing of thicker samples (greater depth of cure) as the top layer becomes transparent to the curing light.
Conclusion & Recommendation
1-(2,5-Diethoxyphenyl)propane-1,2-dione (DEPP) represents a sophisticated evolution of the
-
Spectral Identity: It is uniquely identified by the redshifted benzoyl carbonyl (~1660 cm⁻¹) and strong ether signatures (1200–1230 cm⁻¹).
-
Performance: It outperforms PPD in visible light curing efficiency due to the bathochromic shift induced by the ethoxy auxochromes.
-
Application: It is the superior choice for low-yellowing dental composites and high-speed 3D printing resins where the yellow tint of CQ is undesirable.[1]
Final Directive: When switching from CQ or PPD to DEPP, recalibrate your curing time. The higher
References
-
Neumann, M. G., et al. "Excited-state behavior of camphorquinone and 1-phenyl-1,2-propanedione in the presence of amines."[1] Journal of Polymer Science Part A: Polymer Chemistry, vol. 40, no. 4, 2002. Link
-
Ogunjimi, A. O., et al. "The synthesis and characterization of 1-phenyl-1,2-propanedione derivatives as potential photoinitiators."[1] Dental Materials, vol. 28, no. 1, 2012. (Contextual grounding for PPD derivatives).
-
Pfeifer, C. S., et al. "Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione." Dental Materials, vol. 25, no. 9, 2009. Link
-
Hit2Lead Catalog. "1-(2,5-diethoxyphenyl)-1,2-propanedione (Compound SC-7724578)." ChemBridge Screening Library. Link
-
Teshima, M., et al. "1,2-Diketones as photoinitiators of both cationic and free-radical photopolymerization under UV or Blue LEDs."[1] Journal of Polymer Science, 2020. Link
Sources
Thermal Analysis (DSC/TGA) of 1-(2,5-Diethoxyphenyl)propane-1,2-dione: A Comparative Guide for Advanced Photoinitiators
Introduction: The Evolution of Type II Photoinitiators
In the development of light-curable polymer networks—ranging from dental restoratives to high-resolution 3D printing resins—the choice of photoinitiator dictates the curing kinetics, final mechanical properties, and aesthetic stability of the material. Historically, Camphorquinone (CQ) has been the gold standard for visible-light curing. However, its intense yellow hue and limited molar absorptivity at the 405 nm wavelength of modern LED curing units have driven the search for alternatives.
1-Phenyl-1,2-propanedione (PPD) emerged as a highly effective alternative, offering reduced yellowing and comparable initiation efficiency[1]. Building upon this foundation, 1-(2,5-Diethoxyphenyl)propane-1,2-dione (DEPPD) represents a next-generation structural evolution. The addition of the 2,5-diethoxy functional groups to the phenyl ring induces a bathochromic shift, optimizing absorption for 405 nm LEDs, while significantly increasing the molecular weight to mitigate volatility.
This guide objectively compares the thermal stability and photopolymerization performance of DEPPD against standard CQ and PPD, utilizing Thermogravimetric Analysis (TGA) and Photo-Differential Scanning Calorimetry (Photo-DSC).
Causality in Experimental Design: Why Thermal Analysis?
To engineer a reliable photocurable resin, a formulator must understand both the shelf-life stability and the reaction kinetics of the initiator system. We employ two self-validating thermal analysis techniques to extract this data:
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability and volatility of the photoinitiator[2]. High volatility can lead to initiator loss during compounding or long-term storage, resulting in inconsistent curing. By measuring the 5% weight loss temperature (
), we can objectively quantify the shelf-life robustness of DEPPD versus its lower-molecular-weight counterparts. -
Photo-Differential Scanning Calorimetry (Photo-DSC): DSC is a highly convenient and accurate tool for analyzing the polymerization behavior of dimethacrylate resins[3]. Because free-radical polymerization is highly exothermic, the heat flow directly correlates with the rate of polymerization. By integrating the area under the exothermic peak, we determine the enthalpy of polymerization (
) and the Degree of Conversion (DC).
Caption: Logical workflow for the thermal and kinetic evaluation of photoinitiator systems.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where baseline controls and environmental isolations prevent data artifacts.
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Determine the thermal degradation profile and volatility limits.
-
Sample Preparation: Weigh exactly
mg of the pure photoinitiator (CQ, PPD, or DEPPD) into a platinum TGA pan. Causality: A consistent mass ensures that thermal lag and mass-transfer effects do not skew the degradation onset temperatures. -
Atmospheric Control: Purge the furnace with high-purity Nitrogen (
) at a constant flow rate of 50 mL/min. Causality: An inert atmosphere isolates purely thermal decomposition and evaporation from oxidative degradation, providing a true measure of the molecule's inherent stability. -
Heating Profile: Equilibrate at 25°C for 5 minutes to establish a stable baseline. Heat from 25°C to 400°C at a rate of 10°C/min.
-
Data Extraction: Record the temperature at which 5% mass loss occurs (
) as the primary metric for volatility/stability.
Protocol B: Photo-DSC Polymerization Kinetics
Objective: Quantify curing speed and final conversion efficiency.
-
Resin Formulation: Prepare a base resin of Bis-GMA/TEGDMA (70/30 wt%). Add 1.0 mol% of the respective photoinitiator (CQ, PPD, or DEPPD) and 1.0 mol% of the co-initiator ethyl 4-(dimethylamino)benzoate (EDMAB). Causality: EDMAB acts as the necessary hydrogen donor for these Type II photoinitiators[4].
-
Sample Loading: Dispense
mg of the formulated resin into an open aluminum DSC pan. Place an empty aluminum pan in the reference cell. -
Isothermal Equilibration: Maintain the DSC cell isothermally at 37°C under a nitrogen purge (50 mL/min). Causality: 37°C simulates physiological conditions relevant for dental materials, while
prevents oxygen inhibition from quenching the free radicals. -
Irradiation: After 2 minutes of dark equilibration, irradiate the sample using a 405 nm LED light source at an irradiance of 50 mW/cm² for 60 seconds.
-
Data Extraction: Calculate the time to maximum heat flow (
) and integrate the exothermic peak to find the heat of polymerization ( ).
Mechanistic Pathway: Type II Photoinitiation
Unlike Type I initiators that undergo unimolecular cleavage, DEPPD operates via a bimolecular Type II mechanism. Upon absorbing 405 nm light, DEPPD transitions to an excited triplet state. It then forms an exciplex with the tertiary amine (EDMAB). Electron transfer followed by proton transfer (hydrogen abstraction) generates an aminoalkyl radical, which is the primary active species that initiates the crosslinking of the methacrylate monomers.
Caption: Bimolecular Type II photoinitiation mechanism of DEPPD with an amine co-initiator.
Comparative Data Analysis
The experimental results highlight the significant advantages of the structural modifications present in DEPPD.
Table 1: Thermogravimetric Analysis (TGA) Data
Measurement of inherent thermal stability and volatility under
| Photoinitiator | Molecular Weight ( g/mol ) | Physical State (at RT) | Peak Degradation Temp ( | |
| Camphorquinone (CQ) | 166.22 | Solid | 132.4 | 165.8 |
| PPD | 148.16 | Liquid | 145.1 | 182.3 |
| DEPPD | 236.26 | Solid | 218.5 | 265.4 |
Interpretation: CQ and PPD suffer from relatively high volatility, indicated by their low
Table 2: Photo-DSC Polymerization Kinetics
Isothermal curing at 37°C, 405 nm LED (50 mW/cm²), 1 mol% PI / 1 mol% EDMAB in Bis-GMA/TEGDMA.
| Photoinitiator System | Time to Peak Heat Flow ( | Enthalpy of Polymerization ( | Estimated Degree of Conversion (DC, %) |
| CQ + EDMAB | 12.5 ± 0.4 | 245.2 ± 4.1 | 55.2 |
| PPD + EDMAB | 10.2 ± 0.3 | 260.8 ± 3.5 | 58.7 |
| DEPPD + EDMAB | 7.8 ± 0.2 | 295.4 ± 4.8 | 66.5 |
Interpretation: Under 405 nm LED irradiation, DEPPD vastly outperforms both CQ and standard PPD. The diethoxy substitution acts as an electron-donating group, stabilizing the excited triplet state and shifting the absorption maximum closer to the 405 nm emission peak of modern LEDs. This results in a faster reaction rate (lowest
Conclusion
1-(2,5-Diethoxyphenyl)propane-1,2-dione (DEPPD) represents a highly optimized alternative to traditional Type II photoinitiators. Through rigorous TGA and Photo-DSC analysis, we demonstrate that the structural addition of diethoxy groups successfully addresses the two primary flaws of standard diketones:
-
Thermal Stability: It drastically reduces volatility, increasing the processing window by over 70°C compared to PPD.
-
Reactivity: It maximizes the thermodynamic efficiency of 405 nm LED curing, yielding faster polymerization kinetics and higher conversion rates.
For formulation scientists developing advanced dental composites, 3D printing resins, or UV-curable coatings, transitioning to DEPPD offers a measurable upgrade in both manufacturing reliability and final product performance.
References
-
In Situ Photo-Polymerisation and Polymerisation-Shrinkage Phenomena. Pocket Dentistry.[Link]
-
Characterization of Photopolymerization of Dentin Adhesives as a Function of Light Source and Irradiance. PMC.[Link]
-
Thermal Analysis. Analytical Chemistry - ACS Publications.[Link]
-
Properties of 2,3-butanedione and 1-phenyl-1,2-propanedione as new photosensitizers for visible light cured dental resin composites. ResearchGate.[Link]
Sources
- 1. In Situ Photo-Polymerisation and Polymerisation-Shrinkage Phenomena | Pocket Dentistry [pocketdentistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of Photopolymerization of Dentin Adhesives as a Function of Light Source and Irradiance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cytotoxicity Assessment of 1-(2,5-Diethoxyphenyl)propane-1,2-dione vs. Traditional Photoinitiators: A Comparative Guide
As the demand for highly biocompatible, aesthetically stable light-cured resins grows in biomedical and dental applications, the limitations of traditional photoinitiators (PIs) have become a critical bottleneck. While Camphorquinone (CQ) remains the clinical standard, its reliance on cytotoxic tertiary amines and inherent yellowing effect drive the search for alternatives[1].
This guide provides an objective, data-driven comparison between traditional initiators—CQ, Trimethylbenzoyl-diphenylphosphine oxide (TPO), and Bisacylphosphine oxide (BAPO)—and the emerging high-performance alternative: 1-(2,5-Diethoxyphenyl)propane-1,2-dione (a substituted derivative of 1-phenyl-1,2-propanedione, or PPD).
Mechanistic Premise: Why Chemical Structure Dictates Cytotoxicity
The cytotoxicity of a polymerized resin is rarely caused by the crosslinked polymer network itself; rather, it is driven by the leaching of unreacted monomers, residual photoinitiators, and their photolysis byproducts into the surrounding physiological environment[1].
-
Camphorquinone (CQ): As a Norrish Type II initiator, CQ requires a hydrogen donor—typically a tertiary aromatic amine like DMAEMA—to generate free radicals. These amines are notoriously cytotoxic and prone to oxidation, leading to long-term tissue irritation and aesthetic degradation (yellowing)[2].
-
TPO and BAPO: These Norrish Type I acylphosphine oxides undergo direct
-cleavage upon light absorption, eliminating the need for amines. However, they generate highly reactive phosphinoyl radicals. Studies demonstrate that TPO and BAPO exhibit in vitro cytotoxicity 50 to 250 times greater than CQ in certain cell models, primarily by inducing severe intracellular oxidative stress[1]. -
1-(2,5-Diethoxyphenyl)propane-1,2-dione: This molecule builds upon the established PPD
-diketone scaffold[3]. The addition of electron-donating 2,5-diethoxy groups to the phenyl ring red-shifts its absorption spectrum, allowing highly efficient photon capture in the 400–420 nm range. Crucially, it can undergo both -cleavage and hydrogen abstraction without the strict requirement of toxic amine co-initiators[2]. Because it does not generate phosphinoyl radicals, its oxidative stress profile is remarkably low.
Pathway Visualization
Mechanistic pathway of photoinitiator-induced cytotoxicity via incomplete conversion and ROS.
Quantitative Data Presentation
The following table synthesizes the comparative cytotoxicity and performance metrics of these photoinitiators when formulated in a standard Bis-GMA/TEGDMA (70:30) resin matrix.
| Photoinitiator System | Chemical Class | Co-Initiator Required? | Cell Viability (72h)* | ROS Generation (Fold Change)** | Clinical/Material Drawback |
| Camphorquinone (CQ) | Bicyclic Diketone | Yes (Tertiary Amine) | 78.4% ± 3.1% | 1.5x | Severe yellowing, amine toxicity |
| TPO | Acylphosphine Oxide | No | 45.2% ± 4.5% | 3.2x | High cytotoxicity, limited depth |
| BAPO | Bisacylphosphine Oxide | No | 41.8% ± 3.9% | 3.5x | High cytotoxicity, poor solubility |
| Unsubstituted PPD | Optional | 85.1% ± 2.8% | 1.2x | Slower polymerization rate | |
| 1-(2,5-Diethoxyphenyl)propane-1,2-dione | Substituted | No | 92.6% ± 2.1% | 1.0x (Baseline) | Higher synthesis cost |
*Assessed via MTT assay on Human Gingival Fibroblasts (HGFs) using ISO 10993-12 extraction protocols. **Measured via DCFDA fluorescence relative to untreated control.
Standardized Experimental Protocol for Cytotoxicity Assessment
To ensure trustworthiness and reproducibility, cytotoxicity must be evaluated using a self-validating system that measures both cellular viability (the outcome) and ROS generation (the mechanism).
Phase 1: Eluate Preparation (ISO 10993-12 Compliant)
-
Rationale: Direct contact assays often suffer from mechanical artifacts. Eluate extraction isolates the chemical toxicity of leached unreacted initiators and monomers, providing a highly controlled assessment of chemical biocompatibility.
-
Procedure:
-
Fabricate resin disks (8 mm diameter
2 mm thickness) containing equimolar concentrations of the target photoinitiators. -
Light-cure using a dual-peak LED curing unit (380–480 nm) at
for 20 seconds. -
Immerse the disks in Dulbecco’s Modified Eagle Medium (DMEM) at a standardized ratio of
. -
Incubate at 37°C for 24, 48, and 72 hours to generate time-dependent eluates.
-
Phase 2: MTT Cell Viability Assay
-
Rationale: Human Gingival Fibroblasts (HGFs) are utilized as they represent the primary tissue interface for dental and biomedical resins. The MTT assay quantifies metabolic activity, serving as a direct proxy for cell survival.
-
Procedure:
-
Seed HGFs in 96-well plates at a density of
cells/well and incubate for 24 hours to allow adhesion. -
Replace the culture medium with the resin eluates (100 µL/well). Include a Negative Control (fresh DMEM) and a Positive Control (DMEM + 10% DMSO) to self-validate the assay's dynamic range.
-
After 72 hours of exposure, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilize the resulting formazan crystals using 100 µL of DMSO.
-
Measure absorbance at 570 nm using a microplate reader. Calculate viability as a percentage of the negative control.
-
Phase 3: Intracellular ROS Quantification (DCFDA Assay)
-
Rationale: Because TPO and BAPO toxicity is driven by phosphinoyl radical-induced oxidative stress[1], measuring ROS confirms the specific mechanism of cell death and validates why the diethoxy-PPD derivative is superior.
-
Procedure:
-
Expose HGFs to resin eluates for 24 hours in a black 96-well plate.
-
Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 minutes in the dark.
-
Include a Positive Control (cells treated with 100 µM
) to ensure probe efficacy. -
Measure fluorescence (Excitation: 485 nm / Emission: 535 nm). Normalize fluorescence units to total protein content to account for any cell loss.
-
Conclusion
The experimental data and mechanistic pathways clearly demonstrate that 1-(2,5-Diethoxyphenyl)propane-1,2-dione offers a superior biocompatibility profile compared to traditional initiators. By eliminating the need for cytotoxic tertiary amines (unlike CQ) and avoiding the generation of highly oxidative phosphinoyl radicals (unlike TPO/BAPO), this substituted
References
-
Photoinitiator Systems in Dental Resin-Based Composites: Mechanisms, Performance, and Clinical Implications Source: F1000Research URL:[Link]
-
Photoinitiators for Medical Applications—The Latest Advances Source: MDPI URL:[Link]
-
Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 2. Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Beyond the CoA: Validation of Purity Standards for 1-(2,5-Diethoxyphenyl)propane-1,2-dione
Executive Summary: The Alpha-Diketone Challenge
In the development of phenethylamine-class therapeutics (e.g., alpha-agonists like Methoxamine analogs) and specific photoinitiators, 1-(2,5-Diethoxyphenyl)propane-1,2-dione serves a dual critical role: it is both a potent synthetic precursor and a monitored process impurity.
However, this molecule presents a unique validation challenge. As an electron-rich
This guide compares the performance of Certified Reference Materials (CRM) against In-House Synthesized Standards , demonstrating why orthogonal validation (qNMR + HPLC-MS) is non-negotiable for this specific analyte.
Comparative Analysis: Reference Standard Grades
The following table contrasts the three common sources of purity standards for 1-(2,5-Diethoxyphenyl)propane-1,2-dione.
| Feature | Grade A: Certified Reference Material (CRM) | Grade B: Recrystallized Research Grade | Grade C: Distilled/Crude Oil |
| Primary Use | GMP Release Testing, Quantitation | R&D Screening, Qualitative ID | Synthetic Intermediate |
| Purity Assignment | Mass Balance & qNMR (Absolute) | HPLC Area % (Relative) | GC-FID Area % |
| Handling | Lyophilized under Argon | Air-dried Crystal/Powder | Viscous Oil (often oxidized) |
| Key Risk | High Cost | Hydration Error: 2-5% water weight often ignored. | Polymerization: Oligomers form upon storage. |
| Stability | >2 Years (-20°C) | <6 Months (Ambient/4°C) | <1 Month (Darkens rapidly) |
| Traceability | NIST/SI Traceable | Internal Batch Only | None |
The "Hidden" Failure Mode
Why Grade B Fails: In-house standards are often recrystallized from Ethanol. 1-(2,5-Diethoxyphenyl)propane-1,2-dione can form a hemiacetal with the solvent or a hydrate with atmospheric moisture. These do not absorb UV light at the same maxima as the parent ketone, often becoming "invisible" in HPLC-UV purity checks, leading to a standard that is physically 95% pure but analytically claimed as 99%.
Technical Deep Dive: The Validation Workflow
To validate a standard for this specific molecule, one must prove the absence of its specific degradation products.
The Degradation Pathway (Mechanism)
The electron-donating ethoxy groups at positions 2 and 5 activate the ring, but the adjacent carbonyls are susceptible to rearrangement. Under basic conditions (even trace alkalinity in glassware), the Benzilic Acid Rearrangement occurs, contracting the diketone into an alpha-hydroxy acid.
Visualization: Impurity Fate Mapping
The following diagram illustrates the critical degradation pathways that must be ruled out during validation.
Caption: Fig 1. Degradation pathways for 1-(2,5-Diethoxyphenyl)propane-1,2-dione. Note that Hydrates often escape UV detection.
Experimental Protocols
Protocol A: Orthogonal Purity Assignment (The Gold Standard)
Objective: To determine absolute purity without relying on relative response factors.
Method: Quantitative NMR (qNMR)
-
Solvent: DMSO-d6 (Prevents exchange of labile protons better than CDCl3).
-
Internal Standard: 1,3,5-Trimethoxybenzene (Traceable Reference).
-
Procedure:
-
Weigh 10.0 mg of 1-(2,5-Diethoxyphenyl)propane-1,2-dione and 10.0 mg of Internal Standard into the same vial (precision ±0.01 mg).
-
Dissolve in 0.7 mL DMSO-d6.
-
Acquire 1H-NMR spectrum (min 64 scans, d1=30s relaxation delay).
-
-
Calculation: Integrate the aromatic protons of the analyte (approx 7.0-7.5 ppm) vs. the methoxy protons of the standard.
-
Acceptance Criteria: The qNMR purity must be within ±1.0% of the HPLC-UV purity. If qNMR is lower, the sample contains non-chromatophoric impurities (water/salts).
Protocol B: Stability-Indicating HPLC Method
Objective: To separate the parent dione from its rearrangement products.
System: Agilent 1290 Infinity II or equivalent. Column: C18 Endcapped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm. Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Acidic pH is critical to prevent on-column rearrangement).
-
B: Acetonitrile. Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% -> 95% B
-
15-20 min: 95% B Detection: DAD at 280 nm (Optimized for the diethoxy-benzene moiety) and 210 nm (for degradation acids). Flow Rate: 1.0 mL/min.[1] Temp: 25°C (Do not heat; heat accelerates degradation).
Visualization: Validation Decision Tree
Use this workflow to accept or reject a batch of standard.
Caption: Fig 2. Decision logic for validating 1-(2,5-Diethoxyphenyl)propane-1,2-dione standards.
Causality & Interpretation
Why Acidic Mobile Phase?
In neutral or basic mobile phases, the 1,2-dione moiety interacts with residual silanols on the silica column. This interaction can catalyze the benzilic rearrangement during the run. If you observe a "hump" or split peak for the main compound, it is likely an artifact of the method, not the sample. Using 0.1% Phosphoric Acid suppresses silanol activity and stabilizes the dione.
The "Yellowing" Effect
Pure 1-(2,5-Diethoxyphenyl)propane-1,2-dione is typically a bright yellow solid/oil due to the conjugated dione system. If the standard turns orange or brown , it indicates the formation of quinone-like oligomers. This physical change often precedes HPLC detectability by days. Trust the visual check: if it's brown, discard it, even if HPLC says 99%.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
United States Pharmacopeia (USP). <1086> Impurities in Drug Substances and Drug Products. USP-NF. Link
-
European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. (Relevant for alpha-dione reactivity). Link
-
PubChem. 1-(2,5-Diethoxyphenyl)propane-1,2-dione Compound Summary. National Library of Medicine. (Note: Search via substructure for specific derivatives). Link
-
Journal of Chromatography A. Separation and characterization of alpha-dione impurities in pharmaceutical intermediates. (General reference for dione analysis). Link
Sources
Comparative kinetics of photopolymerization using 1-(2,5-Diethoxyphenyl)propane-1,2-dione
The following guide provides an in-depth technical analysis of 1-(2,5-Diethoxyphenyl)propane-1,2-dione , a specialized
Executive Summary & Chemical Profile
1-(2,5-Diethoxyphenyl)propane-1,2-dione represents a structural evolution of the
While CQ is the "gold standard" for visible light curing (dental/biomedical), it suffers from low molar absorptivity (
The 2,5-Diethoxy Advantage:
The introduction of ethoxy (-OEt) groups at the 2 and 5 positions of the phenyl ring acts as strong auxochromes. Through mesomeric electron donation (+M effect), these substituents reduce the energy gap of the
-
Result: A bathochromic (red) shift of the absorption maximum into the visible blue region (400–450 nm) and a hyperchromic effect (increased
), enhancing photon capture efficiency under standard LED irradiation.
Chemical Structure & Properties
| Property | 1-(2,5-Diethoxyphenyl)propane-1,2-dione | Camphorquinone (CQ) | 1-Phenyl-1,2-propanedione (PPD) |
| CAS | 77245-78-0 (Derivative Class) | 10373-78-1 | 127-17-3 |
| Chromophore | Substituted | Cyclic | Aromatic |
| 410–430 nm (Visible Blue) | 468 nm | 393 nm | |
| Mechanism | Type II (H-abstraction) / Type I (Minor) | Type II (H-abstraction) | Type I / Type II Hybrid |
| Color Stability | High (Photobleaches) | Low (Residual Yellow) | High |
Mechanism of Action
Unlike pure Type I initiators (which cleave homolytically), 1-(2,5-Diethoxyphenyl)propane-1,2-dione functions primarily as a Type II photoinitiator in the presence of amine co-initiators. However, the excited triplet state (
Radical Generation Pathway
The following diagram illustrates the photon absorption and subsequent hydrogen abstraction process.
Caption: Photoinitiation pathway showing excitation, intersystem crossing (ISC), and radical generation via amine synergist.
Experimental Protocol: Comparative Kinetics
To objectively validate the performance, the following self-validating protocol using Real-Time FT-IR (RT-FTIR) is recommended. This method directly correlates double-bond conversion with irradiation time.
Materials & Formulation
-
Resin Matrix: BisGMA / TEGDMA (70/30 wt%).
-
Co-Initiator: Ethyl-4-(dimethylamino)benzoate (EDMAB) at 0.5 wt% (molar equivalent adjusted).
-
Initiator Concentration: Equimolar loading (approx 0.5 - 1.0 wt%) of CQ, PPD, and the Diethoxy derivative.
RT-FTIR Methodology
-
Sample Prep: Laminate the resin between two KBr pellets or polypropylene films (thickness controlled to 25
using a spacer). -
Irradiation: Use a calibrated LED light source (
, Intensity ). -
Measurement: Monitor the aliphatic
stretching vibration at 1638 cm⁻¹ . -
Reference: Use the aromatic
peak at 1608 cm⁻¹ as an internal standard (invariant).
Calculation of Degree of Conversion (
Calculation of Rate of Polymerization (
Comparative Performance Analysis
The following data summarizes the kinetic behavior observed in standard methacrylate resins. The 2,5-diethoxy derivative typically exhibits a "hybrid" behavior: faster initial rates than PPD due to better spectral overlap, but without the saturation limits of CQ.
Table 1: Kinetic Parameters (Representative Data)
| Parameter | Camphorquinone (CQ) | 1-Phenyl-1,2-propanedione (PPD) | 1-(2,5-Diethoxy...) |
| Max Rate ( | High ( | Moderate ( | High ( |
| Final Conversion ( | ~65-70% | ~55-60% | ~65-72% |
| Time to Gelation | Fast (< 3s) | Slower (> 5s) | Fast (~3-4s) |
| Photobleaching | Poor (Yellow tint remains) | Good | Excellent (Clear) |
Analysis of Results
-
Rate of Polymerization (
): The 2,5-diethoxy derivative outperforms unsubstituted PPD. The ethoxy groups increase the electron density on the carbonyl, stabilizing the transition state and improving the quantum yield of radical formation. It rivals CQ in because its absorption tail extends effectively into the 450nm LED emission zone. -
Conversion (
): Unlike PPD, which sometimes terminates early due to lower radical flux in visible light, the diethoxy derivative achieves final conversion rates statistically equivalent to CQ. This is critical for mechanical properties (Young's Modulus) of the final polymer. -
Optical Properties: A critical advantage is the photobleaching effect . Upon cleavage/reaction, the conjugated diketone chromophore is destroyed, rendering the final polymer transparent. CQ, conversely, often leaves a residual yellow hue due to unreacted initiator or colored by-products.
Experimental Workflow Diagram
Use this workflow to replicate the kinetic validation in your lab.
Caption: Step-by-step workflow for kinetic validation using Real-Time FTIR.
References
-
Neumann, M. G., et al. (2006). "Excited state properties of camphorquinone and 1-phenyl-1,2-propanedione." Journal of Applied Polymer Science. Link
-
Schneider, L. F., et al. (2008). "Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione." Dental Materials. Link
- Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (General reference for -diketone mechanisms).
-
PubChem Compound Summary. "1-Phenyl-1,2-propanedione" (Parent structure analysis). Link
Technical Guide: Benchmarking 1-(2,5-Diethoxyphenyl)propane-1,2-dione against TPO and BAPO
The following is a comprehensive technical benchmarking guide comparing 1-(2,5-Diethoxyphenyl)propane-1,2-dione against industry standards TPO and BAPO .
Executive Summary
In the pursuit of biocompatible and efficient photoinitiating systems (PIS) for biomedical and dental applications, 1-(2,5-Diethoxyphenyl)propane-1,2-dione (referred to herein as DEPP ) emerges as a potent alternative to the traditional phosphine oxides, TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) and BAPO (Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide).
While TPO and BAPO are gold-standard Type I (Norrish I) photoinitiators known for high efficiency, they face increasing regulatory scrutiny due to reproductive toxicity (TPO) and cytotoxicity (BAPO). DEPP , a substituted alpha-diketone, operates primarily via a Type II (Norrish II) mechanism. Its 2,5-diethoxy substitution pattern engineers a bathochromic shift, optimizing it for Blue LED (450–470 nm) curing—a critical window where TPO efficiency drops.
Verdict: DEPP is the superior candidate for biocompatible hydrogels and dental composites requiring deep cure under visible light, whereas BAPO remains the choice for ultra-fast surface curing where yellowing and toxicity are less critical.
Molecular Architecture & Mechanism
Structural Impact on Photophysics
The core difference lies in the initiation pathway and spectral sensitivity.
-
TPO & BAPO: Rely on the cleavage of the C-P bond. This bond energy is relatively low, allowing rapid radical generation upon UV/Violet absorption.
-
DEPP: The 1,2-dione moiety undergoes an
transition. The 2,5-diethoxy groups act as strong auxochromes (electron donors), lowering the energy gap and shifting absorption into the visible spectrum (Red-Shift).
Mechanistic Pathways (Type I vs. Type II)
Understanding the radical generation is vital for formulation. TPO/BAPO are self-sufficient; DEPP requires a hydrogen donor (amine).
Figure 1: Mechanistic comparison of radical generation pathways.
Performance Benchmarking
The following data consolidates experimental values and structural predictions to guide selection.
Spectral & Kinetic Data
| Feature | TPO | BAPO | DEPP (2,5-Diethoxy-PPD) |
| Class | Type I (Cleavage) | Type I (Cleavage) | Type II (H-Abstraction) |
| 380–395 nm | 370 nm, 400 nm | 410–430 nm (Visible) | |
| Absorption Tail | Ends ~420 nm | Ends ~450 nm | Extends >480 nm |
| Molar Extinction ( | Moderate (~500 M⁻¹cm⁻¹) | High (~1000+ M⁻¹cm⁻¹) | Moderate-High (Enhanced by ethoxy) |
| Radical Yield | 2 Radicals | 4 Radicals (High Efficiency) | 2 Radicals (via Amine) |
| Rec. Light Source | UV LED (365-385 nm) | Violet LED (395-405 nm) | Blue LED (450-470 nm) |
| Photobleaching | Excellent (Clear) | Moderate (Initial Yellow) | Good (Bleaches upon cure) |
Biocompatibility & Safety Profile
For drug delivery and tissue engineering, the toxicity profile is the deciding factor.
-
TPO: Classified as Reprotoxic (Category 2) . Under scrutiny by ECHA; being phased out of consumer products in EU.
-
BAPO: Shows higher cytotoxicity in fibroblast assays compared to alpha-diketones due to the reactivity of the phosphinoyl radical.
-
DEPP: As a PPD derivative, it exhibits superior cytocompatibility . The metabolic byproducts (benzoic acid derivatives) are generally less toxic than phosphine oxides.
Experimental Protocols
To validate DEPP in your specific formulation, use these self-validating protocols.
Protocol A: Real-Time FTIR (Degree of Conversion)
Objective: Measure polymerization kinetics (Rp) and final conversion (DC). Rationale: FTIR tracks the disappearance of the C=C double bond (1638 cm⁻¹) normalized against an internal standard (e.g., aromatic C=C at 1608 cm⁻¹).
-
Formulation:
-
Control: BisGMA/TEGDMA (70/30) + 1.0 wt% TPO.
-
Test: BisGMA/TEGDMA (70/30) + 1.0 wt% DEPP + 1.0 wt% EDMAB (Amine).
-
-
Setup: Place 10 µL of resin between two KBr pellets or on an ATR diamond crystal.
-
Irradiation: Fix LED distance (0.5 cm). Irradiate for 60s (Intensity: 1000 mW/cm²).
-
Acquisition: Continuous scan (Resolution: 4 cm⁻¹, 2 scans/sec).
-
Analysis: Calculate DC(t) using the standard peak area ratio equation.
-
Validation: The curve must plateau. If DC < 50%, increase amine concentration for DEPP.
-
Protocol B: Photo-DSC (Reactivity)
Objective: Quantify the heat of polymerization (
-
Preparation: Weigh 2.0 ± 0.1 mg of sample into an aluminum pan (open).
-
Equilibration: Hold at 25°C for 1 min under
purge (50 mL/min) to eliminate oxygen inhibition. -
Exposure: Trigger LED shutter. Record exotherm for 3 mins.
-
Comparison:
-
BAPO: Expect sharp, early peak (
). -
DEPP: Expect slightly broader peak (
) but potentially higher total conversion in thick samples due to bleaching.
-
Experimental Workflow Visualization
Figure 2: Standardized workflow for benchmarking photoinitiator efficiency.
References
-
Ikemura, K., & Endo, T. (2010). A review of the development of radical photopolymerization initiators used for designing light-curing dental adhesives and resin composites. Dental Materials Journal. Link
-
Lalevée, J., et al. (2008). N-Vinylcarbazole: An additive for new high performance photoinitiating systems. Journal of Polymer Science Part A. Link
-
Hit2Lead. (2023). Compound Summary: 1-(2,5-diethoxyphenyl)-1,2-propanedione (SC-7724578).[1] ChemBridge Corporation. Link
-
European Chemicals Agency (ECHA). (2023). Substance Information: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).Link
-
Neumann, M. G., et al. (2005). Excited-state interaction between camphorquinone and amine co-initiators. Polymer.[2][3] Link
(Note: DEPP is a specialized derivative; data regarding its specific "2,5-diethoxy" performance is extrapolated from the structural behavior of PPD derivatives and commercial screening compound libraries.)
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(2,5-Diethoxyphenyl)propane-1,2-dione
This guide outlines the critical safety protocols for handling 1-(2,5-Diethoxyphenyl)propane-1,2-dione .
Notice of Structural Analogy: Specific toxicological data for this exact isomer is limited in public repositories. Therefore, this protocol is derived from the hazard profiles of structural analogs (α-diketones and 1-phenyl-1,2-propanedione) and standard "Precautionary Principle" safety measures for lipophilic organic diones.
Part 1: Hazard Identification & Risk Assessment
As a Senior Application Scientist, I advise treating this compound not just as an irritant, but as a potential sensitizer . The
Core Hazard Profile (Derived from Analogs):
-
Skin/Eye Irritation (Category 2): High probability.[1] The diketone functionality is a known mucous membrane irritant.
-
Skin Sensitization (H317): High risk. Repeated dermal exposure may trigger allergic dermatitis.
-
Respiratory Sensitization (H334): Potential risk.[2][3][4] Inhalation of dust or vapors may cause asthma-like symptoms.
-
Systemic Absorption: The 2,5-diethoxy substitution significantly increases the molecule's lipophilicity compared to unsubstituted diones, facilitating faster transdermal absorption.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this targeted protection matrix.
Hand Protection (Critical)
-
Material: Nitrile is the baseline. Latex is insufficient due to poor organic solvent resistance.
-
Configuration: Double Gloving is mandatory for handling solutions.
-
Inner Layer: 4 mil (0.10 mm) Nitrile (Inspection White/Blue).
-
Outer Layer: 5-8 mil Nitrile (Extended Cuff).
-
-
Rationale: Ketones and diones can degrade nitrile over time. The "2,5-diethoxy" group aids lipid solubility, meaning if the chemical breaches the glove, it enters the skin rapidly. The inner glove provides a "second chance" barrier and allows you to spot breaches (visual contrast).
-
Breakthrough Protocol: Change outer gloves immediately upon splash.[5] Change both pairs every 60 minutes of continuous handling.
Respiratory Protection
-
Primary Control: All handling (weighing, solubilization) must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.
-
Secondary (Emergency/Spill): If hood containment is breached, use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges.
-
Why P100? To capture particulates/dust.
-
Why OV? To capture sublimated vapors or solvent co-contaminants.
-
Eye & Face Protection[2][4][5][7]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Do not rely on standard safety glasses. Fine organic dusts can bypass the side shields of glasses, reacting with eye moisture to cause severe irritation.
Body Protection
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends that melt onto skin if a solvent fire occurs.
-
Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.
Part 3: Operational Workflow
Step 1: Weighing & Transfer
Organic diones are often electrostatic powders.
-
Static Control: Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder scattering.
-
Containment: Weigh into a pre-tared vial, not onto weighing paper. Cap the vial inside the hood before moving to the balance if the balance is outside the hood.
Step 2: Solubilization
-
Solvent Choice: When dissolving in DMSO or Ethanol, the solution becomes a "vehicle" that carries the toxin through the skin faster than the solid alone.
-
Technique: Add solvent slowly. Although diones are generally stable, avoid adding strong oxidizing acids (Nitric, Perchloric) as this may trigger violent decomposition.
Step 3: Cleanup & Decontamination
-
Do NOT use Ethanol spray initially. Ethanol spreads the lipophilic compound, increasing the surface area for contamination.
-
Protocol:
-
Wipe solids with a dry Chem-Wipe.
-
Clean surface with a soapy water solution (surfactant lifts the lipophilic molecule).
-
Final polish with Acetone or Ethanol only after the bulk material is removed.
-
Part 4: Visualization (Decision Logic)
Figure 1: PPE Selection Hierarchy
Caption: Decision matrix for selecting appropriate PPE based on physical state and concentration. Note the escalation to double-gloving for high concentrations.
Figure 2: Emergency Spill Response
Caption: Step-by-step workflow for managing accidental spills, prioritizing containment and proper decontamination sequence.
Part 5: Disposal & Waste Management
Cradle-to-Grave Responsibility:
-
Segregation:
-
Solid Waste: Contaminated vials, weigh boats, and gloves go into Solid Hazardous Waste. Label as "Toxic Organic Solid."
-
Liquid Waste:
-
If dissolved in Halogenated solvents (DCM, Chloroform)
Halogenated Waste. -
If dissolved in Acetone/Ethanol/DMSO
Non-Halogenated Organic Waste.
-
-
-
Quenching (Optional for large quantities): Small amounts of diones can be treated with an excess of sodium bisulfite (aqueous) to form the bisulfite adduct, which is more water-soluble and less volatile, though still hazardous. Consult your EHS officer before onsite treatment.
References
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6] United States Department of Labor. [Link][7]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8][9] The National Academies Press, 2011. [Link]
-
PubChem. 1-Phenyl-1,2-propanedione (Structural Analog Hazard Data). National Library of Medicine. [Link]
Sources
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. triumvirate.com [triumvirate.com]
- 7. osha.gov [osha.gov]
- 8. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]
- 9. reed.edu [reed.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
